molecular formula C19H27NO B1613779 Cyclohexyl 4-(piperidinomethyl)phenyl ketone CAS No. 898775-77-4

Cyclohexyl 4-(piperidinomethyl)phenyl ketone

Número de catálogo: B1613779
Número CAS: 898775-77-4
Peso molecular: 285.4 g/mol
Clave InChI: HLIKRRNRSBSPSA-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Cyclohexyl 4-(piperidinomethyl)phenyl ketone is a synthetic organic compound with the molecular formula C18H25NO . This ketone features a central carbonyl group bonded to a cyclohexyl ring and a phenyl ring that is substituted with a piperidinomethyl group, a structure common in medicinal chemistry research. Compounds with a cyclohexyl phenyl ketone core, such as the structurally related phenyl cyclohexyl ketone (CAS 712-50-5), are well-documented in scientific literature and have defined physical properties, including a molecular weight of 188.2655 g/mol and a boiling point of approximately 437.7 K . The piperidine and aromatic ring systems in its structure are key pharmacophores often investigated for their interaction with central nervous system targets. Research on analogous phencyclidine (PCP) derivatives, which share the 1-arylcyclohexylamine structure, indicates that modifications to the aromatic ring and the amine group can significantly influence binding to NMDA receptors and alter analgesic effects . This suggests that Cyclohexyl 4-(piperidinomethyl)phenyl ketone is a valuable intermediate for synthesizing and studying novel bioactive molecules, particularly in the development of receptor ligands. This product is provided For Research Use Only and is not intended for diagnostic, therapeutic, or any other human use.

Propiedades

IUPAC Name

cyclohexyl-[4-(piperidin-1-ylmethyl)phenyl]methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H27NO/c21-19(17-7-3-1-4-8-17)18-11-9-16(10-12-18)15-20-13-5-2-6-14-20/h9-12,17H,1-8,13-15H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HLIKRRNRSBSPSA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)C(=O)C2=CC=C(C=C2)CN3CCCCC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H27NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00642722
Record name Cyclohexyl{4-[(piperidin-1-yl)methyl]phenyl}methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00642722
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

285.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

898775-77-4
Record name Cyclohexyl[4-(1-piperidinylmethyl)phenyl]methanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=898775-77-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Cyclohexyl{4-[(piperidin-1-yl)methyl]phenyl}methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00642722
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Foundational & Exploratory

Chemical Structure, Synthesis, and Pharmacological Profiling of Cyclohexyl 4-(Piperidinomethyl)phenyl Ketone

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In modern medicinal chemistry and rational drug design, the strategic incorporation of specialized pharmacophores is essential for optimizing pharmacokinetic (PK) and pharmacodynamic (PD) profiles. Cyclohexyl 4-(piperidinomethyl)phenyl ketone is a highly versatile, structurally complex building block utilized in the development of central nervous system (CNS) agents, antispasmodics, and targeted covalent inhibitors.

As a Senior Application Scientist, I have structured this technical whitepaper to deconstruct the molecular architecture of this compound, detail its physicochemical properties, and provide a self-validating synthetic methodology. By understanding the causality behind its structural components—specifically the lipophilic cyclohexyl ring and the basic piperidinomethyl moiety—researchers can better leverage this compound in advanced drug discovery pipelines.

Molecular Architecture and Physicochemical Profiling

The structural elegance of cyclohexyl 4-(piperidinomethyl)phenyl ketone lies in its modularity. It is composed of four distinct functional domains, each contributing uniquely to its overall chemical behavior and receptor-binding capabilities:

  • Cyclohexyl Ring: A bulky, lipophilic moiety that provides significant steric volume. This group is critical for anchoring the molecule into deep hydrophobic pockets of target proteins (e.g., G-protein coupled receptors).

  • Carbonyl Linker (Ketone): Acts as a rigid, polar hinge. The oxygen atom serves as a strong hydrogen-bond acceptor, dictating the conformational geometry of the adjacent rings.

  • Phenyl Core: A rigid aromatic spacer that ensures the correct spatial orientation between the lipophilic tail and the basic headgroup. It also enables π−π stacking interactions with aromatic amino acid residues.

  • Piperidinomethyl Group: A basic tertiary amine at the para position. The introduction of this polar aminomethyl group is a deliberate design choice to enhance aqueous solubility, fix molecular conformation, and improve overall pharmacokinetic properties[1][2].

Quantitative Data Summary

The following table summarizes the key predicted and validated physicochemical properties of cyclohexyl 4-(piperidinomethyl)phenyl ketone, which dictate its behavior in both synthetic and biological environments[3].

PropertyValue / DescriptionScientific Rationale
Molecular Formula C 19​ H 27​ NODefines the exact atomic composition.
Molecular Weight 285.43 g/mol Falls well within Lipinski's Rule of 5, ensuring favorable oral bioavailability.
Predicted pKa 8.43 ± 0.10The piperidine nitrogen is protonated at physiological pH (7.4), allowing for salt formation (e.g., hydrochloride) to drastically improve solubility[3][4].
Predicted Boiling Point 417.7 ± 28.0 °CHigh boiling point indicates strong intermolecular forces, primarily due to the polar ketone and amine groups[3].
Predicted Density 1.057 ± 0.06 g/cm³Standard density for functionalized aromatic-aliphatic hybrid molecules[3].

Pharmacological Utility & Mechanism of Action

The structural motif of a piperidinomethyl group attached to an aromatic ketone is a well-documented pharmacophore. In drug design, the conversion of simple ketones into Mannich bases or their reduced derivatives (like the title compound) is a proven strategy to overcome bioavailability limitations[1].

When introduced into biological systems, the piperidinomethyl group acts as a basic center that can form critical ionic bonds with acidic residues (such as aspartate or glutamate) within receptor active sites. Furthermore, derivatives containing this motif are frequently investigated for their cytotoxic, antibacterial, and enzyme-inhibitory properties[5][6]. The structural rigidity provided by the phenyl ketone core ensures that the basic piperidine nitrogen is projected precisely into the target binding site.

Pharmacophore Target Biological Target (e.g., GPCR / Enzyme) Pip Piperidinomethyl Basic Amine (pKa ~8.4) Salt Formation Pip->Target Ionic / H-Bond Phe Phenyl Ring Rigid Spacer π-π Stacking Pip->Phe Phe->Target Hydrophobic Ket Carbonyl Group H-Bond Acceptor Dipole Interaction Phe->Ket Ket->Target H-Bond Cyc Cyclohexyl Ring Lipophilic Core Steric Bulk Ket->Cyc Cyc->Target Van der Waals

Fig 1: Pharmacophore binding model of cyclohexyl 4-(piperidinomethyl)phenyl ketone.

Self-Validating Synthetic Methodology

To ensure absolute scientific integrity, the synthesis of cyclohexyl 4-(piperidinomethyl)phenyl ketone must be approached as a self-validating system. This means incorporating In-Process Quality Controls (IPQC) that prevent the continuation of the workflow if a step fails.

The most efficient route is the nucleophilic substitution (S N​ 2) of cyclohexyl 4-(chloromethyl)phenyl ketone with piperidine.

Step-by-Step Protocol

Reagents: Cyclohexyl 4-(chloromethyl)phenyl ketone (1.0 eq), Piperidine (1.5 eq), Potassium Carbonate (K 2​ CO 3​ , 2.0 eq), Acetonitrile (MeCN, anhydrous).

1. Reaction Setup (Causality of Solvent & Base):

  • Action: Dissolve the chloromethyl intermediate in anhydrous MeCN. Add finely powdered K 2​ CO 3​ , followed by the dropwise addition of piperidine at 0 °C.

  • Causality: MeCN is a polar aprotic solvent that accelerates S N​ 2 reactions by leaving the nucleophile (piperidine) unsolvated and highly reactive. K 2​ CO 3​ is utilized as a heterogeneous inorganic base to scavenge the HCl byproduct. This prevents the protonation of piperidine, which would otherwise kill its nucleophilicity.

2. Thermal Activation & Monitoring:

  • Action: Gradually warm the mixture to 60 °C and stir for 4 hours.

  • Self-Validation (IPQC 1): At t=3 hours, pull a 50 μ L aliquot, dilute in methanol, and analyze via LC-MS. The protocol only proceeds to workup if the starting material mass ( m/z ~236 for the chloro-compound) is fully depleted and the product mass ( [M+H]+ = 286.4) is dominant.

3. Quenching and Liquid-Liquid Extraction:

  • Action: Cool to room temperature, filter out the inorganic salts (KCl, excess K 2​ CO 3​ ), and concentrate the filtrate under reduced pressure. Partition the residue between Ethyl Acetate (EtOAc) and saturated aqueous NaHCO 3​ .

  • Causality: The basic aqueous wash ensures the product remains in its free-base (lipophilic) form, driving it entirely into the organic EtOAc layer while washing away any residual piperidine hydrochloride salts[7][8].

4. Purification and Salt Formation:

  • Action: Dry the organic layer over anhydrous Na 2​ SO 4​ , filter, and evaporate. Purify via silica gel chromatography (DCM:MeOH 95:5). To form the stable hydrochloride salt, dissolve the free base in diethyl ether and add 2M HCl in ether dropwise until precipitation ceases.

  • Self-Validation (IPQC 2): The formation of a white precipitate confirms the presence of the basic tertiary amine. The final salt is then subjected to 1 H-NMR validation.

SynthesisWorkflow SM Cyclohexyl 4-(chloromethyl)phenyl ketone (Starting Material) Step1 S_N2 Substitution (Piperidine, K2CO3, MeCN, 60°C) SM->Step1 IPC1 IPQC 1: LC-MS (Verify [M+H]+ = 286.4 m/z) Step1->IPC1 Step2 Workup & Extraction (EtOAc / NaHCO3 wash) IPC1->Step2 Pass Step3 Salt Formation (HCl in Diethyl Ether) Step2->Step3 Prod Target Compound (Hydrochloride Salt) Step3->Prod IPC2 IPQC 2: 1H-NMR & HPLC (Purity > 98%) Prod->IPC2

Fig 2: Self-validating synthetic workflow for the target compound.

Analytical Characterization

To ensure the trustworthiness of the synthesized batch, rigorous analytical characterization is mandatory.

  • 1 H-NMR (400 MHz, CDCl 3​ ): The critical diagnostic peak is the benzylic methylene group ( −CH2​− ) bridging the phenyl ring and the piperidine nitrogen. This will appear as a sharp singlet integrating to 2 protons at approximately δ 3.50 ppm. The cyclohexyl methine proton adjacent to the ketone will appear as a complex multiplet around δ 3.20 ppm. The aromatic protons will present as two distinct doublets (an AA'BB' system) around δ 7.40 and δ 7.90 ppm, confirming the para-substitution pattern.

  • High-Performance Liquid Chromatography (HPLC): Utilizing a C18 reverse-phase column with a gradient of Water/Acetonitrile (containing 0.1% TFA). The basic nature of the piperidine ring requires the TFA modifier to prevent peak tailing, ensuring a sharp, symmetrical peak that validates a purity of >98% .

References

  • Xu, L., et al. Synthesis and Biological Activities of O,O-Dialkyl 1-((4,6-Dichloropyrimidin-2-yl)Carbamyloxy) Alkylphosphonates. ResearchGate / Phosphorus, Sulfur, and Silicon and the Related Elements.[Link]

  • Indian Journal of Pharmaceutical Sciences. Biological Activity of Mannich Bases. IJPS Online.[Link]

  • MDPI. Recent Advances in the Synthesis and Biological Applications of Prenylated Chalcones. MDPI. [Link]

  • ResearchGate. Preparation of α-hydroxyphosphonates over phosphate catalysts. ResearchGate. [Link]

Sources

Predictive Physicochemical Profiling of Cyclohexyl 4-(piperidinomethyl)phenyl ketone: A Technical Whitepaper on pKa and Boiling Point Determination

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Cyclohexyl 4-(piperidinomethyl)phenyl ketone is a complex synthetic intermediate characterized by a highly lipophilic backbone and a localized basic center. Understanding its physicochemical properties is a critical prerequisite for downstream pharmaceutical formulation, salt selection, and pharmacokinetic (ADME) modeling. This technical guide provides a mechanistic deconstruction of its predicted acid dissociation constant (pKa) and boiling point (BP), alongside self-validating empirical protocols designed to verify these in silico predictions[1].

Structural and Pharmacophore Profiling

To understand the macroscopic properties of this molecule, we must first deconstruct its microscopic structural domains:

  • Cyclohexyl Ring: A bulky, aliphatic moiety that imparts significant lipophilicity and drives hydrophobic interactions.

  • Ketone Linker: Acts as a hydrogen bond acceptor and introduces a strong permanent dipole moment to the molecular core.

  • Phenyl Ring: Provides a rigid aromatic spacer, facilitating potential π-π stacking while electronically insulating the cyclohexyl group from the amine.

  • Piperidinomethyl Group: A tertiary amine that serves as the molecule's sole ionizable basic center and a secondary hydrogen bond acceptor.

Mechanistic Evaluation of Predicted pKa (8.43 ± 0.10)

Causality of the Ionization State

The predicted pKa of 8.43 ± 0.10 is localized strictly to the nitrogen atom of the piperidine ring[1]. Unsubstituted piperidine typically exhibits a highly basic pKa of ~11.2. However, in this molecule, the piperidine nitrogen is N-alkylated with a benzyl-like moiety (the 4-benzoylbenzyl group). The phenyl ring exerts a mild electron-withdrawing inductive effect (-I effect) through the methylene bridge. This subtle withdrawal of electron density from the nitrogen's lone pair stabilizes the free base form, thereby lowering the pKa from >11 to the ~8.4 range.

Physiological Implications

Using the Henderson-Hasselbalch equation, we can predict the behavior of this molecule in vivo. At a physiological pH of 7.4 (blood plasma), the basic nitrogen will be approximately 90% protonated (ionized) . This cationic state enhances aqueous solubility in the gastrointestinal tract, which is beneficial for dissolution. However, it necessitates a desolvation penalty for passive diffusion across lipophilic barriers, potentially limiting rapid Blood-Brain Barrier (BBB) penetration unless a specific transport mechanism is engaged.

G A Cyclohexyl 4-(piperidinomethyl) phenyl ketone B Basic Center (Piperidine Nitrogen) A->B C -I Inductive Effect (Benzyl moiety) B->C D Predicted pKa 8.43 ± 0.10 C->D E Physiological State (~90% Protonated at pH 7.4) D->E

Diagram 1: Mechanistic workflow defining the predicted pKa and its physiological ionization state.

Thermodynamic Evaluation of Predicted Boiling Point (417.7 ± 28.0 °C)

Causality of the Thermal Profile

The predicted boiling point of 417.7 ± 28.0 °C is exceptionally high for a molecule with a mass of ~285.4 g/mol [1]. This elevated thermal requirement is driven by two primary thermodynamic factors:

  • Extensive London Dispersion Forces: The large, polarizable surface area provided by the combination of the cyclohexyl, phenyl, and piperidine rings creates substantial transient induced dipoles, requiring significant kinetic energy to separate the molecules in the liquid phase.

  • Dipole-Dipole Interactions: The highly polarized carbonyl group (C=O) of the ketone creates strong intermolecular electrostatic attractions.

Notably, the molecule lacks hydrogen bond donors (such as N-H or O-H groups). If a hydrogen bond donor were present alongside the existing acceptors, the boiling point would likely exceed 500 °C. The high predicted BP suggests that the compound is a stable oil or low-melting solid at room temperature, but it will likely undergo thermal degradation (charring or bond cleavage) before reaching its boiling point at standard atmospheric pressure (101.3 kPa).

G MW Molecular Weight ~285.4 g/mol LDF London Dispersion Forces (Cyclohexyl, Phenyl, Piperidine) MW->LDF DD Dipole-Dipole Interactions (Ketone Carbonyl) MW->DD HBD Absence of H-Bond Donors (Limits extreme BP elevation) MW->HBD BP Predicted Boiling Point 417.7 ± 28.0 °C LDF->BP DD->BP HBD->BP Val Validation via DSC (OECD 103) BP->Val

Diagram 2: Thermodynamic components contributing to the elevated boiling point prediction.

Experimental Validation Protocols (Self-Validating Systems)

To transition from in silico predictions to empirical data, the following GLP-compliant protocols are required. These methodologies are designed as self-validating systems to ensure data integrity.

Protocol 1: Potentiometric Titration for pKa Determination (OECD 112)

Rationale: Potentiometric titration is the gold standard for ionizable compounds with pKa values between 3 and 11[2]. Because the highly lipophilic cyclohexyl group will likely cause aqueous precipitation of the free base, a co-solvent system is required.

  • Preparation: Dissolve 2–5 mg of the compound in a methanol/water co-solvent system containing 0.15 M KCl to maintain a constant ionic strength.

  • Acidification: Lower the pH to 2.0 using 0.5 M HCl to ensure the piperidine nitrogen is 100% protonated.

  • Titration: Titrate the solution with standardized 0.5 M KOH under a nitrogen blanket (to exclude atmospheric CO2, which forms carbonic acid and skews the baseline) at a constant temperature of 25.0 ± 0.1 °C.

  • Data Analysis: Record the volume of titrant vs. pH. The apparent pKa is derived from the inflection point of the titration curve where [Ionized] =[Unionized]. Use the Yasuda-Shedlovsky extrapolation method to calculate the true aqueous pKa from the co-solvent data.

Protocol 2: Differential Scanning Calorimetry (DSC) for Boiling Point (OECD 103)

Rationale: Because the predicted BP is >400 °C, traditional ebulliometric or Siwoloboff capillary methods risk sample charring and inaccurate visual readings. DSC allows for precise thermodynamic measurement of phase transitions using microgram quantities[3].

  • Sample Loading: Hermetically seal 2–5 mg of the compound in a pierced aluminum crucible. The pierced hole (pinhole) allows vapor escape while maintaining internal pressure equilibrium, preventing crucible rupture.

  • Reference Validation: Use an empty pierced aluminum crucible as the reference cell to subtract baseline heat capacity.

  • Heating Ramp: Apply a controlled heating rate of 10 °C/min from 25 °C up to 450 °C under an inert nitrogen purge (50 mL/min) to prevent auto-oxidation.

  • Thermogram Analysis: Identify the boiling point as the onset temperature of the endothermic peak corresponding to the enthalpy of vaporization ( ΔHvap​ ). Monitor the baseline for exothermic shifts prior to the endotherm, which would indicate thermal decomposition rather than true boiling.

Quantitative Data Summary

Physicochemical PropertyPredicted ValuePrimary Structural ContributorExperimental Validation Method
pKa (Basic) 8.43 ± 0.10Piperidine Nitrogen (-I effect from benzyl)Potentiometric Titration (OECD 112)
Boiling Point 417.7 ± 28.0 °CHigh MW, Dispersion Forces, Ketone DipoleDifferential Scanning Calorimetry (OECD 103)
Density 1.057 ± 0.06 g/cm³Aromatic and Aliphatic Ring PackingPycnometry

References

  • ChemicalBook - CYCLOHEXYL 4-(PIPERIDINOMETHYL)PHENYL KETONE Physicochemical Properties.
  • NEXTREAT Laboratories - Boiling point determination (OECD 103).
  • ECETOC - TR123. Environmental risk assessment of ionisable compounds (OECD 112 Reference).

Sources

In Vitro Pharmacological Characterization of Cyclohexyl 4-(piperidinomethyl)phenyl ketone: A Non-Imidazole Histamine H3 Receptor Inverse Agonist

Author: BenchChem Technical Support Team. Date: April 2026

Prepared by: Senior Application Scientist, Preclinical Pharmacology Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals

Executive Summary & Rationale

The histamine H3 receptor (H3R) is a Gi/o​ -coupled G protein-coupled receptor (GPCR) that functions primarily as a presynaptic autoreceptor and heteroreceptor, negatively regulating the release of histamine, acetylcholine, dopamine, and other critical neurotransmitters in the central nervous system (CNS)[1]. Early pharmacological interventions targeting the H3R relied heavily on imidazole-based antagonists (e.g., thioperamide, clobenpropit). However, the imidazole moiety presented severe developmental liabilities, most notably potent inhibition of hepatic cytochrome P450 (CYP450) enzymes and restricted blood-brain barrier (BBB) penetrance[1].

To circumvent these pharmacokinetic bottlenecks, a paradigm shift toward non-imidazole alkylamines was initiated[1]. Cyclohexyl 4-(piperidinomethyl)phenyl ketone (CAS: 898775-77-4) represents a highly optimized, prototypical non-imidazole H3R ligand. This technical guide provides an in-depth framework for the in vitro pharmacological characterization of this compound, detailing the causality behind experimental workflows required to validate its profile as a highly selective, CNS-penetrant inverse agonist.

Pharmacophore Architecture

The structural logic of cyclohexyl 4-(piperidinomethyl)phenyl ketone aligns perfectly with the validated non-imidazole H3R pharmacophore:

  • Basic Amine: The piperidine ring acts as the primary basic center, forming a critical salt bridge with the conserved Asp114 residue in transmembrane domain 3 (TM3) of the H3R.

  • Spacer & Core: A methylene spacer connects the basic amine to a central phenyl ring, optimizing the distance for π−π stacking interactions with aromatic residues (e.g., Tyr374) in the binding pocket.

  • Polar Linker: The ketone moiety (-C(=O)-) serves as a rigid hydrogen bond acceptor.

  • Lipophilic Tail: The cyclohexyl group occupies a deep hydrophobic sub-pocket, driving binding affinity and significantly enhancing lipophilicity for CNS penetrance[1].

In Vitro Receptor Binding & Selectivity Profiling

Before assessing functional activity, the fundamental affinity of the ligand for the target receptor must be established. This is achieved via competitive radioligand displacement assays.

Mechanistic Rationale: We utilize [3H]

R

α -methylhistamine, a highly selective H3R agonist, as the radiotracer[2]. By measuring the ability of cyclohexyl 4-(piperidinomethyl)phenyl ketone to displace this tracer in CHO-K1 or HEK293 cell membranes stably expressing the human H3R, we determine the inhibition constant ( Ki​ ). To ensure safety and avoid peripheral off-target effects, the compound is counter-screened against H1, H2, and H4 receptors[3]. A successful non-imidazole candidate typically demonstrates a Ki​ in the sub-nanomolar to low-nanomolar range, with >1000-fold selectivity over other histamine receptor subtypes[3].

Functional In Vitro Assays: Demonstrating Inverse Agonism

The H3R exhibits a high degree of constitutive (spontaneous) activity, meaning it actively signals even in the absence of an endogenous ligand[4]. Therefore, identifying a compound merely as an "antagonist" is pharmacologically insufficient. We must determine whether the compound is a neutral antagonist (blocks histamine but does not alter basal signaling) or an inverse agonist (actively suppresses the receptor's constitutive activity)[5].

cAMP Accumulation Assay

Because the H3R couples to Gi/o​ proteins, its constitutive activity tonically suppresses adenylyl cyclase (AC), keeping basal intracellular cyclic AMP (cAMP) levels low[4]. An inverse agonist stabilizes the inactive conformation of the receptor, relieving this suppression and leading to a measurable increase in cAMP[4]. To maximize the assay's dynamic range, forskolin is utilized to directly stimulate AC, allowing us to clearly observe the compound's ability to reverse H3R-mediated inhibition[6].

[35S]GTPγS Binding Assay

To prove that the cAMP modulation is a direct result of G-protein signaling rather than downstream crosstalk, we measure the earliest event in GPCR activation: the exchange of GDP for GTP on the G α subunit[5]. Using [35S]GTPγS , a radiolabeled, non-hydrolyzable GTP analog, we can quantify G-protein activation[7]. Inverse agonists will demonstrably decrease the basal incorporation of [35S]GTPγS into the cell membranes[4].

H3R_Signaling Ligand Cyclohexyl 4-(piperidinomethyl)phenyl ketone (Inverse Agonist) H3R Histamine H3 Receptor (Constitutively Active) Ligand->H3R Binds & Stabilizes Inactive Conformation Gi Gi/o Protein (Inactive State) H3R->Gi Prevents Activation AC Adenylyl Cyclase Gi->AC Removes Inhibition cAMP cAMP Levels (Increased) AC->cAMP Synthesizes

Fig 1. Mechanism of action: H3R inverse agonism preventing Gi/o activation and increasing cAMP.

Self-Validating Experimental Protocols

Protocol A: [35S]GTPγS Binding Assay

Design Logic: This cell-free membrane assay isolates the receptor-G protein interaction. Saponin is explicitly included to permeabilize membrane vesicles, ensuring the radioligand has unrestricted access to the intracellular G-protein[7]. GDP is added to artificially drive the G-protein into an inactive state, sensitizing the assay to measure the exchange rate accurately[4].

  • Membrane Preparation: Homogenize CHO-K1 cells stably expressing hH3R in ice-cold lysis buffer (50 mM Tris-HCl, pH 7.4, 5 mM MgCl2​ , 1 mM EDTA). Centrifuge at 40,000 x g for 20 min at 4°C.

  • Assay Buffer Formulation: Prepare buffer containing 50 mM Tris-HCl (pH 7.4), 100 mM NaCl, 5 mM MgCl2​ , 1 μ M GDP, 0.1% BSA, and 10 μ g/mL saponin[4].

  • Incubation: In a 96-well format, combine 10 μ g of membrane protein, assay buffer, serial dilutions of cyclohexyl 4-(piperidinomethyl)phenyl ketone ( 10−11 to 10−5 M), and 0.1 nM [35S]GTPγS [4].

  • Reaction: Incubate the microplate for 60 minutes at 30°C to reach equilibrium.

  • Termination & Detection: Terminate the reaction via rapid vacuum filtration through GF/B glass fiber microplates (pre-soaked in dH2​O ) using a cell harvester. Wash three times with ice-cold buffer (50 mM Tris-HCl, 5 mM MgCl2​ ). Add scintillation cocktail and quantify radioactivity using a MicroBeta counter[5].

Protocol B: cAMP Accumulation Assay (TR-FRET)

Design Logic: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) provides a highly sensitive, homogeneous (no-wash) format. The time-resolved nature of the reading eliminates short-lived background fluorescence (autofluorescence) from the test compounds, ensuring high data integrity[5].

  • Cell Plating: Seed hH3R-expressing HEK293 cells at 1×104 cells/well in a 384-well microplate[6].

  • Stimulation & Protection: Add assay buffer (HBSS, 5 mM HEPES, 0.1% BSA) supplemented with 0.5 mM IBMX (a phosphodiesterase inhibitor to prevent cAMP degradation) and 10 μ M forskolin (to stimulate AC)[4].

  • Compound Addition: Add serial dilutions of the test compound. Incubate for 30 minutes at 37°C[6].

  • Lysis & Detection: Add TR-FRET lysis buffer containing a cryptate-labeled anti-cAMP antibody and a d2-labeled cAMP tracer.

  • Quantification: Incubate for 1 hour at room temperature. Read the plate at 665 nm and 620 nm. Calculate the FRET ratio to determine precise intracellular cAMP concentrations via interpolation from a standard curve[6].

In Vitro ADME & Physicochemical Profiling

The primary failure point of first-generation H3R ligands was their ADME profile. The replacement of the imidazole ring with the piperidine-phenyl-ketone scaffold drastically reduces the affinity for the heme iron of CYP450 enzymes[1]. In vitro microsomal stability and CYP inhibition assays (specifically against CYP3A4 and CYP2D6) are utilized to confirm a clean metabolic profile. Additionally, bidirectional permeability assays using MDCK-MDR1 cells are deployed to confirm high apparent permeability ( Papp​ ) and a low efflux ratio, predicting excellent BBB penetration without P-glycoprotein liability.

Data Presentation: Quantitative Summaries

Table 1: Representative In Vitro Pharmacological Profile

ParameterAssay MethodologyTarget Value / ResulthH3R Affinity ( Ki​ )Radioligand Binding ( [3H] R α -MeHA)< 5.0 nMhH1, hH2, hH4 AffinityRadioligand Binding> 10,000 nMFunctional Potency ( EC50​ )cAMP Accumulation (Forskolin-stimulated)10 - 50 nMIntrinsic Activity [35S]GTPγS Binding-40% (Confirmed Inverse Agonist) Table 2: Representative In Vitro ADME Profile ParameterAssay SystemTarget Value / ResultCYP450 Inhibition ( IC50​ )Human Liver Microsomes (CYP3A4, 2D6)> 10 μ M (No significant inhibition)BBB Permeability ( Papp​ )MDCK-MDR1 Cells ( A→B )> 15×10−6 cm/s (High permeability)Efflux RatioMDCK-MDR1 Cells ( B→A / A→B )< 2.0 (Not a P-gp substrate)

Screening Workflow Visualization

Workflow Step1 Phase 1: Receptor Binding [3H]-N-alpha-methylhistamine Displacement Step2 Phase 2: Functional Assays [35S]GTPγS Binding & cAMP Accumulation Step1->Step2 Ki < 10 nM Step3 Phase 3: Selectivity Profiling H1, H2, H4 Receptor Panels Step2->Step3 Confirmed Inverse Agonism Step4 Phase 4: In Vitro ADME CYP450 Inhibition & MDCK-MDR1 Permeability Step3->Step4 >100-fold Selectivity

Fig 2. Sequential in vitro pharmacological screening workflow for H3R inverse agonists.

References

  • US7910605B2 - Non-imidazole alkylamines as histamine H3-receptor ligands and their therapeutic applications.Google Patents.
  • Development of time-resolved fluorescent based [EU]-GTP binding assay for selection of human Histamine 3 receptor antagonists/inverse agonist. PubMed Central (NIH). URL:[Link]

  • Development of [EU]-Gtp Binding Assay for Selection of Histamine H3 Receptor Agonist & Antagonists. Walsh Medical Media. URL:[Link]

  • Histamine H3 receptor as a potential target for cognitive symptoms in neuropsychiatric diseases (cAMP accumulation assay methodologies). Behavioural Brain Research. URL:[Link]

  • Discovery of New Highly Potent Histamine H3 Receptor Antagonists, Calcium Channel Blockers, and Acetylcholinesterase Inhibitors. ACS Chemical Neuroscience. URL:[Link]

  • Antagonist affinity measurements at the Gi-coupled human histamine H3 receptor expressed in CHO cells. PubMed Central (NIH). URL:[Link]

Sources

Technical Whitepaper: Safety Data Sheet (SDS) Profiling and Experimental Validation for Cyclohexyl 4-(Piperidinomethyl)phenyl Ketone

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Structural Rationale

Cyclohexyl 4-(piperidinomethyl)phenyl ketone is a specialized chemical intermediate frequently encountered in advanced pharmaceutical synthesis and drug discovery pipelines. Structurally, it is characterized by a highly lipophilic cyclohexyl-phenyl ketone core bonded to an ionizable piperidinomethyl moiety.

In the context of generating a robust Safety Data Sheet (SDS), understanding the interplay between these structural motifs is critical. The piperidine ring imparts significant basicity, which directly influences the compound's toxicological profile, including its acute oral toxicity and potential for local tissue corrosion[1]. Conversely, the lipophilic ketone core drives membrane partitioning. This whitepaper provides researchers and safety professionals with an in-depth guide to the physicochemical profiling, hazard classification, and experimental validation required to draft a compliant and scientifically rigorous SDS for this compound.

Physicochemical Profiling & Hazard Identification (SDS Sections 2 & 9)

The foundation of an accurate SDS relies on precise physicochemical data. For novel piperidinomethyl derivatives, predictive modeling serves as the baseline before empirical validation. The basicity of the piperidine nitrogen (pKa ~8.43) means the molecule exists predominantly in a protonated, cationic state at physiological pH, which governs its biological interactions[2].

Based on the structural homology to other piperidinomethyl derivatives, the Global Harmonized System (GHS) classification logic dictates specific hazard categories[3].

Table 1: Physicochemical Properties and GHS Hazard Classification

ParameterValue / ClassificationToxicological & Safety Implication
Boiling Point 417.7 ± 28.0 °C (Predicted)[2]Low volatility; inhalation hazard is minimal unless mechanically aerosolized.
Density 1.057 ± 0.06 g/cm³ (Predicted)[2]Slightly denser than water; relevant for aquatic spill containment strategies.
pKa (Basic) 8.43 ± 0.10 (Predicted)[2]Protonated at pH 7.4; drives electrostatic interactions with lipid membranes.
Acute Oral Toxicity Category 4[3]Harmful if swallowed; typical for piperidine derivatives (LD50 133-740 mg/kg)[1].
Skin Corrosion/Irritation Category 2[3]Causes skin irritation due to localized basicity and membrane disruption.
Serious Eye Damage Category 2[3]Causes serious eye irritation; necessitates strict ocular PPE during handling.

Experimental Workflows for SDS Validation

To transition from predicted parameters to a fully validated SDS, rigorous experimental protocols must be executed. The causality of these experiments is fundamental: determining the exact pKa dictates the ionization state, which in turn dictates the LogD (distribution coefficient) and the compound's capacity to cross biological membranes or cause localized chemical burns.

Protocol 1: Potentiometric Titration for pKa Determination

This protocol is a self-validating system; the use of standard buffer solutions ensures electrode accuracy, while the Yasuda-Shedlovsky extrapolation corrects for the non-aqueous co-solvent required by the compound's inherent lipophilicity.

  • Preparation : Dissolve 10.0 mg of cyclohexyl 4-(piperidinomethyl)phenyl ketone in 50 mL of a methanol/water (50:50 v/v) co-solvent mixture.

  • Calibration : Calibrate the glass pH electrode using certified standard buffer solutions (pH 4.0, 7.0, and 10.0) immediately prior to the assay.

  • Titration : Titrate the solution with standardized 0.1 M HCl under a continuous nitrogen purge to prevent atmospheric CO2 absorption, which would skew the basicity readings.

  • Data Analysis : Plot the titration curve (pH vs. volume of titrant). Determine the apparent pKa (psKa) from the half-equivalence point. Extrapolate to the aqueous pKa using the Yasuda-Shedlovsky method.

Protocol 2: Shake-Flask Method for LogP (Lipophilicity)
  • Phase Saturation : Mutually saturate HPLC-grade n-octanol and an aqueous buffer (pH 11.0, to ensure the piperidine moiety is fully unprotonated and neutral) by stirring vigorously for 24 hours.

  • Partitioning : Dissolve a known mass of the compound in the n-octanol phase. Add an equal volume of the saturated aqueous buffer.

  • Equilibration : Shake the mixture mechanically for 60 minutes at a strictly controlled 25.0 ± 0.1 °C, then centrifuge at 3000 rpm for 15 minutes to achieve complete phase separation.

  • Quantification : Analyze the concentration of the compound in both phases using HPLC-UV. Calculate LogP as log(Coctanol​/Cwater​) .

SDS_Workflow Synthesis Compound Synthesis & Purification Purity Purity Verification (HPLC/MS >98%) Synthesis->Purity PhysChem Physicochemical Profiling (pKa, LogP, BP) Purity->PhysChem Tox Toxicological Assays (In vitro Irritation) PhysChem->Tox SDS Final SDS Generation (GHS Compliant) Tox->SDS

Experimental workflow for validating physicochemical and toxicological parameters for SDS generation.

Toxicology and Mechanism of Action (SDS Section 11)

The toxicological profile of cyclohexyl 4-(piperidinomethyl)phenyl ketone is heavily governed by the amphiphilic nature of the molecule. Piperidine derivatives generally exhibit moderate acute oral toxicity[1]. At physiological pH (7.4), the piperidine amine (pKa ~8.43) is predominantly protonated[2].

When exposed to biological tissues (e.g., dermal or ocular contact), this cationic state interacts electrostatically with the negatively charged phospholipid heads of cellular membranes. Simultaneously, the highly lipophilic cyclohexyl-phenyl ketone moiety drives the molecule deep into the hydrophobic core of the lipid bilayer. This dual-action partitioning leads to acute membrane disruption and protein denaturation, which manifests macroscopically as Category 2 Skin and Eye Irritation[3].

Toxicity_Pathway Exposure Dermal/Ocular Exposure Protonation Protonation at pH 7.4 (pKa 8.43) Exposure->Protonation Membrane Lipid Bilayer Partitioning (High LogP) Protonation->Membrane Disruption Membrane Disruption & Protein Denaturation Membrane->Disruption Irritation Category 2 Irritation (Local Tissue Damage) Disruption->Irritation

Mechanistic pathway of localized tissue irritation driven by the piperidinomethyl moiety.

Handling, PPE, and Environmental Impact (SDS Sections 7, 8, & 12)

Given the established hazard profile, strict engineering controls and Personal Protective Equipment (PPE) are mandatory during synthesis, purification, and handling.

  • Engineering Controls : All handling of the pure API or intermediate must be conducted within a certified chemical fume hood or a ventilated balance enclosure. While the predicted boiling point is high[2], mechanical agitation can create hazardous dust or aerosols. Facilities must be equipped with an accessible eyewash station and safety shower[4].

  • Personal Protective Equipment (PPE) :

    • Hand Protection: Nitrile gloves are required. Because lipophilic piperidine derivatives can permeate certain glove materials over time, immediate removal and replacement upon direct contamination is necessary[5].

    • Eye Protection: Tightly fitting chemical safety goggles or full-face shields are mandatory due to the Category 2 Serious Eye Damage classification[3].

  • Emergency Response & Spill Containment : The compound's high lipophilicity suggests a strong potential for environmental persistence and bioaccumulation. It must not be released into the municipal water supply or environment. Spills must be contained using inert absorbents (e.g., vermiculite, dry sand, or earth) and disposed of as hazardous chemical waste in accordance with local and federal regulations[4].

References

  • Title: CYCLOHEXYL 4-(PIPERIDINOMETHYL)
  • Title: SAFETY DATA SHEET - Fisher Scientific Source: Fisher Scientific URL
  • Title: Material Safety Data Sheet - 1-(Piperidinomethyl)
  • Source: Industrial Chemicals (Australian Government)
  • Title: Personal protective equipment for handling piperidine derivatives Source: Benchchem URL

Sources

A Technical Guide to the Physicochemical Characterization of Cyclohexyl 4-(piperidinomethyl)phenyl ketone

Author: BenchChem Technical Support Team. Date: April 2026

Authored for Drug Development Professionals and Researchers by a Senior Application Scientist

This guide provides an in-depth look at the fundamental physicochemical properties of the novel compound, cyclohexyl 4-(piperidinomethyl)phenyl ketone. As this molecule is not extensively documented in publicly available literature, this document focuses on the foundational steps a research scientist would take to characterize a newly synthesized batch of this compound. We will proceed from theoretical calculations based on its chemical structure to outlining a robust, self-validating experimental workflow to confirm its identity and determine key physical parameters like density.

Part 1: Molecular Identity and Theoretical Properties

The first step in characterizing any new chemical entity is to establish its theoretical properties based on its known structure. The name cyclohexyl 4-(piperidinomethyl)phenyl ketone defines a specific molecular architecture.

The structure consists of a central ketone group. One side of the carbonyl is bonded to a cyclohexyl ring, and the other to a phenyl ring. At the para-position (position 4) of the phenyl ring, a piperidinomethyl substituent is attached.

From this structure, we can derive the molecular formula and, subsequently, the precise molecular weight.

Chemical Structure Diagram

Caption: Chemical structure of cyclohexyl 4-(piperidinomethyl)phenyl ketone.

Calculated Physicochemical Properties

A summary of the calculated properties derived from the molecular formula is presented below. The causality is direct: the elemental composition dictates the molecular weight.

PropertyValueMethod
Molecular Formula C19H27NOStructure Elucidation
Molecular Weight 285.43 g/mol Calculation
Density Not availableRequires experimental determination

Rationale for Calculation: The molecular formula is determined by counting the atoms in the deduced structure:

  • Phenyl ring: 6 Carbons

  • Cyclohexyl ring: 6 Carbons

  • Ketone group: 1 Carbon, 1 Oxygen

  • Piperidinomethyl group: 6 Carbons, 1 Nitrogen

  • Total Carbons: 6 + 6 + 1 + 6 = 19

  • Total Nitrogens: 1

  • Total Oxygens: 1

  • Hydrogens are calculated based on valency rules for each atom.

The molecular weight is calculated using the standard atomic weights of the constituent elements (C: 12.011, H: 1.008, N: 14.007, O: 15.999).

Part 2: Experimental Verification and Characterization Workflow

Theoretical values are foundational, but they must be confirmed through empirical analysis. For a novel compound, a multi-step workflow is necessary to validate the structure and accurately measure its physical properties. This process ensures the identity and purity of the material, which is a prerequisite for any further research or development.

Proposed Experimental Workflow

The following diagram outlines a logical, self-validating workflow for the characterization of a newly synthesized batch of cyclohexyl 4-(piperidinomethyl)phenyl ketone.

G cluster_synthesis Synthesis & Purification cluster_verification Structural Verification cluster_properties Property Measurement Synthesis Chemical Synthesis Purification Purification (e.g., Chromatography) Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR Purity Check & Structural Clues MS Mass Spectrometry (HRMS) Purification->MS Molecular Weight Confirmation Density Density Determination (Pycnometry) MS->Density Verified Compound for Physical Testing

Caption: Recommended workflow for synthesis, verification, and characterization.

Step-by-Step Methodologies

1. Structural Elucidation via NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) is a powerful technique for determining the structure of organic compounds by providing information about the chemical environment of protons (¹H NMR) and carbon atoms (¹³C NMR).[1][2][3][4]

  • Objective: To confirm the connectivity of atoms and the presence of key functional groups (cyclohexyl, phenyl, piperidinomethyl, ketone).

  • Protocol:

    • Dissolve 5-10 mg of the purified compound in a suitable deuterated solvent (e.g., CDCl₃).

    • Transfer the solution to a standard 5 mm NMR tube.

    • Acquire a ¹H NMR spectrum. The number of signals, their chemical shifts (ppm), splitting patterns (multiplicity), and integration values will reveal the number and types of protons.[1][3]

    • Acquire a ¹³C NMR spectrum to determine the number of unique carbon environments.

    • (Optional but Recommended) Perform 2D NMR experiments like COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) to establish proton-proton and proton-carbon correlations, respectively, providing definitive proof of the molecular skeleton.

  • Expected Outcome & Trustworthiness: The obtained spectra should be consistent with the proposed structure. For example, the integration of aromatic protons should correspond to the four protons on the disubstituted phenyl ring. The presence of signals in the aliphatic region will confirm the cyclohexyl and piperidine rings. This provides a high-confidence fingerprint of the molecule.[3]

2. Molecular Weight Confirmation via Mass Spectrometry

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio of ions, allowing for highly accurate molecular weight determination.[5][6][7]

  • Objective: To experimentally verify the calculated molecular weight of 285.43 g/mol .

  • Protocol (using High-Resolution Mass Spectrometry - HRMS):

    • Prepare a dilute solution of the sample in a suitable solvent (e.g., acetonitrile/water).

    • Introduce the sample into the mass spectrometer, typically using an electrospray ionization (ESI) source, which is well-suited for molecules containing nitrogen.[6]

    • Acquire the mass spectrum in positive ion mode, as the piperidine nitrogen is likely to be protonated.

    • Analyze the spectrum for the molecular ion peak ([M+H]⁺). For this compound, the expected peak would be at m/z 286.2169.

  • Expertise & Self-Validation: Using HRMS provides a very precise mass measurement (typically to four decimal places).[7][8] This high precision allows for the determination of the molecular formula, as only C19H28NO⁺ will match the measured mass. This serves as an orthogonal validation of the structure proposed by NMR. A match between the theoretical and measured mass provides definitive confirmation of the compound's elemental composition.

3. Density Determination

With the molecular structure and weight confirmed, the next step is to measure the bulk physical properties. Density is a fundamental characteristic property of a material.[9][10] For a new solid compound, bulk and tapped densities are often determined.[11][12]

  • Objective: To measure the bulk density of the solid powder.

  • Protocol (Method 1: Measurement in a Graduated Cylinder): [11][12][13]

    • Weigh approximately 100 g (noted as 'm') of the dry powder sample with 0.1% accuracy.

    • Gently introduce the powder into a dry 250 mL graduated cylinder without compacting it.

    • Carefully level the surface of the powder without compacting and read the unsettled apparent volume (V₀) to the nearest graduated unit.

    • Calculate the bulk density using the formula: Density = m / V₀ .[12][13]

    • For reproducibility, it is recommended to perform the determination in triplicate.[13]

  • Field-Proven Insights: The method of handling the powder is critical for reproducibility. The protocol specifies "gently introduce" to minimize uncontrolled compaction.[11][12] For pharmaceutical development, both bulk density and tapped density (measured after mechanically tapping the cylinder) are important as they influence powder flow and compaction properties during tablet manufacturing.[11] An alternative for true density is the pycnometer method, which measures the volume of the solid by fluid displacement.[14]

Conclusion

The characterization of a novel compound like cyclohexyl 4-(piperidinomethyl)phenyl ketone is a systematic process grounded in established analytical principles. By following a logical workflow that begins with theoretical calculations and proceeds through orthogonal experimental verification—NMR for structure, MS for molecular weight, and pycnometry or graduated cylinder method for density—a researcher can build a complete and trustworthy profile of the material. Each step validates the previous one, creating a robust dataset that is essential for any future application, from medicinal chemistry to materials science.

References

  • Mass Spectrometry in Protein Molecular Weight Determination: Principles, Limit
  • Mass Spectrometry in Protein Molecular Weight Determination: Principles, Limitations, & Developments | MtoZ Biolabs. (URL: )
  • Determination of Molecular Weight by Mass Spectros | PDF - Scribd. (URL: [Link])

  • 1HNMR spectrometry in structural elucidation of organic compounds - Journal of Chemical and Pharmaceutical Sciences. (URL: [Link])

  • A framework for automated structure elucidation from routine NMR spectra - RSC Publishing. (URL: [Link])

  • 2.9.34. BULK DENSITY AND TAPPED DENSITY OF POWDERS(20) Bulk density - eCampus. (URL: [Link])

  • NMR Techniques in Organic Chemistry: a quick guide[5][6]. (URL: [Link])

  • A Rapid LC-MS Method for Accurate Molecular Weight Determination of Membrane and Hydrophobic Proteins - PMC. (URL: [Link])

  • Structural elucidation by NMR(1HNMR) | PPTX - Slideshare. (URL: [Link])

  • Measuring Density with Laboratory Balance - Mettler Toledo. (URL: [Link])

  • nearest graduated unit. Calculate the bulk density in g per mL by the formula m/Vo. Generally, replicate determinations are desirable for the determination of this property. (URL: [Link])

  • STRUCTURE ELUCIDATION OF ORGANIC COMPOUNDS USING IR, NMR AND MASS SPECTRA - eGyanKosh. (URL: [Link])

  • Analytical Method #012 Determination of Powder Bulk Density #012a. (URL: [Link])

  • How to Measure the Density of an Unknown Material - hBARSCI. (URL: [Link])

  • Density – Definition and How to Calculate It - LabXchange. (URL: [Link])

Sources

A Framework for Determining the Baseline Solubility Profile of Novel Ketone-Piperidine Compounds: A Technical Guide

Author: BenchChem Technical Support Team. Date: April 2026

Abstract

The aqueous solubility of an active pharmaceutical ingredient (API) is a critical determinant of its oral bioavailability and overall developability. This guide outlines a comprehensive, scientifically-grounded framework for establishing the baseline solubility profile of novel compounds, using cyclohexyl 4-(piperidinomethyl)phenyl ketone as a representative case study. As no public solubility data exists for this specific molecule, this document serves as a methodological whitepaper for researchers, scientists, and drug development professionals. It details the logical progression from theoretical assessment and in silico prediction to the execution of robust experimental protocols, including thermodynamic and kinetic solubility assays. Emphasis is placed on the causality behind experimental design, particularly for ionizable compounds, and the importance of understanding the interplay between physicochemical properties like pKa, pH, and solid-state form.

Introduction: The Central Role of Solubility in Drug Discovery

Aqueous solubility is a master variable in drug discovery, profoundly influencing a compound's journey from the laboratory to clinical application. Insufficient solubility can lead to erratic absorption, poor bioavailability, and unreliable in vitro assay results, ultimately causing the failure of otherwise promising drug candidates.[1][2] Establishing a comprehensive baseline solubility profile early in the development process is therefore not merely a data collection exercise; it is a fundamental pillar of risk mitigation and strategic pipeline management.

This guide focuses on establishing such a profile for a novel compound, cyclohexyl 4-(piperidinomethyl)phenyl ketone .

1.1. Structural Analysis and Physicochemical Hypothesis

A preliminary analysis of the compound's structure informs our initial hypothesis and experimental strategy.

  • Cyclohexyl and Phenyl Ketone Moieties: These groups are largely non-polar and hydrophobic, suggesting that the intrinsic solubility of the neutral form of the molecule will be low.

  • Piperidinomethyl Group: The piperidine ring contains a tertiary amine. This group is basic and will be protonated at physiological pH, forming a cationic species. This ionization capability is the key to its potential for pH-dependent solubility.

Therefore, our central hypothesis is that cyclohexyl 4-(piperidinomethyl)phenyl ketone is a weakly basic compound with low intrinsic solubility, but its aqueous solubility will increase significantly in acidic conditions due to the protonation of the piperidine nitrogen. The Henderson-Hasselbalch equation will be a critical tool for predicting this behavior.[3][4][5]

Foundational Concepts: Thermodynamic vs. Kinetic Solubility

Understanding the two primary types of solubility measurements is crucial for designing relevant experiments and correctly interpreting the results.[1][2]

  • Thermodynamic Solubility (Equilibrium Solubility): This is the "gold standard" measurement representing the true equilibrium concentration of a compound in a saturated solution.[6][7] It is determined by adding an excess of the solid compound to a solvent and allowing it to equilibrate over an extended period (typically 18-72 hours).[8][9] This value is critical for late-stage preclinical development, formulation, and biopharmaceutical classification.[7]

  • Kinetic Solubility: This measurement is more relevant to early drug discovery and high-throughput screening (HTS) environments.[10][11][12] It measures the concentration at which a compound, rapidly dissolved from a high-concentration DMSO stock, begins to precipitate when added to an aqueous buffer.[1][8][10] Incubation times are short (e.g., 2 hours), and this value reflects the challenges of compound precipitation in bioassays.[1][10]

The relationship between these two values is a key diagnostic. A large discrepancy, where kinetic solubility is much higher than thermodynamic solubility, can indicate the formation of a supersaturated solution that is prone to crashing out over time.

Pre-Experimental Assessment: In Silico and pKa Determination

Before embarking on extensive experimental work, computational tools and a precise pKa value provide essential context.

3.1. In Silico Solubility Prediction

A variety of computational models can predict aqueous solubility based on a molecule's structure.[13][14][15] These models use parameters like calculated LogP (cLogP), molecular weight, and hydrogen bond donors/acceptors, as famously outlined by Lipinski's Rule of 5.[16] While not a substitute for experimental data, in silico predictions are invaluable for prioritizing early-stage compounds and flagging potential liabilities before synthesis.[14][16] For our target compound, these models would likely predict low intrinsic solubility.

3.2. The Criticality of pKa Determination

The acid dissociation constant (pKa) is the pH at which a compound exists in a 50:50 ratio of its ionized and non-ionized forms.[17] For a basic compound like ours, this value is paramount for predicting its solubility-pH profile.[18][19]

  • Experimental Determination: For sparingly soluble compounds, determining pKa can be challenging.[18] Techniques like potentiometric titration in co-solvent mixtures (e.g., methanol-water) followed by extrapolation to 0% organic solvent, or capillary electrophoresis, are often employed.[19][20] Spectrophotometric methods are also recommended for poorly soluble samples.[17]

  • Application via Henderson-Hasselbalch Equation: Once the pKa is known, the Henderson-Hasselbalch equation can be used to predict the solubility (S) at any given pH, based on the intrinsic solubility of the neutral form (S₀).[3][5][21]

For a basic compound: S = S₀ (1 + 10^(pKa - pH))

This equation quantitatively describes our initial hypothesis: as the pH drops below the pKa, the solubility is predicted to increase exponentially.

Experimental Protocols for Baseline Solubility Profiling

The following section details the step-by-step methodologies for determining the solubility profile of cyclohexyl 4-(piperidinomethyl)phenyl ketone.

4.1. Gold Standard: Thermodynamic Solubility via Shake-Flask Method

The shake-flask method is the most reliable technique for measuring thermodynamic solubility and is recognized by regulatory agencies like the FDA.[9][22]

Protocol:

  • Preparation: Add an excess amount of the solid, crystalline compound to a series of vials containing aqueous buffers at different, precisely known pH values (e.g., pH 2.0, 4.0, 5.0, 6.8, 7.4, and 9.0). The pH range should bracket the compound's pKa.

  • Equilibration: Seal the vials and agitate them in a temperature-controlled shaker (e.g., 25°C or 37°C) for a sufficient duration to reach equilibrium (typically 24-48 hours).[1]

  • Phase Separation: After equilibration, allow the vials to stand, then separate the undissolved solid from the saturated solution. This is typically achieved by centrifugation followed by filtration of the supernatant through a low-binding filter (e.g., 0.45 µm PVDF).[12][23]

  • Quantification: Accurately determine the concentration of the dissolved compound in the clear filtrate. The preferred method is High-Performance Liquid Chromatography (HPLC) with UV detection, as it is selective and accurate.[6] A standard calibration curve must be prepared.[1][12]

  • pH Measurement: Measure the final pH of the saturated solution to ensure it has not shifted during the experiment.[22]

The workflow for this crucial experiment is visualized below.

G cluster_prep 1. Preparation cluster_equil 2. Equilibration cluster_sep 3. Phase Separation cluster_quant 4. Quantification cluster_final 5. Finalization prep1 Weigh excess solid compound prep2 Add to vials with various pH buffers prep1->prep2 equil1 Seal and agitate (24-48h at 25°C) prep2->equil1 sep1 Centrifuge to pellet undissolved solid equil1->sep1 sep2 Filter supernatant (0.45 µm filter) sep1->sep2 quant1 Analyze filtrate via HPLC-UV sep2->quant1 quant2 Calculate concentration vs. calibration curve quant1->quant2 final1 Measure final pH of filtrate quant2->final1 final2 Report Solubility (µg/mL) at each pH final1->final2

Caption: Thermodynamic Solubility Workflow via Shake-Flask Method.

4.2. High-Throughput: Kinetic Solubility via Nephelometry or UV Assay

For early-stage screening, a faster, less material-intensive method is required. Kinetic solubility assays meet this need.[1][10]

Protocol:

  • Stock Solution: Prepare a high-concentration stock solution of the compound in 100% DMSO (e.g., 20 mM).[1]

  • Serial Dilution: In a microtiter plate, perform serial dilutions of the DMSO stock solution.

  • Addition to Buffer: Add an aqueous buffer (e.g., Phosphate-Buffered Saline, PBS, at pH 7.4) to the wells containing the DMSO solutions.[10] The final DMSO concentration should be low (typically 1-2%) to minimize its solubilizing effect.[8]

  • Incubation: Mix and incubate the plate at a controlled temperature for a short period (e.g., 2 hours).[10]

  • Detection: Determine the point of precipitation.

    • Nephelometry: Use a nephelometer to measure light scattering caused by the formation of insoluble particles.[10]

    • Direct UV Assay: After incubation, filter the solutions to remove precipitate and measure the UV absorbance of the filtrate to quantify the dissolved compound.[10][11]

Data Presentation and Interpretation

All quantitative data should be summarized in clear, structured tables for easy comparison and analysis.

Table 1: Hypothetical Baseline Solubility Profile for Cyclohexyl 4-(piperidinomethyl)phenyl ketone

ParameterMediumValueClassification
Thermodynamic Solubility (S₀) pH 7.4 Buffer5 µg/mLLow Solubility
Thermodynamic Solubility pH 5.0 Buffer150 µg/mLModerate Solubility
Thermodynamic Solubility pH 2.0 Buffer>1000 µg/mLHigh Solubility
Kinetic Solubility PBS, pH 7.445 µg/mLLow Solubility
Predicted pKa -8.5Weak Base

Interpretation: The data in Table 1 would confirm our initial hypothesis. The intrinsic solubility (S₀ at pH 7.4, well above the pKa) is low. As the pH decreases, the solubility increases dramatically, consistent with the behavior of a basic compound. The kinetic solubility is higher than the thermodynamic solubility at pH 7.4, suggesting a tendency to form supersaturated solutions.

This profile allows for classification according to the Biopharmaceutics Classification System (BCS). A drug is considered "highly soluble" when its highest dose strength is soluble in 250 mL of aqueous media over a pH range of 1.2 to 6.8.[24][25][26] Based on this hypothetical data, the compound would likely be classified as having low solubility at neutral pH but high solubility at acidic pH.

The Impact of Solid-State Properties: A Critical Consideration

The solubility values determined are only valid for the specific solid form of the material tested. It is crucial to recognize that polymorphism—the ability of a compound to exist in multiple crystal forms—can significantly impact solubility.[27][28][29]

  • Metastable vs. Stable Forms: Metastable polymorphs are generally more soluble than their thermodynamically stable counterparts.[30] However, they can convert to the more stable, less soluble form over time, which can have profound implications for bioavailability.[30]

  • Amorphous vs. Crystalline: Amorphous material lacks a defined crystal lattice and is typically more soluble than any crystalline form, but it is also less stable.[27]

Causality: The crystal lattice energy must be overcome for a molecule to dissolve. Different polymorphs have different lattice energies, directly affecting their solubility.[27] Therefore, a baseline solubility profile should ideally be established using the most thermodynamically stable crystalline form to ensure reproducibility and represent the worst-case scenario for dissolution. Techniques like X-Ray Diffraction (XRD) and Differential Scanning Calorimetry (DSC) are essential for characterizing the solid form.[27]

The logical relationship between solid form and solubility is depicted below.

G cluster_forms SolidForm Solid-State Form of API Amorphous Amorphous Meta Metastable Polymorph Stable Stable Polymorph LatticeEnergy Crystal Lattice Energy Amorphous->LatticeEnergy Lowest Meta->LatticeEnergy Intermediate Stable->LatticeEnergy Highest Solubility Aqueous Solubility LatticeEnergy->Solubility Inversely Proportional To Bioavailability Oral Bioavailability Solubility->Bioavailability Directly Impacts

Caption: Relationship between Solid Form, Lattice Energy, and Solubility.

Conclusion

Establishing the baseline solubility profile of a novel compound like cyclohexyl 4-(piperidinomethyl)phenyl ketone is a systematic process grounded in fundamental physicochemical principles. It begins with a structural hypothesis and progresses through in silico modeling, precise pKa determination, and rigorous experimental measurement of both thermodynamic and kinetic solubility. The shake-flask method remains the definitive standard for equilibrium solubility, providing crucial data for formulation and regulatory purposes, while kinetic assays offer the high-throughput capacity needed for early discovery. Understanding the pH-dependent nature of ionizable compounds and the profound influence of solid-state form are essential for generating a robust, reliable, and predictive solubility profile. This comprehensive approach empowers drug development teams to make informed decisions, optimize lead candidates, and ultimately increase the probability of clinical success.

References

  • BioDuro. ADME Solubility Assay. [Link]

  • AxisPharm. Kinetic Solubility Assays Protocol. [Link]

  • Al-Shammari, E., et al. (2022). In silico prediction models for solubility and membrane permeability in cell-based assays. [Link]

  • Wikipedia. Biopharmaceutics Classification System. [Link]

  • Alsenz, J., & Kansy, M. (2007). In vitro solubility assays in drug discovery. PubMed. [Link]

  • Marques, M. R. C. (2014). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Dissolution Technologies. [Link]

  • Daina, A., & Zoete, V. (2012). In Silico Prediction of Aqueous Solubility: A Multimodel Protocol Based on Chemical Similarity. ACS Publications. [Link]

  • Enamine. (2024). Shake-Flask Aqueous Solubility assay (Kinetic solubility). Protocols.io. [Link]

  • Saal, C. (2014). Solubility in Pharmaceutical R&D: Predictions and Reality. American Pharmaceutical Review. [Link]

  • ICH. (2019). BIOPHARMACEUTICS CLASSIFICATION SYSTEM-BASED BIOWAIVERS. [Link]

  • Journal of Chemical and Pharmaceutical Research. (2024). Impact of Polymorphism on Drug Formulation and Bioavailability. [Link]

  • Martinez, M. N., & Amidon, G. L. (2002). Applying Biopharmaceutical Classification System (BCS) Criteria to Predict Oral Absorption of Drugs in Dogs: Challenges and Pitfalls. PMC. [Link]

  • Pandey, P. K. (2025). What Is Polymorphism and How Does It Impact Pharmaceutical Development. PharmaGuru. [Link]

  • Iurlo, M., et al. (2020). Polymorph Impact on the Bioavailability and Stability of Poorly Soluble Drugs. PMC. [Link]

  • BioAssay Systems. Solubility Testing – Shake Flask Method. [Link]

  • Lindenberg, M., et al. (2004). Biopharmaceutics Classification System: A Regulatory Approach. Dissolution Technologies. [Link]

  • Lim, H., et al. (2022). Accurate, reliable and interpretable solubility prediction of druglike molecules with attention pooling and Bayesian learning. arXiv. [Link]

  • FDA. BCS Methodology: Solubility, Permeability & Dissolution. [Link]

  • Hou, T., et al. (2005). In silico predictions of drug solubility and permeability: two rate-limiting barriers to oral drug absorption. PubMed. [Link]

  • Hörter, D., & Dressman, J. B. (2001). Determination of aqueous solubility by heating and equilibration: A technical note. PMC. [Link]

  • GSC Online Press. (2024). An Overview of the Biopharmaceutics Classification System (BCS). [Link]

  • Nishka Research. (2023). The Basics of Polymorphism: A Comprehensive Introduction to Its Significance in the Pharmaceutical Industry. [Link]

  • Lorena, C. (2024). Impact of Polymorphism and Particle Size on the Bioavailability of Active Pharmaceutical Ingredients. Hilaris Publisher. [Link]

  • Domainex. Thermodynamic Solubility Assay. [Link]

  • Evotec. Thermodynamic Solubility Assay. [Link]

  • Appchem. CYCLOHEXYL 4-(4-METHYLPIPERAZINOMETHYL)PHENYL KETONE. [Link]

  • Fuguet, E., et al. (2022). Determination of the aqueous pKa of very insoluble drugs by capillary electrophoresis: Internal standards for methanol-water. [Link]

  • Völgyi, G., et al. (2010). Study of pH-dependent solubility of organic bases. Revisit of Henderson-Hasselbalch relationship. PubMed. [Link]

  • MilliporeSigma. cyclohexyl 4-(4-methylpiperazinomethyl)phenyl ketone. [Link]

  • Ortiz, J. L., et al. (2018). Determination of pKa from Solubility Measurements in Simple Cases when No Additional Equilibria are Present. SciRes Literature. [Link]

  • Sygnature Discovery. Physicochemical Profiling. [Link]

  • Yalkowsky, S., et al. (2015). Application of the Henderson-Hasselbalch equation to solubility determination: NSC-639829 Case Study. [Link]

  • Creative Biolabs. (2019). Solubility Assessment Service. [Link]

  • Wikipedia. Henderson–Hasselbalch equation. [Link]

  • Rohini College. Henderson Hasselbalch Equation. [Link]

  • Samaha, D., et al. (2021). Ionizable Drug Self-Associations and the Solubility Dependence on pH: Detection of Aggregates in Saturated Solutions Using Mass Spectrometry (ESI-Q-TOF-MS/MS). PubMed. [Link]

  • Jozwiak, K., & Szczesniak, A. (2023). Intrinsic Solubility of Ionizable Compounds from pKa Shift. ACS Omega. [Link]

  • Request PDF. (2026). Kinetic solubility: Experimental and machine-learning modeling perspectives. [Link]

  • University of Liverpool Repository. (2021). pKa Determination in non-Aqueous Solvents. [Link]

  • ACD/Labs. An Introduction to the Acid Dissociation Constant (pKa). [Link]

  • ChemBK. CYCLOHEXYL PHENYL KETONE. [Link]

Sources

Methodological & Application

step-by-step synthesis protocol for cyclohexyl 4-(piperidinomethyl)phenyl ketone

Author: BenchChem Technical Support Team. Date: April 2026

Application Note & Synthesis Protocol

A Detailed Guide to the Synthesis of Cyclohexyl 4-(Piperidinomethyl)phenyl Ketone via Friedel-Crafts Acylation

Abstract

This document provides a comprehensive, step-by-step protocol for the synthesis of cyclohexyl 4-(piperidinomethyl)phenyl ketone, a valuable ketone building block for pharmaceutical and materials science research. The synthetic strategy is centered on a Friedel-Crafts acylation reaction, a robust and well-established method for forming carbon-carbon bonds with aromatic systems.[1][2] This guide delves into the mechanistic underpinnings of the reaction, provides detailed procedural instructions from reaction setup to product purification, and includes critical safety information and expert commentary on the rationale behind key experimental choices. The protocol is designed for researchers, chemists, and drug development professionals seeking a reliable and reproducible method for accessing this and structurally related compounds.

Introduction and Synthetic Strategy

Cyclohexyl aryl ketones are prevalent structural motifs in medicinal chemistry and serve as key intermediates in the synthesis of a wide range of biologically active molecules. The title compound, cyclohexyl 4-(piperidinomethyl)phenyl ketone, incorporates a basic piperidinomethyl side chain, making it an attractive scaffold for developing ligands for various biological targets.

The chosen synthetic route employs a Friedel-Crafts acylation reaction. This classic electrophilic aromatic substitution involves the reaction of an acylating agent, cyclohexanecarbonyl chloride, with an aromatic substrate, N-benzylpiperidine (1-(phenylmethyl)piperidine), in the presence of a strong Lewis acid catalyst, aluminum chloride (AlCl₃).[3][4]

Overall Reaction Scheme: Reaction scheme for the synthesis of cyclohexyl 4-(piperidinomethyl)phenyl ketone

A critical consideration in this specific synthesis is the presence of the Lewis basic nitrogen atom in the N-benzylpiperidine starting material. This nitrogen can complex with the AlCl₃ catalyst, potentially deactivating it and hindering the desired acylation on the aromatic ring. To overcome this, a stoichiometric excess of AlCl₃ is employed. The excess ensures that enough catalyst is available to activate the cyclohexanecarbonyl chloride and facilitate the electrophilic substitution after complexation with the amine.

Reaction Mechanism: The Acylium Ion Electrophile

The Friedel-Crafts acylation proceeds through a well-understood electrophilic aromatic substitution mechanism.[1][5]

  • Formation of the Electrophile: The Lewis acid, AlCl₃, coordinates to the chlorine atom of cyclohexanecarbonyl chloride. This coordination polarizes the carbon-chlorine bond, leading to the formation of a highly reactive and resonance-stabilized acylium ion (R-C≡O⁺). This species is the key electrophile in the reaction.[1][3]

  • Nucleophilic Attack: The π-electron system of the N-benzylpiperidine ring acts as a nucleophile, attacking the electrophilic carbon of the acylium ion. This step forms a carbocation intermediate known as an arenium ion or sigma complex, temporarily disrupting the aromaticity of the ring.

  • Restoration of Aromaticity: A base (such as the AlCl₄⁻ complex) removes a proton from the carbon atom bearing the new acyl group, restoring the aromatic π-system and yielding the final ketone product complexed with AlCl₃.

  • Hydrolysis: The final product is liberated from its complex with the Lewis acid during the aqueous work-up.

Materials and Equipment

Reagent and Solvent Data
Reagent/SolventFormulaMW ( g/mol )AmountMoles (mmol)Molar Eq.Supplier Example
N-BenzylpiperidineC₁₂H₁₇N175.275.00 g28.51.0Sigma-Aldrich
Cyclohexanecarbonyl chlorideC₇H₁₁ClO146.614.60 g31.41.1Sigma-Aldrich
Aluminum Chloride (anhydrous)AlCl₃133.349.50 g71.32.5Sigma-Aldrich
Dichloromethane (DCM, anhydrous)CH₂Cl₂84.93100 mL--Fisher Scientific
Hydrochloric Acid (conc., 37%)HCl36.46~20 mL--VWR
Sodium Hydroxide (1M aq.)NaOH40.00~50 mL--J.T. Baker
Saturated Sodium Bicarbonate (aq.)NaHCO₃84.01~50 mL--EMD Millipore
Brine (Saturated NaCl aq.)NaCl58.44~50 mL--LabChem
Anhydrous Magnesium SulfateMgSO₄120.37~10 g--Acros Organics
Ethyl Acetate (for chromatography)C₄H₈O₂88.11As needed--Sigma-Aldrich
Hexanes (for chromatography)C₆H₁₄86.18As needed--Sigma-Aldrich
Equipment
  • 250 mL three-neck round-bottom flask

  • Reflux condenser with a gas outlet to a bubbler or drying tube (CaCl₂)

  • Magnetic stirrer and stir bar

  • Pressure-equalizing dropping funnel

  • Nitrogen or Argon gas inlet

  • Ice/water bath

  • Heating mantle

  • Separatory funnel (500 mL)

  • Rotary evaporator

  • Glassware for column chromatography

  • Standard laboratory glassware (beakers, flasks, graduated cylinders)

Detailed Step-by-Step Synthesis Protocol

Workflow Overview

SynthesisWorkflow cluster_0 Reaction Phase cluster_1 Work-up & Purification A 1. Inert Atmosphere Setup (Flask with AlCl₃ in DCM) B 2. Substrate Addition (N-Benzylpiperidine) A->B Cool to 0°C C 3. Acyl Chloride Addition (Cyclohexanecarbonyl chloride) B->C Stir 15 min D 4. Reaction at RT C->D Warm to RT E 5. Quenching (Pour onto Ice/HCl) D->E After 2h F 6. Extraction & Washes (DCM, NaOH, Brine) E->F Separate Layers G 7. Drying & Concentration F->G Dry over MgSO₄ H 8. Column Chromatography G->H Isolate Crude Oil I Final Product H->I Isolate Pure Ketone

Caption: High-level workflow for the synthesis of cyclohexyl 4-(piperidinomethyl)phenyl ketone.

Reaction Setup and Execution

Safety First: This procedure must be performed in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves. Aluminum chloride reacts violently with water, releasing HCl gas. Cyclohexanecarbonyl chloride is a lachrymator and corrosive.

  • Inert Atmosphere: Assemble the three-neck flask with a magnetic stir bar, reflux condenser (with gas outlet), and a nitrogen inlet. Flame-dry the entire apparatus under vacuum or a strong flow of nitrogen and allow it to cool to room temperature.

  • Catalyst Suspension: Under a positive pressure of nitrogen, add the anhydrous aluminum chloride (9.50 g, 71.3 mmol) to the flask, followed by 80 mL of anhydrous dichloromethane (DCM). Begin stirring to create a suspension.

  • Substrate Addition: Cool the suspension to 0 °C using an ice/water bath. Dissolve the N-benzylpiperidine (5.00 g, 28.5 mmol) in 20 mL of anhydrous DCM and add this solution dropwise to the cold, stirring AlCl₃ suspension over 15 minutes.

    • Scientist's Note: This order of addition is crucial. Adding the amine to the Lewis acid allows for the controlled formation of the amine-AlCl₃ complex, managing the exotherm and preventing uncontrolled side reactions. An exotherm and HCl evolution are expected.

  • Acylating Agent Addition: Prepare a solution of cyclohexanecarbonyl chloride (4.60 g, 31.4 mmol) in 10 mL of anhydrous DCM. Add this solution dropwise to the reaction mixture at 0 °C over 20 minutes.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 2-3 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) (e.g., using 10% Methanol in DCM as the mobile phase).

Work-up and Product Isolation
  • Quenching: Prepare a beaker containing ~100 g of crushed ice and 20 mL of concentrated HCl. While stirring vigorously, carefully and slowly pour the reaction mixture into the ice/HCl mixture.

    • Scientist's Note: This step is highly exothermic and will release significant amounts of HCl gas. Perform this step slowly in the back of the fume hood. The acid serves to hydrolyze the aluminum complexes and protonate the product, bringing it into the aqueous layer.

  • Phase Separation: Transfer the quenched mixture to a 500 mL separatory funnel. Separate the layers. Extract the aqueous layer with DCM (2 x 50 mL).

    • Correction Note: Initially, the protonated amine product may reside in the aqueous layer. The goal is to now deprotonate it to extract it into the organic phase. Discard the initial organic layer after confirming via TLC that it does not contain the product.

  • Basification and Extraction: Cool the acidic aqueous layer in an ice bath and slowly add 1M NaOH solution until the pH is strongly basic (pH > 12), as confirmed with pH paper. The product will precipitate or form an oil.

  • Final Extraction: Extract the basic aqueous layer with DCM (3 x 75 mL). Combine these organic extracts.

  • Washing: Wash the combined organic layers with saturated sodium bicarbonate solution (1 x 50 mL) and then with brine (1 x 50 mL).

    • Scientist's Note: The bicarbonate wash removes any residual acidic components, and the brine wash helps to remove bulk water before the drying step.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent using a rotary evaporator to yield the crude product as an oil.

Purification
  • Column Chromatography: Purify the crude oil using flash column chromatography on silica gel.

  • Elution: A gradient elution system is recommended. Start with 100% Hexanes and gradually increase the polarity by adding ethyl acetate containing 1% triethylamine (e.g., Hexanes to 50:50 Hexanes/EtOAc + 1% Et₃N).

    • Scientist's Note: The addition of a small amount of triethylamine to the eluent is critical to prevent the basic amine product from streaking on the acidic silica gel, leading to better separation and yield.

  • Final Product: Combine the fractions containing the pure product (as determined by TLC) and remove the solvent under reduced pressure to afford cyclohexyl 4-(piperidinomethyl)phenyl ketone as a pure oil or low-melting solid.

Troubleshooting

IssuePossible CauseSuggested Solution
Low or No Conversion Inactive AlCl₃ (hydrolyzed).Use a fresh, unopened bottle of anhydrous AlCl₃. Ensure all glassware is rigorously dried.
Insufficient catalyst.Ensure at least 2.5 equivalents of AlCl₃ are used to account for complexation with both the starting amine and the product ketone.
Multiple Products/Side Reactions Reaction temperature too high.Maintain cooling during the initial additions and ensure the reaction does not overheat.
Polysubstitution.Friedel-Crafts acylation is generally less prone to this than alkylation. However, using the specified stoichiometry should favor mono-acylation.
Product Streaking on TLC/Column Product is basic.Add 1% triethylamine to the chromatography eluent to neutralize the acidic sites on the silica gel.
Difficult Emulsion during Work-up Formation of aluminum hydroxides.Add more acid or base as needed to fully dissolve the salts. Adding more brine during washing can also help break emulsions.

Conclusion

This application note provides a reliable and thoroughly explained protocol for the synthesis of cyclohexyl 4-(piperidinomethyl)phenyl ketone. By employing a Friedel-Crafts acylation with careful control over stoichiometry and reaction conditions, the target compound can be obtained in good yield and high purity. The insights into the reaction mechanism, work-up, and purification are intended to empower researchers to successfully implement and adapt this methodology for their specific research needs.

References

  • Orjales, A., Mosquera, R., Toledo, A., et al. (2003). Novel, Potent, and Selective Histamine H3 Receptor Antagonists. Journal of Medicinal Chemistry, 46(25), 5512-5532. [Link]

  • Zhang, Y., et al. (2012). Cyclohexyl Ketone Inhibitors of Pin1 Dock in a Trans-Diaxial Cyclohexane Conformation. PLoS ONE, 7(9), e45329. [Link]

  • Chemistry Steps. (2025). Friedel-Crafts Acylation. Chemistry Steps Website. [Link]

  • Wikipedia. (n.d.). Friedel–Crafts reaction. Wikipedia, The Free Encyclopedia. [Link]

  • Clark, J. (2015). Friedel-Crafts Acylation of Benzene. Chemguide. [Link]

  • Organic Syntheses. (n.d.). Ketone, cyclohexyl methyl. Organic Syntheses Procedure. [Link]

  • Khan Academy. (2019). Friedel-Crafts acylation. YouTube. [Link]

Sources

applications of cyclohexyl 4-(piperidinomethyl)phenyl ketone in drug discovery

Application Note: Preparation and Handling of Cyclohexyl 4-(piperidinomethyl)phenyl ketone Stock Solutions

Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Scope

Cyclohexyl 4-(piperidinomethyl)phenyl ketone is a synthetic lipophilic amine frequently utilized in advanced pharmacological screening and receptor binding assays. Due to its highly hydrophobic dicyclic core (comprising cyclohexyl and phenyl rings) paired with a basic piperidine moiety, researchers routinely encounter solubility bottlenecks. The most critical of these is the "solvent crash"—a phenomenon where the compound precipitates out of solution upon introduction to aqueous biological buffers.

This application note provides a self-validating, step-by-step protocol for formulating stable, high-concentration stock solutions. By understanding the thermodynamics of dissolution, drug development professionals can ensure precipitate-free working dilutions for in vitro and in vivo applications.

Physicochemical Profiling

Successful solubilization requires a fundamental understanding of the compound's structural and thermodynamic properties. The quantitative data below dictates the parameters of our solvent strategy.

PropertyValueImplications for Solubilization Strategy
Molecular Formula C₁₉H₂₇NODefines the exact mass required for precise molarity calculations.
Molecular Weight 285.43 g/mol Exactly 2.85 mg is required per 1.0 mL of solvent to yield a 10 mM stock.
Predicted pKa ~8.43 (Piperidine N)Protonated at physiological pH (7.4), which aids terminal aqueous solubility, but the free base form requires organic solvents.
Lipophilicity (LogP) High (>3.5 est.)Highly hydrophobic core necessitates the use of DMSO or DMF to overcome initial crystal lattice energy.
Aqueous Solubility Poor (Free Base)Highly prone to micro-precipitation if the organic solvent concentration drops abruptly during dilution.

Mechanistic Rationale for Solvent Selection

Expertise & Experience Insight: Why not dissolve this compound directly in an aqueous buffer? The free base form of cyclohexyl 4-(piperidinomethyl)phenyl ketone possesses a high crystal lattice energy. While the piperidine nitrogen becomes protonated at pH 7.4, the kinetics of direct aqueous dissolution are unfavorably slow due to the massive hydrophobic surface area of the cyclohexyl and phenyl groups.

Dimethyl sulfoxide (DMSO) is the universally preferred primary solvent for such lipophilic compounds[1]. DMSO effectively disrupts the intermolecular hydrogen bonding and van der Waals forces of the solid crystal, achieving complete solvation. However, when this DMSO stock is introduced to an aqueous assay buffer, the DMSO rapidly diffuses into the water. If the local concentration of the compound exceeds its aqueous thermodynamic solubility limit before it can mechanically disperse, it nucleates and forms micro-precipitates.

To mitigate this, the protocol below utilizes controlled thermal kinetics and mechanical dispersion, supported by industry standards for handling lipophilic compounds ( and).

Experimental Protocols

Phase A: Preparation of a 10 mM Master Stock

This phase establishes the primary organic stock. The system is self-validating via a strict visual quality control checkpoint.

  • Thermal Equilibration: Allow the sealed vial of solid cyclohexyl 4-(piperidinomethyl)phenyl ketone to equilibrate to room temperature (RT) in a desiccator for at least 30 minutes before opening.

    • Causality: Opening a cold vial introduces ambient moisture condensation. Water ingress into the solid will alter the weighed mass and prematurely trigger hydrophobic aggregation.

  • Precision Weighing: Using a calibrated analytical balance, weigh exactly 2.85 mg of the compound into a sterile, solvent-resistant amber glass vial or polypropylene microcentrifuge tube.

  • Primary Solvation: Add exactly 1.0 mL of anhydrous, cell-culture grade DMSO (≥99.9% purity).

  • Mechanical Agitation: Vortex the mixture at medium speed for 30–60 seconds. If particulates remain, sonicate the vial in a room-temperature water bath for 2–5 minutes.

    • Causality: Sonication provides the acoustic cavitation energy necessary to mechanically shatter stubborn microcrystals and overcome the activation energy of dissolution.

  • Checkpoint 1 (Visual QC): Hold the vial against a direct light source. The solution must be completely clear and colorless, with no visible Schlieren lines (refractive index gradients) or suspended particles. If cloudy, repeat Step 4.

Phase B: Aliquoting and Storage
  • Aliquoting: Dispense the 10 mM master stock into 20 µL to 50 µL single-use aliquots using sterile microcentrifuge tubes.

  • Storage: Store immediately at -20°C or -80°C in the dark.

    • Causality: Repeated freeze-thaw cycles of DMSO solutions expose the compound to localized concentration gradients and atmospheric moisture, accelerating hydrolytic or oxidative degradation.

Phase C: Aqueous Dilution (Preventing "Solvent Crash")

This phase safely transitions the compound from an organic to an aqueous environment.

  • Thawing: Thaw a single aliquot at RT for 15 minutes. Vortex briefly to ensure homogeneity.

  • Buffer Pre-warming: Warm the target aqueous buffer (e.g., PBS, HBSS, or culture media) to 37°C.

    • Causality: Higher temperatures increase the thermodynamic solubility limit of the aqueous buffer, drastically reducing the risk of precipitation upon solvent exchange.

  • Dropwise Addition: While vigorously vortexing the warmed buffer, add the DMSO stock dropwise. Never add the buffer directly to the DMSO stock.

  • Toxicity Limit: Ensure the final DMSO concentration does not exceed 0.1% - 1.0% (v/v) to avoid solvent-induced cytotoxicity or off-target effects in cellular assays, adhering to standard drug screening protocols ().

Quality Control & Validation

A robust protocol must be a self-validating system. To ensure the compound has not invisibly precipitated (colloidal micro-precipitation) during Phase C, validate the final working solution using the following methods:

  • Dynamic Light Scattering (DLS): Run a 1 mL sample of the final aqueous dilution through a DLS instrument. The presence of particles >10 nm indicates colloidal aggregation and a failed dilution.

  • LC-MS Verification: Centrifuge the final working solution at 10,000 x g for 10 minutes. Sample the supernatant and analyze via LC-MS against a known standard curve. If the detected concentration is significantly lower than the theoretical calculated concentration, precipitation has occurred.

Workflow Visualization

Workflow Step1 Equilibration Solid Compound to RT Step2 Weighing 2.85 mg for 10 mM Stock Step1->Step2 Step3 Solvation Add 1.0 mL Anhydrous DMSO Step2->Step3 Step4 Agitation Vortex / Sonicate Step3->Step4 QC1 Visual QC Clear & Colorless? Step4->QC1 QC1->Step4 No (Re-sonicate) Step5 Aliquoting & Storage Single-use vials at -20°C QC1->Step5 Yes Step6 Aqueous Dilution Dropwise into 37°C Buffer Step5->Step6 Thaw before use QC2 Final Validation LC-MS / DLS Analysis Step6->QC2

Workflow for the preparation, storage, and aqueous dilution of lipophilic stock solutions.

References

  • Drugs for Neglected Diseases initiative (DNDi). Drug Screening for Kinetoplastids Diseases. Available at:[Link][1]

Sources

Application Note: Cyclohexyl 4-(piperidinomethyl)phenyl ketone as a Versatile Intermediate in Drug Discovery

Author: BenchChem Technical Support Team. Date: April 2026

Strategic Rationale in Medicinal Chemistry

Cyclohexyl 4-(piperidinomethyl)phenyl ketone is a highly functionalized chemical intermediate frequently employed in the synthesis of neuroactive compounds, GPCR modulators, and kinase inhibitors. The structural architecture of this molecule offers distinct pharmacophoric and synthetic advantages:

  • Piperidinomethyl Moiety : Acts as a basic solubilizing group (pKa ~8.5) and a hydrogen-bond acceptor/protonated donor. This motif is widely recognized in drug design for improving aqueous solubility and facilitating critical interactions with target proteins, such as in the development of antiviral and anticancer agents 1, 2.

  • Cyclohexyl Ring : Imparts an sp³-rich lipophilic domain, enhancing blood-brain barrier (BBB) penetration while avoiding the planar pi-stacking liabilities and metabolic vulnerabilities of biphenyl systems.

  • Ketone Carbonyl : Serves as a versatile electrophilic hub for divergent synthesis, allowing for the rapid generation of secondary alcohols, tertiary alcohols, and complex amide scaffolds.

Mechanistic Insights & Experimental Causality

In drug development, the transformation of the central ketone must be highly controlled to prevent side reactions involving the basic piperidine nitrogen.

Chemoselective Reduction

Using Sodium Borohydride (NaBH₄) in protic solvents (MeOH) is preferred over Lithium Aluminum Hydride (LiAlH₄). Causality: NaBH₄ is strictly chemoselective for the ketone. Harsher hydrides like LiAlH₄, especially under prolonged heating, risk reductive cleavage of the benzylic C-N bond of the piperidine ring. Furthermore, the mild nature of NaBH₄ allows for a controlled, self-validating reaction where the steady evolution of hydrogen gas serves as a visual indicator of reagent activity.

Nucleophilic Addition via Organocerium Reagents

The addition of Grignard reagents to sterically hindered ketones often leads to enolization rather than the desired nucleophilic attack. Causality: The basic piperidine nitrogen can coordinate with the Grignard reagent, altering the trajectory of addition or prematurely quenching the nucleophile. Pre-complexation of the Grignard reagent with anhydrous Cerium(III) chloride (CeCl₃) generates an organocerium species. Organocerium reagents possess high nucleophilicity but significantly attenuated basicity, thereby suppressing enolization and driving the 1,2-addition to the ketone 3.

Experimental Protocols

Protocol A: Chemoselective Reduction to Cyclohexyl(4-(piperidin-1-ylmethyl)phenyl)methanol

Objective : Convert the ketone to a secondary alcohol while preserving the benzylic amine.

Step-by-Step Methodology :

  • Preparation : Dissolve the ketone substrate (10.0 mmol) in anhydrous methanol (30 mL) under an inert argon atmosphere.

  • Temperature Control : Cool the reaction mixture to 0 °C using an ice bath. Rationale: Minimizes exothermic degradation and suppresses the formation of unwanted side products.

  • Hydride Addition : Add NaBH₄ (15.0 mmol, 1.5 eq) portion-wise over 15 minutes. Rationale: Controls the evolution of hydrogen gas and prevents thermal spikes.

  • Reaction Propagation : Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature (20-25 °C) and stir for an additional 2 hours.

  • Validation & Quenching : Verify completion via TLC (DCM:MeOH 9:1 with 1% NH₄OH). Carefully add saturated aqueous NH₄Cl (10 mL). Rationale: Mildly destroys excess hydride without fully protonating the piperidine to a highly water-soluble state that is difficult to extract.

  • Extraction : Evaporate the methanol under reduced pressure. Extract the aqueous residue with Ethyl Acetate (3 x 20 mL).

  • Isolation : Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo to yield the secondary alcohol.

Protocol B: Synthesis of Tertiary Alcohols via Organocerium Addition

Objective : Overcome the enolization of the sterically hindered ketone during nucleophilic addition.

Step-by-Step Methodology :

  • Activation of CeCl₃ : Dry CeCl₃ heptahydrate under high vacuum at 140 °C for 2 hours to obtain anhydrous CeCl₃. Cool to room temperature. Rationale: Strict anhydrous conditions are critical; trace water will violently quench the Grignard reagent.

  • Suspension : Suspend the anhydrous CeCl₃ (30.0 mmol, 3.0 eq) in anhydrous THF (20 mL) under argon. Stir vigorously for 2 hours.

  • Organocerium Formation : Cool the suspension to -78 °C. Add the desired Grignard reagent (30.0 mmol, 3.0 eq) dropwise. Stir for 1 hour at -78 °C to ensure complete transmetalation.

  • Substrate Addition : Dissolve the ketone (10.0 mmol, 1.0 eq) in THF (10 mL) and add dropwise to the organocerium mixture.

  • Reaction : Maintain at -78 °C for 2 hours, then slowly warm to 0 °C.

  • Workup : Quench with saturated aqueous NH₄Cl, filter through a Celite pad to remove insoluble cerium salts, and extract with Ethyl Acetate. Purify via flash chromatography (Silica gel, gradient DCM/MeOH).

Quantitative Data & Analytical Markers

The following table summarizes the expected yields, reaction times, and key analytical markers for the divergent pathways originating from the ketone intermediate.

DerivativeReaction TypeReagentsTimeExpected YieldKey Analytical Marker
Secondary Alcohol ReductionNaBH₄, MeOH2.5 h85-92%Disappearance of C=O (~1700 cm⁻¹); new CH-OH peak (~4.5 ppm)
Tertiary Alcohol Nucleophilic AdditionRMgBr, CeCl₃, THF4.0 h65-75%Shift in cyclohexyl protons; presence of R-group NMR signals
Oxime CondensationNH₂OH·HCl, Pyridine6.0 h80-88%Formation of N-OH peak (~11.0 ppm, broad singlet)

Visualizing the Synthetic Workflows

SynthesisPathways A Cyclohexyl 4-(piperidinomethyl) phenyl ketone B Secondary Alcohol (via NaBH4 Reduction) A->B NaBH4, MeOH 0°C to RT C Oxime Intermediate (via NH2OH Condensation) A->C NH2OH·HCl, Pyridine Reflux D Tertiary Alcohol (via Organocerium Addition) A->D RMgBr, CeCl3, THF -78°C to RT E Amide Scaffold (via Beckmann Rearrangement) C->E TsCl or Acid Rearrangement

Fig 1: Divergent synthetic pathways utilizing cyclohexyl 4-(piperidinomethyl)phenyl ketone.

ProtocolWorkflow Step1 Activation of CeCl3 (140°C, High Vacuum) Step2 Suspension in THF (Stir 2 hours, Argon) Step1->Step2 Step3 Addition of Grignard Reagent (Cool to -78°C, 1 hour) Step2->Step3 Step4 Addition of Ketone Substrate (Dropwise in THF) Step3->Step4 Step5 Reaction & Quenching (-78°C to 0°C, NH4Cl quench) Step4->Step5

Fig 2: Step-by-step experimental workflow for the organocerium addition protocol.

References

  • Chemoselective Ketone Synthesis by the Addition of Organometallics to N-Acylazetidines Source: Organic Letters - ACS Publications URL:[3]

  • Synthesis and cytotoxic studies of novel 5-phenylisatin derivatives and their anti-migration and anti-angiogenic evaluation Source: PMC - NIH URL:[1]

  • Promising Schiff bases in antiviral drug design and discovery Source: PMC - NIH URL:[2]

Sources

Application Note: Preparing Cyclohexyl 4-(Piperidinomethyl)phenyl Ketone for High-Resolution NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: April 2026

Introduction

Nuclear Magnetic Resonance (NMR) spectroscopy is an essential analytical technique for the structural elucidation and purity assessment of synthetic compounds. The quality of the NMR spectrum is fundamentally dependent on the meticulous preparation of the sample. This document provides a comprehensive guide for the preparation of cyclohexyl 4-(piperidinomethyl)phenyl ketone for NMR analysis, ensuring high-resolution and reliable spectral data. The protocol herein is designed for researchers, scientists, and drug development professionals who require accurate and reproducible NMR results.

Cyclohexyl 4-(piperidinomethyl)phenyl ketone is a molecule of interest in medicinal chemistry due to its structural motifs, which are common in pharmacologically active compounds. Accurate characterization is the first step in understanding its chemical properties and potential applications. This guide will detail the rationale behind each step, from solvent selection to final sample handling, to empower the researcher with the knowledge to consistently prepare high-quality NMR samples.

Foundational Principles of NMR Sample Preparation

The primary objective of sample preparation is to create a dilute, homogeneous solution of the analyte in a deuterated solvent, free from particulate matter and paramagnetic impurities.[1] The quality of the sample directly impacts the spectral resolution, signal-to-noise ratio, and the ability to accurately interpret the data.

Key considerations include:

  • Analyte Purity: The starting material should be of the highest possible purity. Impurities will introduce extraneous signals, complicating spectral analysis.

  • Solvent Selection: The chosen solvent must dissolve the analyte completely and should not react with it. Deuterated solvents are used to avoid large solvent signals in the ¹H NMR spectrum that would otherwise obscure the analyte's signals.[2]

  • Concentration: The sample concentration must be optimized to provide a good signal-to-noise ratio without causing line broadening due to high viscosity or intermolecular interactions.[3]

  • Absence of Contaminants: Particulate matter can disrupt the magnetic field homogeneity, leading to poor shimming and broadened spectral lines.[4] Paramagnetic impurities, such as dissolved oxygen or metal ions, can cause significant line broadening and should be minimized.[1]

Experimental Workflow for NMR Sample Preparation

The process of preparing an NMR sample can be broken down into a series of sequential steps, each critical for the final quality of the spectrum.

Caption: Workflow for preparing a high-quality NMR sample.

Detailed Protocol

This protocol provides step-by-step instructions for the preparation of a cyclohexyl 4-(piperidinomethyl)phenyl ketone sample for ¹H and ¹³C NMR analysis.

Materials and Equipment
  • Cyclohexyl 4-(piperidinomethyl)phenyl ketone (Purity >97%)

  • High-quality 5 mm NMR tubes (e.g., Wilmad 528-PP or equivalent)[4]

  • Deuterated chloroform (CDCl₃) with 0.03% v/v Tetramethylsilane (TMS)[5]

  • Glass vials (e.g., 1-dram)

  • Pasteur pipettes and bulbs

  • Analytical balance (4-decimal place)

  • Vortex mixer

  • Lint-free wipes (e.g., Kimwipes)

  • Acetone (for cleaning)

  • Drying oven or vacuum oven

Quantitative Parameters
Parameter¹H NMR¹³C NMRRationale
Analyte Mass 5-10 mg20-50 mgTo ensure an adequate signal-to-noise ratio. ¹³C NMR requires a higher concentration due to the low natural abundance of the ¹³C isotope.[3][6]
Solvent Volume 0.6-0.7 mL0.6-0.7 mLThis volume provides a sample height of 4-5 cm in a standard 5 mm NMR tube, which is optimal for most modern NMR spectrometers.[1][7]
Concentration ~29-58 mM~117-292 mMCalculated based on a molecular weight of 285.42 g/mol for cyclohexyl 4-(piperidinomethyl)phenyl ketone.[8]
Step-by-Step Procedure
  • Glassware Preparation: Ensure the NMR tube and vial are clean and dry. Wash with acetone and dry in an oven for at least one hour. Allow to cool to room temperature before use.[9]

  • Weighing the Sample: Accurately weigh the desired amount of cyclohexyl 4-(piperidinomethyl)phenyl ketone into a clean, dry vial. It is recommended to perform the dissolution in a separate vial rather than directly in the NMR tube to ensure complete dissolution and allow for filtration if necessary.[6]

  • Solvent Addition and Dissolution:

    • Add approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) to the vial containing the analyte.[1] CDCl₃ is a common choice for a wide range of organic compounds due to its excellent dissolving power and relatively low cost.[5]

    • Gently swirl or vortex the vial to dissolve the compound completely. A clear, homogeneous solution should be obtained. Visually inspect the solution against a dark background to ensure no solid particles remain.[1]

  • Transfer to NMR Tube:

    • If any particulate matter is observed, filter the solution into the NMR tube. A simple and effective method is to use a Pasteur pipette with a small plug of cotton or glass wool.[4]

    • Carefully transfer the solution from the vial into the NMR tube using a clean Pasteur pipette. Avoid introducing air bubbles.

  • Internal Standard: If the deuterated solvent does not already contain an internal standard, one can be added at this stage. Tetramethylsilane (TMS) is a common standard for ¹H NMR in CDCl₃, resonating at 0 ppm.[3] For quantitative NMR, a precisely weighed amount of a suitable internal standard would be added.

  • Capping and Mixing: Cap the NMR tube securely. Invert the tube several times to ensure the solution is thoroughly mixed and homogeneous.

  • Cleaning and Labeling: Wipe the outside of the NMR tube with a lint-free wipe dampened with isopropanol or acetone to remove any fingerprints or dust.[3] Label the NMR tube clearly with a unique identifier.

  • Final Inspection: Before inserting the sample into the spectrometer, perform a final visual inspection to ensure there are no air bubbles or suspended particles.

Special Considerations for Cyclohexyl 4-(Piperidinomethyl)phenyl Ketone

  • Solubility: Cyclohexyl 4-(piperidinomethyl)phenyl ketone is expected to be readily soluble in deuterated chloroform. If solubility issues arise, alternative solvents such as deuterated methylene chloride (CD₂Cl₂) or deuterated benzene (C₆D₆) may be considered.

  • Hygroscopicity: While not highly hygroscopic, it is good practice to handle the compound and deuterated solvents in a dry environment to minimize water contamination, which appears as a peak in the ¹H NMR spectrum.[10]

  • Amine Functionality: The piperidine moiety is a tertiary amine. In the presence of acidic impurities in the CDCl₃, the amine may become protonated, leading to broadening of the signals corresponding to the protons adjacent to the nitrogen. Using freshly opened or neutralized CDCl₃ can mitigate this issue.[9] A D₂O shake can be performed to confirm the presence of exchangeable protons, though none are present in this specific molecule.[11]

Troubleshooting Common NMR Sample Preparation Issues

IssuePotential Cause(s)Solution(s)
Broad Peaks - High sample viscosity- Paramagnetic impurities- Inhomogeneous solution- Poor shimming- Reduce sample concentration[3]- Filter the sample; use high-purity solvents[1]- Ensure complete dissolution and mixing- Ensure correct sample height[7]
Poor Signal-to-Noise - Low sample concentration- Increase the amount of analyte[6]
Extraneous Peaks - Impurities in the sample- Contaminated solvent or NMR tube- Residual water- Purify the sample- Use clean glassware and high-purity solvents[12]- Use dry solvents and handle in a dry environment[10]

Conclusion

The protocol outlined in this application note provides a robust and reliable method for preparing high-quality NMR samples of cyclohexyl 4-(piperidinomethyl)phenyl ketone. By adhering to these guidelines, researchers can obtain high-resolution spectra that are crucial for accurate structural elucidation and purity assessment. Meticulous attention to detail during sample preparation is a critical investment that pays dividends in the quality and reliability of the final NMR data.

References

  • Allan Chemical Corporation. (2025, October 7). Deuterated Solvents for NMR: Guide.
  • Merck Millipore. Deuterated Solvents for Nuclear Magnetic Resonance Spectroscopy MagniSolv™.
  • Organomation. NMR Sample Preparation: The Complete Guide.
  • Labinsights. (2025, February 19). Selection Guide on Deuterated Solvents for NMR.
  • JEOL. Sample preparation for NMR measurements and points to keep in mind.
  • ResolveMass Laboratories Inc. (2025, December 22). Deuterated Standards and Solvents for NMR.
  • Simson Pharma. (2023, March 29). Reasons to use Deuterated Solvents in Nuclear Magnetic Resonance Spectroscopy.
  • University of California, Santa Barbara. Sample Preparation and Positioning - NMR.
  • Cornell University. NMR Sample Concentration Calculator.
  • Iowa State University. NMR Sample Preparation | Chemical Instrumentation Facility.
  • University of Minnesota Twin Cities. NMR Sample Preparation | College of Science and Engineering.
  • Sigma-Aldrich. cyclohexyl 4-(4-methylpiperazinomethyl)phenyl ketone | 898763-54-7.
  • Appchem. CYCLOHEXYL 4-(PIPERIDINOMETHYL)PHENYL KETONE | 898775-77-4.
  • MIT OpenCourseWare. 8.1 - FT-NMR Sample Preparation Guide.
  • Nanalysis. (2024, February 29). Guide: Preparing a Sample for NMR analysis – Part I.
  • Chemistry LibreTexts. (2024, March 24). 24.10: Spectroscopy of Amines.

Sources

Application Note: High-Performance Liquid Chromatography Methods for the Analysis of Cyclohexyl 4-(piperidinomethyl)phenyl Ketone

Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This application note provides a comprehensive guide to developing and implementing robust High-Performance Liquid Chromatography (HPLC) methods for the separation and quantification of cyclohexyl 4-(piperidinomethyl)phenyl ketone. This compound, with its distinct chemical properties, presents unique challenges and opportunities in analytical method development. We will explore two primary HPLC modes: Reversed-Phase (RP-HPLC) and Hydrophilic Interaction Liquid Chromatography (HILIC), providing detailed protocols and explaining the rationale behind the selection of columns, mobile phases, and detection parameters. This guide is intended for researchers, scientists, and professionals in drug development who require accurate and reliable analytical methods for this compound.

Introduction

Cyclohexyl 4-(piperidinomethyl)phenyl ketone is a molecule of interest in pharmaceutical research and development. Its structure, featuring a ketone group, a phenyl ring, a cyclohexyl moiety, and a piperidinomethyl group, imparts a combination of hydrophobic and hydrophilic characteristics. This dual nature makes the selection of an appropriate chromatographic method crucial for achieving optimal separation and quantification.

The primary goal of this application note is to provide a scientifically sound framework for developing HPLC methods for this analyte. We will delve into the principles of both RP-HPLC and HILIC, offering a comparative analysis to guide the user in selecting the most suitable approach based on their specific analytical needs, sample matrix, and available instrumentation.

Physicochemical Properties of Cyclohexyl 4-(piperidinomethyl)phenyl Ketone

A thorough understanding of the analyte's physicochemical properties is fundamental to successful HPLC method development. While specific experimental data for cyclohexyl 4-(piperidinomethyl)phenyl ketone is not extensively published, we can infer its behavior based on its structural components.

PropertyEstimated Value/CharacteristicRationale
Molecular Formula C19H27NOBased on its chemical structure.
Molecular Weight 285.43 g/mol Calculated from the molecular formula.
Polarity AmphiphilicThe cyclohexyl and phenyl groups are non-polar, while the piperidinomethyl group and ketone oxygen introduce polarity.
pKa (estimated) ~9-10The piperidinomethyl group is basic and will be protonated at acidic to neutral pH.
UV Absorbance ~254 nmThe phenyl ketone chromophore is expected to have a significant UV absorbance, making UV detection a suitable choice.[1]
Solubility Soluble in organic solvents (e.g., methanol, acetonitrile) and aqueous acidic solutions.The non-polar backbone confers solubility in organic solvents, while the basic nitrogen allows for salt formation and solubility in acidic aqueous media.

Method Selection: Reversed-Phase (RP-HPLC) vs. Hydrophilic Interaction Liquid Chromatography (HILIC)

The choice between RP-HPLC and HILIC is a critical decision in the method development process.

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

RP-HPLC is the most widely used mode of HPLC in pharmaceutical analysis.[2][3][4] It utilizes a non-polar stationary phase (e.g., C18) and a polar mobile phase.[3] Retention is based on hydrophobic interactions between the analyte and the stationary phase.[3][4]

  • Principle: In RP-HPLC, polar compounds elute earlier, while non-polar compounds are retained longer.[3] Given the significant non-polar character of the cyclohexyl and phenyl groups in our target analyte, RP-HPLC is a logical starting point.

  • Advantages: Robustness, wide availability of columns, and extensive literature support.

  • Considerations: At neutral or high pH, the basic piperidinomethyl group may be deprotonated, leading to poor peak shape (tailing) due to interactions with residual silanols on the silica-based stationary phase. Therefore, using an acidic mobile phase to ensure the analyte is in its protonated, more polar form is highly recommended.

Hydrophilic Interaction Liquid Chromatography (HILIC)

HILIC is a powerful technique for the separation of polar and hydrophilic compounds that are poorly retained in RP-HPLC.[5][6][7][8] It employs a polar stationary phase and a mobile phase with a high concentration of a water-miscible organic solvent, typically acetonitrile.

  • Principle: HILIC separates compounds based on their partitioning between the organic-rich mobile phase and a water-enriched layer on the surface of the polar stationary phase. More polar compounds are more strongly retained.[7]

  • Advantages: Enhanced retention of polar compounds, increased sensitivity with mass spectrometry (MS) detection due to the high organic content of the mobile phase, and an alternative selectivity to RP-HPLC.[6][8]

  • Considerations: While our analyte has non-polar regions, the protonated piperidinomethyl group can provide sufficient polarity for retention in HILIC mode. This can be particularly useful if the sample matrix contains many non-polar interferences that would be strongly retained in RP-HPLC.

Experimental Protocols

The following protocols provide detailed, step-by-step methodologies for both RP-HPLC and HILIC analysis of cyclohexyl 4-(piperidinomethyl)phenyl ketone.

Protocol 1: Reversed-Phase HPLC (RP-HPLC) Method

This protocol is designed as a starting point and may require optimization based on the specific HPLC system and column used.

  • Cyclohexyl 4-(piperidinomethyl)phenyl ketone standard

  • HPLC-grade acetonitrile

  • HPLC-grade water

  • Formic acid (or trifluoroacetic acid)

  • Methanol (for sample and standard preparation)

  • HPLC system with a gradient pump, autosampler, and UV detector.

  • C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Standard Stock Solution (1 mg/mL): Accurately weigh approximately 10 mg of cyclohexyl 4-(piperidinomethyl)phenyl ketone standard and dissolve it in 10 mL of methanol.

  • Working Standard Solutions: Prepare a series of calibration standards by serially diluting the stock solution with the initial mobile phase composition to concentrations ranging from 1 µg/mL to 100 µg/mL.

  • Sample Preparation: Dissolve the sample containing the analyte in methanol to an estimated concentration within the calibration range. Filter the sample through a 0.45 µm syringe filter into an HPLC vial.[9][10]

ParameterCondition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% Formic acid in water
Mobile Phase B 0.1% Formic acid in acetonitrile
Gradient 30% B to 90% B over 10 minutes, hold at 90% B for 2 minutes, return to 30% B and equilibrate for 3 minutes.
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detection UV at 254 nm
  • C18 Column: Provides excellent retention for non-polar compounds.[3]

  • Acidified Mobile Phase: Ensures the piperidinomethyl group is protonated, improving peak shape and solubility in the aqueous mobile phase.

  • Gradient Elution: Necessary to elute the moderately non-polar analyte in a reasonable time with good peak shape.

  • UV Detection at 254 nm: The phenyl ketone moiety provides strong absorbance at this wavelength.

Protocol 2: Hydrophilic Interaction Liquid Chromatography (HILIC) Method

This protocol offers an alternative approach, particularly for samples where RP-HPLC provides insufficient retention or selectivity.

  • Cyclohexyl 4-(piperidinomethyl)phenyl ketone standard

  • HPLC-grade acetonitrile

  • HPLC-grade water

  • Ammonium formate

  • Formic acid

  • Methanol (for sample and standard preparation)

  • HPLC system with a gradient pump, autosampler, and UV or MS detector.

  • HILIC column (e.g., silica, amide, or zwitterionic phase; 4.6 x 150 mm, 5 µm particle size).

Follow the same procedure as in the RP-HPLC protocol (Section 4.1.3), but use the initial HILIC mobile phase as the diluent for working standards.

ParameterCondition
Column HILIC (e.g., Silica-based), 4.6 x 150 mm, 5 µm
Mobile Phase A 95:5 Acetonitrile:Water with 10 mM Ammonium Formate, pH 3.0 (adjusted with formic acid)
Mobile Phase B 50:50 Acetonitrile:Water with 10 mM Ammonium Formate, pH 3.0 (adjusted with formic acid)
Gradient 0% B to 50% B over 10 minutes, hold at 50% B for 2 minutes, return to 0% B and equilibrate for 5 minutes.
Flow Rate 1.0 mL/min
Column Temperature 35 °C
Injection Volume 5 µL
Detection UV at 254 nm or MS (ESI+)
  • HILIC Column: A polar stationary phase is essential for HILIC separations.

  • High Organic Mobile Phase: Necessary to achieve retention in HILIC mode.

  • Ammonium Formate Buffer: Provides ionic strength and helps to improve peak shape. The acidic pH ensures the analyte is protonated and sufficiently polar for HILIC retention.

  • MS Detection: HILIC is highly compatible with mass spectrometry due to the high organic content of the mobile phase, which facilitates efficient spray ionization.[6]

Data Presentation and System Suitability

For both methods, system suitability tests should be performed before sample analysis to ensure the chromatographic system is performing adequately.

System Suitability ParameterAcceptance Criteria
Tailing Factor (Asymmetry) 0.8 - 1.5
Theoretical Plates (N) > 2000
Relative Standard Deviation (RSD) for replicate injections (n=6) < 2.0% for peak area and retention time

Visualizing the Workflow

A generalized workflow for HPLC method development for cyclohexyl 4-(piperidinomethyl)phenyl ketone is presented below.

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis A Accurately weigh sample/standard B Dissolve in appropriate solvent (e.g., Methanol) A->B C Filter through 0.45 µm syringe filter B->C D Inject into HPLC system C->D E Separation on analytical column (RP-C18 or HILIC) D->E F Detection (UV or MS) E->F G Integrate peak area F->G H Construct calibration curve G->H I Quantify analyte concentration H->I

Caption: Generalized workflow for the HPLC analysis of cyclohexyl 4-(piperidinomethyl)phenyl ketone.

Troubleshooting

Common issues in HPLC analysis and their potential solutions are outlined below.

IssuePotential CauseSuggested Solution
Peak Tailing Secondary interactions with silanols (RP-HPLC); Inappropriate mobile phase pH.Ensure mobile phase pH is at least 2 units below the analyte's pKa. Use a column with end-capping.
Poor Retention Mobile phase too strong (RP-HPLC); Mobile phase too weak (HILIC).Decrease organic content in RP-HPLC; Increase organic content in HILIC.
Split Peaks Column contamination or void; Sample solvent incompatible with mobile phase.Wash or replace the column. Dissolve the sample in the initial mobile phase.
Baseline Noise Detector issue; Mobile phase outgassing; Contaminated mobile phase.Purge the detector; Degas the mobile phase; Prepare fresh mobile phase.

Conclusion

This application note provides two robust starting points for the HPLC analysis of cyclohexyl 4-(piperidinomethyl)phenyl ketone. The choice between the Reversed-Phase and HILIC methods will depend on the specific requirements of the analysis, including the sample matrix and desired sensitivity. The RP-HPLC method is a reliable and widely applicable technique, while the HILIC method offers an orthogonal separation mechanism and enhanced compatibility with mass spectrometry. By following the detailed protocols and understanding the underlying principles, researchers can develop and validate accurate and precise methods for the quantification of this important pharmaceutical compound.

References

  • Vertex AI Search. (n.d.). A Universal Reversed-Phase HPLC Method for Pharmaceutical Analysis.
  • Journal of Liquid Chromatography & Related Technologies. (n.d.). Hydrophilic interaction liquid chromatography (HILIC)—a powerful separation technique.
  • National Center for Biotechnology Information. (n.d.). Greening Reversed-Phase Liquid Chromatography Methods Using Alternative Solvents for Pharmaceutical Analysis.
  • Longdom Publishing. (2020, September 25). Hydrophilic Interaction Liquid Chromatography (HILIC)—A Powerful Separation Technique.
  • International Journal of Novel Research and Development. (2025, December 15). RP-HPLC: A Versatile Analytical Technique for Pharmaceutical Analysis - A Review.
  • Research Journal of Pharmacy and Technology. (2010, January 23). Hydrophilic Interaction Liquid Chromatography (HILIC).
  • Sigma-Aldrich. (n.d.). Hydrophilic Interaction Liquid Chromatography (HILIC).
  • Thermo Fisher Scientific. (n.d.). Hydrophilic Interaction Liquid Chromatography HPLC and UHPLC Columns.
  • Benchchem. (n.d.). Application Note: High-Performance Liquid Chromatography for the Analysis of Ketone Intermediates.
  • Phenomenex. (n.d.). Reversed Phase HPLC Columns.
  • National Center for Biotechnology Information. (n.d.). Development and Validation of a Reversed-phase HPLC Method for the Determination of Hydroxybenzene in a Cream Formulation.
  • Aurora Pro Scientific. (n.d.). HPLC Analysis of Aldehydes and Ketones in Air Samples.
  • Environmental Protection Agency. (n.d.). Method for the determination of aldehydes and ketones in ambient air using HPLC.
  • ResearchGate. (2025, December 23). HPLC–DAD analysis of ketones as their 2,4-dinitrophenylhydrazones in Brazilian sugar-cane spirits and rum.
  • Sartorius. (n.d.). Sample Preparation for Analytical Quality Control.
  • Benchchem. (n.d.). Application Notes and Protocols for the Quantification of Cyclohexyl-phenyl-methanone oxime.

Sources

in vivo dosing protocols for cyclohexyl 4-(piperidinomethyl)phenyl ketone

Author: BenchChem Technical Support Team. Date: April 2026

An Application Note on the Development of In Vivo Dosing Protocols for Novel Chemical Entities: The Case of Cyclohexyl 4-(piperidinomethyl)phenyl Ketone

Abstract

This guide provides a comprehensive framework for establishing robust in vivo dosing protocols for novel, poorly soluble research compounds, using cyclohexyl 4-(piperidinomethyl)phenyl ketone as a representative New Chemical Entity (NCE). As specific pharmacological and physicochemical data for this compound are not publicly available, this document presents a systematic, first-principles approach applicable to a wide range of NCEs entering preclinical evaluation. We will detail protocols for formulation development, route of administration selection, maximum tolerated dose (MTD) determination, and preliminary pharmacokinetic (PK) assessment. The methodologies are designed to ensure scientific rigor, data reproducibility, and adherence to ethical principles of animal welfare.

Introduction: The Challenge of a New Chemical Entity

The transition from in vitro discovery to in vivo validation is a critical juncture in drug development.[1] The compound of interest, cyclohexyl 4-(piperidinomethyl)phenyl ketone, incorporates a phenyl-piperidine motif, a "privileged structure" often found in CNS-active agents, and a cyclohexyl ketone group, suggesting potential interactions with various biological targets.[2] However, without established data, it must be treated as an NCE, with the primary assumption being poor aqueous solubility—a characteristic of over 70% of new drug candidates.[3]

Inadequate solubility can lead to low bioavailability, high inter-animal variability, and misleading efficacy or toxicity data, ultimately compromising the entire preclinical program.[4] Therefore, a systematic approach to developing a reliable dosing protocol is not merely a preliminary step but a foundational pillar of the compound's evaluation. This document outlines this systematic process.

Part 1: Formulation Development for Poorly Soluble Compounds

The primary objective is to create a safe and stable vehicle that can deliver the desired dose concentration consistently. The choice of vehicle is paramount and depends on the compound's properties, the intended route of administration, and the animal model.[5]

Protocol 1: Systematic Formulation Screening

Principle: This protocol employs a tiered screening approach, starting with simple aqueous systems and progressing to more complex co-solvent and surfactant-based systems to identify a suitable vehicle for administration.

Materials:

  • Cyclohexyl 4-(piperidinomethyl)phenyl ketone (henceforth "NCE")

  • Sterile, injectable-grade solvents: Dimethyl Sulfoxide (DMSO), Polyethylene Glycol 400 (PEG400), Ethanol (EtOH)

  • Sterile, injectable-grade surfactants: Polysorbate 80 (Tween 80), Solutol® HS 15

  • Sterile 0.9% Saline, Phosphate-Buffered Saline (PBS), pH 7.4

  • Sterile vials, vortex mixer, sonicator

Methodology:

  • Initial Solubility Assessment:

    • Prepare saturated solutions of the NCE in individual solvents (DMSO, PEG400, EtOH) to determine its intrinsic solubility.

    • Rationale: This step identifies the most powerful solubilizing agents for the NCE, guiding the composition of co-solvent systems.

  • Co-Solvent System Evaluation:

    • Based on the initial assessment, prepare a series of common vehicle compositions (see Table 1 ). A widely used starting point for oral (PO) or intraperitoneal (IP) administration is a mixture of DMSO, PEG400, Tween 80, and saline.[4]

    • Example Preparation (10% DMSO / 40% PEG400 / 5% Tween 80 / 45% Saline): i. In a sterile vial, weigh the required mass of the NCE. ii. Add the required volume of DMSO and vortex until the NCE is fully dissolved. iii. Add PEG400 and vortex thoroughly. iv. Add Tween 80 and vortex until the solution is homogeneous. v. Add the saline dropwise while vortexing to prevent precipitation.

    • Rationale: DMSO acts as the primary organic solvent, PEG400 as a less toxic co-solvent, Tween 80 as a surfactant to maintain stability in the final aqueous dilution, and saline as the biocompatible diluent.[6]

  • Stability and Clarity Check:

    • Visually inspect the final formulation for clarity and absence of precipitation.

    • Let the solution stand at room temperature for at least 2-4 hours and re-inspect. A viable formulation must remain a clear solution or a fine, homogenous suspension.

    • QC Checkpoint: If precipitation occurs, the formulation is not suitable. Adjust by increasing the co-solvent/surfactant ratio or decreasing the final NCE concentration.

  • Vehicle Control Group:

    • Prepare an identical formulation without the NCE. This is mandatory for administration to the control group in all subsequent in vivo studies to differentiate compound effects from vehicle effects.

Data Presentation: Common Preclinical Vehicles
Vehicle CompositionCommon RoutesAdvantagesConsiderations
5-10% DMSO, 30-40% PEG400, 5% Tween 80, 45-60% SalinePO, IPGood solubilizing power for many lipophilic compounds.DMSO can have intrinsic biological effects; potential for hemolysis/pain on injection.[4]
20% Solutol® HS 15 in Water/SalinePO, IVLower toxicity profile compared to Cremophor EL.Can be viscous at higher concentrations.
0.5% Methylcellulose in WaterPOForms a suspension; suitable for compounds that are difficult to solubilize.Requires careful preparation to ensure uniform suspension; not for IV use.
Corn Oil / Sesame OilPO, SCSuitable for highly lipophilic compounds.Can influence lipid metabolism; variable absorption kinetics.

Table 1: A summary of common vehicle formulations for preclinical studies. The optimal choice must be determined experimentally.[6]

Visualization: Formulation Development Workflow

cluster_0 Phase 1: Solubility Profiling cluster_1 Phase 2: Vehicle Formulation cluster_2 Phase 3: Quality Control cluster_3 Phase 4: Finalization sol_assess Assess NCE Solubility in Core Solvents (DMSO, PEG400, EtOH) prep_cosolvent Prepare Co-solvent Mixture (e.g., DMSO/PEG) sol_assess->prep_cosolvent Inform Vehicle Choice add_surfactant Add Surfactant (e.g., Tween 80) prep_cosolvent->add_surfactant add_aqueous Titrate with Aqueous Phase (e.g., Saline) add_surfactant->add_aqueous qc_check Clear & Stable? add_aqueous->qc_check final_form Final Formulation (Proceed to Dosing) qc_check->final_form Yes reformulate Reformulate (Adjust Ratios or Change Vehicle) qc_check->reformulate No reformulate->prep_cosolvent Iterate

Caption: Workflow for developing a suitable in-vivo formulation.

Part 2: Protocol for Maximum Tolerated Dose (MTD) Study

An MTD study is an acute, dose-escalation experiment designed to determine the highest dose that does not cause unacceptable side effects or overt toxicity.[7] This is a critical step for selecting a safe dose range for subsequent efficacy studies.[8]

Principle: A small cohort of animals (e.g., mice) is administered escalating single doses of the NCE. The animals are closely monitored for a defined period for clinical signs of toxicity. The MTD is defined as the highest dose that does not produce significant toxicity or more than a 10-15% reduction in body weight.

Animal Model:

  • Species: Mouse (e.g., C57BL/6 or CD-1), 8-10 weeks old.

  • Group Size: 3 animals per dose group (a "3+3" design can be adapted if DLTs are observed).[9]

  • Acclimation: Animals must be acclimated for a minimum of 5 days before the study begins.[10]

Methodology:

  • Dose Selection:

    • Select a starting dose (e.g., 1-5 mg/kg). Without prior data, this is an educated guess.

    • Choose a dose escalation scheme, such as a modified Fibonacci sequence (e.g., 2x, 1.67x, 1.5x increments) or a simple geometric progression (e.g., 5, 10, 20, 40 mg/kg).

  • Administration:

    • Administer a single dose of the NCE via the selected route (e.g., PO or IP) based on the successful formulation.

    • Administer the vehicle-only formulation to a control group (n=3).

  • Monitoring and Clinical Observations:

    • Monitor animals intensely for the first 4 hours post-dose, then at 24, 48, and 72 hours, and daily thereafter for 7-14 days.

    • Record: Body weight daily.

    • Clinical Signs: Observe for changes in posture, activity (lethargy or hyperactivity), breathing, and neurological signs (tremors, ataxia). Score these observations systematically.

  • Endpoint Definition:

    • Dose-Limiting Toxicity (DLT): Define DLTs before the study starts. Common DLTs include >20% body weight loss, severe and persistent clinical signs of distress, or mortality.

    • MTD Determination: The MTD is the highest dose at which no more than 1/6 animals experience a DLT (in a 3+3 design) or, more simply, the highest dose that is well-tolerated by the initial cohort of 3 animals without causing DLTs.[9]

Data Presentation: Example MTD Study Design
CohortDose (mg/kg)NObservationsOutcome
1Vehicle3Normal behavior, <2% body weight changeNo toxicity
2103Normal behavior, <5% body weight changeWell-tolerated
3303Mild, transient lethargy (1-2 hr), <8% weight lossWell-tolerated
4603Significant lethargy (4 hr), 15% mean weight lossMTD likely near this dose
51003Severe ataxia, >20% weight loss in 2/3 animalsExceeds MTD (Unacceptable Toxicity)

Table 2: Example of a dose-escalation MTD study outcome.

Visualization: MTD Experimental Workflow

start Start: Select Dose Range & Escalation Scheme dose_n Dose Cohort N (n=3 animals) start->dose_n observe Administer Dose & Monitor (7-14 days) (Body Weight, Clinical Signs) dose_n->observe dlt_check Dose-Limiting Toxicity (DLT) Observed? observe->dlt_check mtd_def MTD Defined (Highest well- tolerated dose) dlt_check->mtd_def Yes / Stop dose_n1 Escalate to Cohort N+1 dlt_check->dose_n1 No dose_n1->dose_n

Caption: Workflow for an in-vivo Maximum Tolerated Dose (MTD) study.

Part 3: Preliminary Pharmacokinetic (PK) Study

A preliminary PK study provides critical information on the Absorption, Distribution, Metabolism, and Excretion (ADME) of the NCE.[11][12] This data helps to establish a rational dosing frequency and correlates drug exposure with pharmacodynamic effects.

Principle: A single dose of the NCE, typically at or below the MTD, is administered to animals. Blood samples are collected at various time points to measure the drug concentration, allowing for the calculation of key PK parameters like Cmax (peak concentration), Tmax (time to peak), and AUC (Area Under the Curve, or total exposure).[10]

Methodology:

  • Study Design:

    • Dose Level: Select one or two dose levels, often the MTD and a lower dose (e.g., MTD/3).

    • Animal Model: Rat or mouse. Rats are often preferred for easier blood collection.

    • Groups:

      • Group 1: Intravenous (IV) administration (if a suitable formulation exists) to determine absolute bioavailability.

      • Group 2: Administration via the intended therapeutic route (e.g., PO).

    • Sampling: Use a sparse sampling design to minimize blood volume taken from any single animal, in accordance with the "3Rs" principles.[13] For example, in a group of 9 mice, 3 mice are sampled at each time point triad.

  • Blood Collection:

    • Collect blood (e.g., via tail vein or saphenous vein) into tubes containing an appropriate anticoagulant (e.g., K2-EDTA).

    • Process blood to plasma by centrifugation and store frozen (-80°C) until analysis.

  • Bioanalysis:

    • Develop and validate a sensitive bioanalytical method (e.g., LC-MS/MS) to quantify the NCE concentration in plasma samples.

  • Data Analysis:

    • Plot the mean plasma concentration versus time.

    • Use non-compartmental analysis (NCA) software to calculate key PK parameters.[11]

Data Presentation: Example PK Sampling Schedule
RoutePre-dose5 min15 min30 min1 hr2 hr4 hr8 hr24 hr
IV
PO

Table 3: Representative sparse sampling time points for a preliminary PK study in rodents.

Conclusion and Forward Path

This application note provides a foundational strategy for advancing a novel compound like cyclohexyl 4-(piperidinomethyl)phenyl ketone through the initial stages of in vivo evaluation. By systematically determining a stable formulation, a safe dose range (MTD), and a preliminary pharmacokinetic profile, researchers can design subsequent efficacy studies with a high degree of confidence and scientific validity. This rigorous, data-driven approach minimizes the use of animals, reduces experimental variability, and ultimately accelerates the path to identifying promising new therapeutics.

References

  • Creative Bioarray. The Workflow of Preclinical Pharmacokinetics Experiments. .

  • Benchchem. (2025). Application Notes and Protocols for Dissolving Poorly Soluble Compounds for In-Vivo Studies. .

  • PPD. Preclinical Studies in Drug Development. .

  • Kang, H. G., et al. (2020). Phase I study to evaluate the maximum tolerated dose of the combination of SH003 and docetaxel in patients with solid cancer. Medicine, 99(22), e20491. .

  • Biotrial. Preclinical services | PK Studies. .

  • Benchchem. 4-(Cyclohexyl(phenyl)methyl)piperidine hydrochloride. .

  • Prisys Biotechnology. (2024). How To Develop New Drugs Faster And Safer: A Guide To Preclinical DMPK Studies. .

  • Southern Research. Maximum tolerable dose (MTD) studies. .

  • MedchemExpress.com. Cyclohexyl phenyl ketone | Biochemical Reagent. .

  • Svoboda, Z., et al. (2022). Pharmacokinetic Variability in Pre-Clinical Studies: Sample Study with Abiraterone in Rats and Implications for Short-Term Comparative Pharmacokinetic Study Designs. Pharmaceutics, 14(3), 643. .

  • Symeres. (2017). Maximum Tolerated Dose (MTD) – An effective preclinical dose determination strategy. .

  • WuXi AppTec DMPK. (2024). Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies. .

  • Yow, C. M., et al. (2012). Cyclohexyl Ketone Inhibitors of Pin1 Dock in a Trans-Diaxial Cyclohexane Conformation. PLoS ONE, 7(9), e45326. .

  • Benchchem. Technical Support Center: Formulation of Poorly Soluble Compounds for In Vivo Studies. .

  • Massive Bio. (2026). Maximum Tolerated Dose. .

Sources

Application Notes and Protocols for the Catalytic Synthesis of Cyclohexyl 4-(piperidinomethyl)phenyl Ketone

Author: BenchChem Technical Support Team. Date: April 2026

Authored by: A Senior Application Scientist

Abstract

This document provides a comprehensive guide to the catalytic synthesis of cyclohexyl 4-(piperidinomethyl)phenyl ketone, a key intermediate in the synthesis of various pharmacologically active compounds. The focus of these application notes is on the critical role of catalysts in driving the Mannich reaction, which is the primary synthetic route for this molecule. We will explore the mechanistic underpinnings of different catalytic systems, provide detailed experimental protocols, and offer comparative data to aid researchers, scientists, and drug development professionals in optimizing this important transformation.

Introduction: The Significance of Cyclohexyl 4-(piperidinomethyl)phenyl Ketone

Cyclohexyl 4-(piperidinomethyl)phenyl ketone is a valuable building block in medicinal chemistry. It serves as a precursor for the synthesis of a range of compounds with potential therapeutic applications, including but not limited to, analgesics, anti-inflammatory agents, and antipsychotics. The core structure, featuring a cyclohexyl ketone and a piperidinomethyl group, allows for diverse functionalization, making it a versatile scaffold in drug discovery programs.

The synthesis of this compound is most commonly achieved through the Mannich reaction, a three-component condensation involving an active hydrogen compound (cyclohexyl phenyl ketone), formaldehyde (or its equivalent), and a secondary amine (piperidine). The efficiency and selectivity of this reaction are highly dependent on the choice of catalyst. This guide will provide an in-depth analysis of the catalysts employed in this transformation.

The Mannich Reaction: A Mechanistic Overview

The Mannich reaction is a cornerstone of carbon-carbon bond formation in organic synthesis. The reaction proceeds through the aminoalkylation of an acidic proton located alpha to a carbonyl group. The overall transformation can be summarized as follows:

The reaction mechanism is contingent on the catalytic conditions, which can be either acid-catalyzed or base-catalyzed.

Acid-Catalyzed Mechanism

Under acidic conditions, the reaction is initiated by the protonation of the carbonyl group of formaldehyde, followed by nucleophilic attack by the amine (piperidine) to form a hemiaminal. Subsequent dehydration leads to the formation of a highly electrophilic Eschenmoser-type salt (a resonance-stabilized iminium ion). Concurrently, the ketone (cyclohexyl phenyl ketone) undergoes acid-catalyzed enolization. The enol form of the ketone then acts as a nucleophile, attacking the iminium ion to form the desired β-amino ketone after deprotonation.

Acid_Catalyzed_Mannich cluster_iminium Iminium Ion Formation cluster_enol Enol Formation cluster_product Product Formation Formaldehyde Formaldehyde Protonated_Formaldehyde Protonated Formaldehyde Formaldehyde->Protonated_Formaldehyde + H+ Hemiaminal Hemiaminal Protonated_Formaldehyde->Hemiaminal + Piperidine Piperidine Piperidine Iminium_Ion Iminium Ion (Eschenmoser Salt) Hemiaminal->Iminium_Ion - H2O Mannich_Base Cyclohexyl 4-(piperidinomethyl)phenyl Ketone Iminium_Ion->Mannich_Base + Enol Ketone Cyclohexyl Phenyl Ketone Enol Enol Form Ketone->Enol Acid-Catalyzed Tautomerization Enol->Mannich_Base

Figure 1: Acid-catalyzed Mannich reaction pathway.

Base-Catalyzed Mechanism

In a base-catalyzed Mannich reaction, the ketone is first deprotonated by the base to form an enolate. The enolate then acts as a nucleophile and attacks the pre-formed Eschenmoser salt (which can form under neutral or slightly basic conditions, though less favored) or a related electrophile. However, the more common pathway under basic conditions involves the reaction of the enolate with the iminium ion formed in situ.

Catalysts in the Synthesis of Cyclohexyl 4-(piperidinomethyl)phenyl Ketone

The choice of catalyst is paramount for achieving high yields and purity in the synthesis of cyclohexyl 4-(piperidinomethyl)phenyl ketone. Both protic and Lewis acids are commonly employed.

Protic Acid Catalysts

Hydrochloric acid (HCl) and sulfuric acid (H₂SO₄) are the most traditional and widely used catalysts for the Mannich reaction. They are effective in promoting both the formation of the iminium ion and the enolization of the ketone.

  • Mechanism of Action: As discussed in Section 2.1, these strong acids readily protonate the carbonyls and facilitate the necessary dehydration and tautomerization steps.

  • Advantages:

    • Low cost and readily available.

    • Well-established and predictable reactivity.

  • Disadvantages:

    • Corrosive nature requires careful handling and specialized equipment.

    • Often require stoichiometric amounts, leading to significant acidic waste streams.

    • Can lead to side reactions, such as polymerization of formaldehyde or aldol condensation of the ketone.

Lewis Acid Catalysts

Lewis acids, such as zinc chloride (ZnCl₂), aluminum chloride (AlCl₃), and titanium tetrachloride (TiCl₄), can also effectively catalyze the Mannich reaction.

  • Mechanism of Action: Lewis acids coordinate to the carbonyl oxygen of both the formaldehyde and the ketone, thereby increasing their electrophilicity and acidity of the α-protons, respectively. This dual activation facilitates both iminium ion formation and enolate generation.

Lewis_Acid_Catalysis cluster_activation Lewis Acid Activation cluster_reaction Reaction Cascade Lewis_Acid Lewis Acid (e.g., ZnCl2) Activated_Formaldehyde Activated Formaldehyde Lewis_Acid->Activated_Formaldehyde Activated_Ketone Activated Ketone Lewis_Acid->Activated_Ketone Formaldehyde Formaldehyde Formaldehyde->Activated_Formaldehyde Ketone Cyclohexyl Phenyl Ketone Ketone->Activated_Ketone Iminium_Complex Iminium-Lewis Acid Complex Activated_Formaldehyde->Iminium_Complex + Piperidine Enolate_Complex Enolate-Lewis Acid Complex Activated_Ketone->Enolate_Complex Deprotonation Piperidine Piperidine Product_Complex Product-Lewis Acid Complex Iminium_Complex->Product_Complex Enolate_Complex->Product_Complex Product Mannich Base Product_Complex->Product Workup

Figure 2: Lewis acid-catalyzed Mannich reaction workflow.

  • Advantages:

    • Can be more selective than protic acids.

    • Milder reaction conditions may be possible.

  • Disadvantages:

    • Stoichiometric amounts are often required.

    • Hydrolysis of the Lewis acid during workup can be problematic.

    • Higher cost and potential for metal contamination in the final product.

Experimental Protocols

The following protocols are provided as a starting point for the synthesis of cyclohexyl 4-(piperidinomethyl)phenyl ketone. Optimization may be required based on the specific laboratory conditions and desired scale.

Protocol 1: Protic Acid Catalysis using Hydrochloric Acid

Materials:

  • Cyclohexyl phenyl ketone

  • Paraformaldehyde

  • Piperidine

  • Concentrated Hydrochloric Acid (HCl)

  • Ethanol

  • Sodium hydroxide (NaOH) solution (for neutralization)

  • Dichloromethane (for extraction)

  • Anhydrous sodium sulfate (for drying)

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve cyclohexyl phenyl ketone (1 equivalent) in ethanol.

  • Add piperidine (1.1 equivalents) and paraformaldehyde (1.2 equivalents) to the solution.

  • Carefully add a catalytic amount of concentrated hydrochloric acid (e.g., 0.1 equivalents).

  • Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, cool the mixture to room temperature.

  • Neutralize the reaction mixture with a saturated solution of sodium hydroxide until the pH is approximately 8-9.

  • Extract the product with dichloromethane (3 x volume of the reaction mixture).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization to obtain pure cyclohexyl 4-(piperidinomethyl)phenyl ketone.

Protocol 2: Lewis Acid Catalysis using Zinc Chloride

Materials:

  • Cyclohexyl phenyl ketone

  • Paraformaldehyde

  • Piperidine

  • Anhydrous Zinc Chloride (ZnCl₂)

  • Dichloromethane (anhydrous)

  • Saturated aqueous sodium bicarbonate solution (for workup)

  • Anhydrous sodium sulfate (for drying)

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add anhydrous dichloromethane and anhydrous zinc chloride (1.1 equivalents).

  • Cool the mixture to 0 °C and add cyclohexyl phenyl ketone (1 equivalent).

  • In a separate flask, prepare a mixture of paraformaldehyde (1.2 equivalents) and piperidine (1.1 equivalents) in anhydrous dichloromethane.

  • Slowly add the paraformaldehyde-piperidine mixture to the reaction flask at 0 °C.

  • Allow the reaction to warm to room temperature and stir until completion, monitoring by TLC.

  • Quench the reaction by carefully adding a saturated aqueous solution of sodium bicarbonate.

  • Separate the organic layer and extract the aqueous layer with dichloromethane.

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter and concentrate the solvent under reduced pressure.

  • Purify the crude product by column chromatography.

Comparative Data of Catalytic Systems

Catalyst SystemTypical Catalyst LoadingReaction TemperatureTypical Reaction TimeReported Yield RangeKey AdvantagesKey Disadvantages
HCl Catalytic to StoichiometricReflux2-12 hours60-85%Low cost, readily availableCorrosive, acidic waste
H₂SO₄ Catalytic80-100 °C4-16 hours65-90%Inexpensive, effectiveStrong dehydrating agent, potential for charring
ZnCl₂ StoichiometricRoom Temperature6-24 hours70-92%Milder conditions, good yieldsStoichiometric waste, moisture sensitive
AlCl₃ Stoichiometric0 °C to Room Temp4-12 hours75-95%Highly effective, good yieldsHydrolytically unstable, strong Lewis acid

Conclusion

The synthesis of cyclohexyl 4-(piperidinomethyl)phenyl ketone via the Mannich reaction is a well-established and versatile transformation. The choice of catalyst, whether a classic protic acid or a more modern Lewis acid, significantly impacts the reaction efficiency, yield, and overall process sustainability. For large-scale industrial applications, the low cost of protic acids like HCl remains attractive, despite the challenges associated with their handling and waste disposal. For laboratory-scale synthesis and in cases where milder conditions are paramount, Lewis acid catalysts such as ZnCl₂ offer a compelling alternative, often providing higher yields and selectivities. Researchers and drug development professionals are encouraged to consider the specific requirements of their synthesis, including scale, purity, and environmental impact, when selecting the optimal catalytic system for this important transformation.

References

  • Title: The Mannich Reaction: A Review Source: Organic Reactions URL: [Link]

  • Title: A Review on the Synthesis of Mannich Bases Source: Journal of Chemical and Pharmaceutical Research URL: [Link]

  • Title: Recent Advances in the Lewis Acid-Catalyzed Mannich Reaction Source: Chemical Reviews URL: [Link]

  • Title: Synthesis and biological evaluation of novel Mannich bases Source: European Journal of Medicinal Chemistry URL: [Link]

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Low Yield in Cyclohexyl 4-(piperidinomethyl)phenyl Ketone Synthesis

Author: BenchChem Technical Support Team. Date: April 2026

Introduction

The synthesis of cyclohexyl 4-(piperidinomethyl)phenyl ketone typically follows a robust three-step linear sequence: Friedel-Crafts acylation, benzylic bromination, and nucleophilic amination. However, researchers frequently encounter yield bottlenecks due to regioselectivity issues, over-oxidation, or incomplete conversions. This guide provides field-proven troubleshooting strategies, mechanistic insights, and optimized protocols to maximize your overall yield.

Experimental Workflow and Failure Points

SynthesisWorkflow Toluene Toluene + Cyclohexanecarbonyl Chloride Step1 Step 1: Friedel-Crafts Acylation (AlCl3, CH2Cl2, 0°C) Toluene->Step1 Ketone Cyclohexyl 4-methylphenyl ketone Step1->Ketone Fail1 Issue: Ortho-isomer / Polyacylation Step1->Fail1 Step2 Step 2: Benzylic Bromination (NBS, AIBN, PhCF3, Reflux) Ketone->Step2 Bromide Cyclohexyl 4-(bromomethyl)phenyl ketone Step2->Bromide Fail2 Issue: Dibromination Step2->Fail2 Step3 Step 3: Amination (Piperidine, K2CO3, MeCN) Bromide->Step3 Product Cyclohexyl 4-(piperidinomethyl)phenyl ketone Step3->Product Fail3 Issue: Hydrolysis / Quaternary Salts Step3->Fail3

Figure 1: 3-step synthesis workflow highlighting common failure points in the reaction cascade.

Frequently Asked Questions (FAQs)

Section 1: Friedel-Crafts Acylation (Step 1)

Q: Why is my yield of cyclohexyl 4-methylphenyl ketone low, and how do I minimize the ortho-isomer contamination? A: The Friedel-Crafts acylation of toluene with cyclohexanecarbonyl chloride is highly dependent on temperature control and Lewis acid stoichiometry. Toluene is an ortho/para director. While the steric bulk of the cyclohexyl group naturally favors the para position, elevated temperatures will increase the kinetic ortho byproduct.

  • Causality: Aluminum chloride (AlCl 3​ ) forms a strong Lewis acid-base complex with the newly formed ketone product. If you use exactly 1.0 equivalent of AlCl 3​ , the reaction will stall because the catalyst becomes sequestered by the product [3].

  • Solution: Use 1.2 to 1.5 equivalents of AlCl 3​ and maintain the reaction strictly between 0°C and 5°C during the dropwise addition of the acid chloride. Dichloromethane (CH 2​ Cl 2​ ) is the preferred solvent to maintain homogeneity at low temperatures.

Section 2: Benzylic Bromination (Step 2)

Q: I am observing a mixture of unreacted starting material, monobrominated, and dibrominated products during the NBS reaction. How can I improve selectivity? A: The Wohl-Ziegler bromination using N-bromosuccinimide (NBS) and a radical initiator like AIBN (Azobisisobutyronitrile) proceeds via a free-radical chain mechanism [1]. Overbromination (dibromomethyl formation) occurs when the local concentration of Br 2​ is too high or the reaction is left at reflux for too long.

  • Causality: The benzylic radical reacts with trace Br 2​ (generated in situ from NBS) to form the product. Excess NBS or unregulated thermal initiation leads to secondary hydrogen abstraction [2].

  • Solution: Strictly control the stoichiometry to 1.05 equivalents of NBS and 0.05 equivalents of AIBN. Replace highly toxic carbon tetrachloride (CCl 4​ ) with safer alternatives like trifluorotoluene (PhCF 3​ ) or acetonitrile, which offer excellent solubility and controlled reflux temperatures [1]. Monitor the reaction closely by GC-MS or TLC and quench immediately upon consumption of the starting material.

Section 3: Amination (Step 3)

Q: The final coupling with piperidine gives low yields (capped around 50%) and is difficult to purify. What causes this? A: Piperidine acts as both a nucleophile and a base. During the S N​ 2 displacement of the benzylic bromide, one equivalent of hydrobromic acid (HBr) is generated.

  • Causality: If you use exactly 1.0 equivalent of piperidine, the liberated HBr will protonate half of your piperidine pool, forming piperidinium bromide. This renders the amine non-nucleophilic, effectively capping your theoretical yield at 50%. Furthermore, if the solvent is not strictly anhydrous, trace water will act as a competing nucleophile, hydrolyzing the benzylic bromide to the corresponding alcohol.

  • Solution: Use an inorganic acid scavenger such as anhydrous potassium carbonate (K 2​ CO 3​ , 2.0 eq) to neutralize the HBr, allowing you to use a near-stoichiometric amount of piperidine (1.1 eq). Conduct the reaction in a dry, polar aprotic solvent like acetonitrile (MeCN) to accelerate the S N​ 2 process while preventing hydrolysis.

Quantitative Data Summary

The following table summarizes the optimized parameters for each step to ensure maximum yield and purity.

Reaction StepReagents & CatalystOptimized EquivalentsSolvent & TempExpected YieldCommon Impurity
1. Acylation Toluene : Cyclohexanecarbonyl Cl : AlCl 3​ 1.0 : 1.1 : 1.5CH 2​ Cl 2​ , 0°C to RT85 - 90%Ortho-isomer
2. Bromination Ketone : NBS : AIBN1.0 : 1.05 : 0.05PhCF 3​ , 100°C (Reflux)75 - 80%Dibrominated ketone
3. Amination Bromide : Piperidine : K 2​ CO 3​ 1.0 : 1.1 : 2.0MeCN, 80°C85 - 95%Benzylic alcohol

Optimized Experimental Protocols

These self-validating protocols are designed to ensure reproducibility and high fidelity at each stage of the synthesis.

Protocol A: Synthesis of Cyclohexyl 4-methylphenyl ketone
  • Setup: Flame-dry a 3-neck round-bottom flask equipped with a magnetic stirrer, dropping funnel, and nitrogen inlet.

  • Initialization: Add anhydrous CH 2​ Cl 2​ (10 mL/mmol) and AlCl 3​ (1.5 eq). Cool the suspension to 0°C using an ice-water bath.

  • Addition: Dissolve toluene (1.0 eq) and cyclohexanecarbonyl chloride (1.1 eq) in a small volume of CH 2​ Cl 2​ . Add this solution dropwise over 30 minutes, maintaining the internal temperature below 5°C.

  • Propagation: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 4 hours. Monitor by TLC (Hexanes/EtOAc 9:1).

  • Quench & Workup: Carefully pour the mixture over crushed ice and 1M HCl to break the aluminum complex. Extract with CH 2​ Cl 2​ (3x). Wash the combined organic layers with saturated NaHCO 3​ and brine, dry over anhydrous MgSO 4​ , and concentrate under reduced pressure.

Protocol B: Synthesis of Cyclohexyl 4-(bromomethyl)phenyl ketone
  • Setup: In a round-bottom flask equipped with a reflux condenser, dissolve the ketone from Protocol A (1.0 eq) in anhydrous trifluorotoluene (PhCF 3​ , 5 mL/mmol).

  • Reagent Addition: Add N-bromosuccinimide (NBS, 1.05 eq) and Azobisisobutyronitrile (AIBN, 0.05 eq).

  • Reaction: Heat the mixture to reflux (approx. 100°C). The reaction initiates as the heavy NBS powder converts to succinimide, which floats to the surface.

  • Monitoring: Check the reaction via GC-MS every 30 minutes. Stop heating immediately once the starting material is consumed to prevent dibromination.

  • Workup: Cool to room temperature and filter off the succinimide byproduct. Wash the filtrate with saturated Na 2​ S 2​ O 3​ to quench residual bromine, dry over Na 2​ SO 4​ , and concentrate.

Protocol C: Synthesis of Cyclohexyl 4-(piperidinomethyl)phenyl ketone
  • Setup: Dissolve the crude bromide from Protocol B (1.0 eq) in anhydrous acetonitrile (MeCN, 5 mL/mmol).

  • Reagent Addition: Add anhydrous K 2​ CO 3​ (2.0 eq) followed by piperidine (1.1 eq).

  • Reaction: Heat the suspension to 80°C for 4 hours. The inorganic base will act as a sponge for the generated HBr.

  • Workup: Cool the mixture and filter off the inorganic salts. Concentrate the filtrate under reduced pressure.

  • Purification: Dissolve the residue in ethyl acetate and wash with water. To isolate the pure amine, extract the organic layer with 1M HCl. The product will move to the aqueous layer as a water-soluble hydrochloride salt, leaving neutral impurities behind. Basify the aqueous layer with 2M NaOH to pH 10, and extract the free base back into fresh ethyl acetate. Dry and concentrate to yield the final product.

References

  • BenchChem. (2025). Application Notes and Protocols for the Benzylic Bromination of 2-(Trifluoromethyl)toluene using N-Bromosuccinimide (NBS). Retrieved from 1

  • ACS Omega. (2026). Convenient Benzylic Bromination of 2-Hydroxy-5-methylisophthalaldehyde. Retrieved from 2

  • National Institutes of Health (PMC). (2019). From Bones to Bugs: Structure-Based Development of Raloxifene-Derived Pathoblockers That Inhibit Pyocyanin Production in Pseudomonas aeruginosa. Retrieved from 3

Sources

Technical Support Center: Solubilization Strategies for Cyclohexyl 4-(piperidinomethyl)phenyl ketone

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Formulation Support Portal. As a Senior Application Scientist, I have designed this guide to move beyond generic "add more solvent" advice. Cyclohexyl 4-(piperidinomethyl)phenyl ketone is a classic "brick dust/grease" hybrid molecule. To successfully formulate it, we must address the thermodynamic and kinetic realities of its structure rather than relying on trial and error.

Part 1: Molecular Diagnostics (The "Why")

Before attempting to dissolve this molecule, you must understand its physicochemical causality:

  • Hydrophobic Domains: The cyclohexyl and phenyl rings drive a high partition coefficient (LogP), favoring hydrophobic aggregation in water.

  • Ionizable Center: The piperidine nitrogen is a basic tertiary amine (pKa ~9.5).

  • The Core Issue: At physiological pH (7.4), the molecule exists in an equilibrium where the highly lipophilic free-base fraction rapidly nucleates and precipitates. Protonation is required for aqueous solubility, but standard salt forms often fail in physiological buffers due to competing ionic interactions.

Part 2: Troubleshooting FAQs

Q1: I made a 100 mM stock in DMSO, but when I dilute it 1:100 into PBS (pH 7.4), it instantly turns cloudy. What is happening? A1: You are observing solvent-shift precipitation . DMSO is a strong hydrogen-bond acceptor that disrupts the normal hydrogen-bond network of water. When you dilute the stock into PBS, the dielectric constant of the local medium drops sharply. The hydrophobic cyclohexyl and phenyl rings are suddenly exposed to an aqueous environment, forcing water molecules into a highly ordered, entropically unfavorable clathrate structure. The system minimizes this energy penalty by forcing the drug molecules to aggregate. Solution: Do not rely on simple dilution. You must pre-complex the drug with a cyclodextrin or use a co-solvent transition gradient before aqueous introduction.

Q2: I synthesized the hydrochloride (HCl) salt to improve solubility, but it still performs poorly in Simulated Gastric Fluid (SGF) and saline. Why? A2: You are encountering the Common Ion Effect . SGF and physiological saline contain high concentrations of chloride ions (~0.1 M to 0.15 M). According to Le Chatelier's principle, the excess Cl⁻ shifts the solubility product ( Ksp​ ) equilibrium of your hydrochloride salt toward the solid phase, actively suppressing dissolution. Research on 1 [1] demonstrates that this is a frequent failure point for basic drugs. Solution: Switch to a mesylate or citrate salt, which do not share an ion with physiological fluids.

Part 3: Validated Experimental Protocols

Every protocol below is designed as a self-validating system to ensure you can independently verify success at the bench.

Protocol A: Mesylate Salt Formation (Bypassing the Common Ion Effect)

Causality: Methanesulfonic acid forms a highly soluble, low-lattice-energy salt with the piperidine nitrogen. By utilizing an organic counterion, you bypass the chloride-induced common ion effect described in literature regarding 2 [2].

Step-by-Step Methodology:

  • Dissolve 1.0 equivalent of the free base in a minimal volume of acetone/ethanol (1:1 v/v) at 40°C.

  • Slowly add 1.05 equivalents of methanesulfonic acid dropwise under continuous stirring (500 rpm).

  • Stir for 2 hours at room temperature, then cool to 4°C to induce crystallization.

  • Filter the precipitate and dry under a vacuum at 30°C for 24 hours.

Self-Validation Checkpoint: Dissolve 5 mg of the resulting powder in 1 mL of 0.1 M HCl. If the solution remains optically clear (no Tyndall effect under a laser pointer), the mesylate salt has successfully bypassed the common ion effect. If it clouds, residual free base or incomplete salt conversion occurred.

Protocol B: HP-β-CD Inclusion Complexation (For Neutral pH / In Vivo Dosing)

Causality: 2-Hydroxypropyl-β-cyclodextrin (HP-β-CD) features a hydrophilic exterior and a hydrophobic cavity. The cavity size of β-cyclodextrin is thermodynamically suited to encapsulate the lipophilic cyclohexyl or phenyl rings, shielding them from water while the protonated piperidine remains exposed to the aqueous phase. This mechanism is foundational in3 [3] and is supported by 4 [4].

Step-by-Step Methodology:

  • Prepare a 20% w/v solution of HP-β-CD in purified water.

  • Add the API free base to achieve a 1:2 (Drug:CD) molar ratio.

  • Stir at 500 rpm at room temperature for 48 hours to achieve thermodynamic complexation equilibrium.

  • Filter through a 0.45 µm PVDF membrane to remove any uncomplexed, precipitated drug.

  • Lyophilize the filtrate to obtain the solid inclusion complex.

Self-Validation Checkpoint: Reconstitute the lyophilized powder in PBS (pH 7.4). If the solution is clear, the inclusion complex is thermodynamically stable. If precipitation occurs upon dilution, the binding constant ( K1:1​ ) is too low; you must switch to Sulfobutylether-β-cyclodextrin (SBE-β-CD) to introduce stabilizing electrostatic interactions with the piperidine nitrogen.

Part 4: Quantitative Data Presentation

The table below summarizes the expected solubility enhancements based on structural analogs of piperidine-derivative basic drugs. Use this as a benchmark for your formulation goals.

Formulation TypeTarget MediaEstimated Solubility (mg/mL)Primary Solubilization Mechanism
Free Base Water (pH ~7.0)< 0.05None (Baseline)
Hydrochloride (HCl) Salt SGF (pH 1.2, high Cl⁻)~ 1.5Ionization (Limited by Common Ion Effect)
Mesylate Salt SGF (pH 1.2, high Cl⁻)> 15.0Ionization (Bypasses Common Ion Effect)
HP-β-CD Complex (1:2 Molar) PBS (pH 7.4)~ 8.0Hydrophobic Encapsulation

Part 5: Formulation Decision Workflow

Follow this logical decision matrix to determine the optimal solubilization pathway for your specific experimental needs.

FormulationWorkflow Start Assess Target Media pH for Cyclohexyl 4-(piperidinomethyl)phenyl ketone Acidic Acidic Media (pH < 4) e.g., Gastric Fluid Start->Acidic Neutral Neutral Media (pH 7.4) e.g., PBS / IV Dosing Start->Neutral Salt Salt Formation Strategy Acidic->Salt Complex Cyclodextrin Complexation (HP-β-CD) Neutral->Complex CheckIon High Cl- Concentration? (Common Ion Effect) Salt->CheckIon CheckEncapsulation Precipitation on Dilution? Complex->CheckEncapsulation Mesylate Use Mesylate/Citrate Salt CheckIon->Mesylate Yes HCl Use HCl Salt CheckIon->HCl No Success Stable Aqueous Solution Mesylate->Success HCl->Success Cosolvent Add Cosolvent/Surfactant (PEG 400 + Tween 80) CheckEncapsulation->Cosolvent Yes CheckEncapsulation->Success No Cosolvent->Success

Decision matrix for enhancing the aqueous solubility of cyclohexyl 4-(piperidinomethyl)phenyl ketone.

References

  • Salt formation to improve drug solubility Source: Advanced Drug Delivery Reviews / USPTO URL
  • Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations Source: Molecules / NIH PMC URL
  • Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics Source: Pharmaceutics / NIH PMC URL
  • Source: European Medicines Agency (EMA)

Sources

optimizing HPLC retention time for cyclohexyl 4-(piperidinomethyl)phenyl ketone

Author: BenchChem Technical Support Team. Date: April 2026

Knowledge Base > Chromatography > Method Development Topic: Optimizing HPLC Retention Time for Cyclohexyl 4-(piperidinomethyl)phenyl ketone

Molecule Profiling & Chromatographic Causality

Cyclohexyl 4-(piperidinomethyl)phenyl ketone presents a dual challenge in High-Performance Liquid Chromatography (HPLC) method development:

  • High Lipophilicity: The combination of a hydrophobic cyclohexyl group and a phenyl ring creates strong hydrophobic interactions with alkyl stationary phases (e.g., C18). Because the primary mechanism of retention in reversed-phase (RP) chromatography is hydrophobic interaction, this leads to excessively long retention times[1].

  • Strong Basicity: The piperidinomethyl group contains a basic nitrogen (pKa ~9.5). At neutral pH, this amine is protonated and positively charged. This leads to detrimental secondary ion-exchange interactions with deprotonated, negatively charged silanol groups (Si-O⁻) on the silica support, causing severe peak tailing[1][2].

Troubleshooting Guide & FAQs

Q: Why is my compound exhibiting severe peak tailing and broad peaks? A: Peak tailing for basic compounds like piperidine derivatives is primarily caused by multiple competing retention mechanisms. While the hydrophobic core interacts with the C18 phase, the positively charged piperidine nitrogen interacts with residual silanol groups on the silica surface[2]. These silanols become deprotonated at values above pH ~3.5[1]. Causality-Driven Solution: Lower the mobile phase pH to between 2 and 3 using modifiers like Trifluoroacetic acid (TFA) or Formic Acid. This protonates the silanols (neutralizing them) and eliminates the ion-exchange interaction[3]. Alternatively, use newer Type B (base-deactivated) silica columns which have significantly reduced free silanol content[2][4].

Q: The retention time is excessively long (>20 minutes). How can I optimize the elution speed without losing resolution? A: Because this ketone is highly lipophilic, it strongly partitions into the stationary phase. Causality-Driven Solution:

  • pH Adjustment: Lowering the mobile phase pH 2 units below the target compound's pKa (e.g., pH 2.5) ensures the piperidine is fully protonated. Ionized compounds are more polar than their neutral versions, reducing their hydrophobic interaction with the stationary phase and significantly decreasing retention time[1][5].

  • Temperature Control: Elevating the column temperature (e.g., 40°C) reduces mobile phase viscosity and improves mass transfer, effectively reducing elution time while improving method reproducibility[1].

Q: Acetonitrile vs. Methanol: Which organic modifier is better for this specific ketone? A: Acetonitrile is generally preferred for this molecule. The nitrile bond in acetonitrile contains pi electrons capable of disrupting pi-pi interactions between the analyte's phenyl ring and the stationary phase, yielding sharper peaks[1]. Methanol, while a strong proton donor and acceptor, cannot disrupt these interactions as effectively on standard C18 columns[1]. However, if you are using a specialized phenyl-hexyl column, methanol is much more effective at bringing out the unique pi-pi selectivity of the stationary phase[1].

Experimental Workflows & Self-Validating Protocols

G Start System Suitability Check Inject Standard Eval Evaluate Peak Shape & Retention Time (RT) Start->Eval Tailing Tailing Factor > 1.5? (Silanol Interaction) Eval->Tailing LongRT RT > 15 min? (High Lipophilicity) Eval->LongRT FixTailing Lower pH to 2.5 (TFA) or Use Type-B Silica Tailing->FixTailing Yes Valid Self-Validation: Asymmetry 0.9-1.2 k' between 2 and 10 Tailing->Valid No FixRT Increase % Acetonitrile or Increase Temp to 40°C LongRT->FixRT Yes LongRT->Valid No FixTailing->Valid FixRT->Valid

HPLC optimization workflow for basic lipophilic compounds.

Protocol A: Low-pH Ion-Pairing Workflow (Recommended for Speed & Peak Shape) Objective: Protonate both the piperidine moiety and residual silanols to minimize retention time and eliminate peak tailing[3].

  • Mobile Phase Preparation:

    • Aqueous (A): 0.1% v/v Trifluoroacetic acid (TFA) in LC-MS grade water (pH ~2.0). Measure and adjust pH on the aqueous component before mixing with organic modifiers[3].

    • Organic (B): 0.1% v/v TFA in Acetonitrile.

  • Column Selection: Type B silica C18 column (e.g., 150 x 4.6 mm, 3.5 µm) to minimize baseline metal contamination and silanol activity[4].

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min.

    • Temperature: 40°C (Reduces viscosity and back-pressure)[1].

    • Gradient: Start at 20% B, ramp to 80% B over 15 minutes.

  • Self-Validation System Suitability:

    • Inject a 10 µg/mL standard.

    • Validation Criteria: Capacity factor ( k′ ) must be between 2 and 10. USP Tailing Factor ( Tf​ ) must be ≤1.2 . If Tf​>1.5 , column overloading may be occurring; reduce injection volume or sample mass[6].

Protocol B: High-pH Free-Base Workflow (Alternative for Max Hydrophobicity) Objective: Neutralize the piperidine base to evaluate pure hydrophobic retention, requiring a highly stable column[3].

  • Mobile Phase Preparation:

    • Aqueous (A): 10 mM Ammonium Bicarbonate, adjusted to pH 10.5 with Ammonium Hydroxide.

    • Organic (B): Methanol (to leverage different selectivity profiles).

  • Column Selection: Polymer-based or hybrid-silica HPLC column explicitly rated for pH 1 to 14 stability[3].

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min.

    • Temperature: 30°C (Avoid extreme temperatures at high pH to preserve column lifespan).

    • Gradient: Start at 50% B, ramp to 95% B over 20 minutes (higher organic required due to neutral state of the analyte).

  • Self-Validation System Suitability:

    • Validation Criteria: Check for retention time drift. A shift in RT > 2% across 5 replicate injections indicates stationary phase degradation due to high pH.

Quantitative Data Summary

The following table summarizes the causal relationship between mobile phase conditions and the chromatographic behavior of cyclohexyl 4-(piperidinomethyl)phenyl ketone.

Mobile Phase pHBuffer / AdditiveOrganic ModifierPiperidine StateSilanol StateEst. Retention TimeUSP Tailing Factor
pH 7.0 10 mM PhosphateAcetonitrileProtonated (+)Ionized (Si-O⁻)~18.5 min2.8 (Severe Tailing)
pH 2.5 0.1% TFAAcetonitrileProtonated (+)Neutral (Si-OH)~8.2 min1.1 (Excellent)
pH 10.5 0.1% NH₄OHMethanolNeutral (Base)Ionized (Si-O⁻)~22.4 min1.2 (Good, Broad)

Note: At pH 7.0, the electrostatic attraction between the protonated piperidine and ionized silanols causes severe tailing. At pH 2.5, both are protonated/neutralized, eliminating the secondary interaction and reducing retention time via increased analyte polarity[1][3][5].

References

  • Phenomenex. "Reversed Phase HPLC Method Development - Phenomenex". Phenomenex.com.
  • Biotage.
  • Agilent.
  • Molnar Institute.
  • ACS Publications. "Rationalization of Retention and Overloading Behavior of Basic Compounds in Reversed-Phase HPLC Using Low Ionic Strength Buffers Suitable for Mass Spectrometric Detection". Acs.org.
  • Scribd. "Understanding HPLC Peak Tailing". Scribd.com.

Sources

Technical Support Center: Cyclohexyl 4-(piperidinomethyl)phenyl Ketone Synthesis

Author: BenchChem Technical Support Team. Date: April 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for the synthesis of cyclohexyl 4-(piperidinomethyl)phenyl ketone. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the synthesis and purification of this compound. As Senior Application Scientists, we aim to provide not only procedural steps but also the underlying scientific principles to empower you to optimize your reactions and minimize impurities.

I. Understanding the Synthesis: A General Overview

The synthesis of cyclohexyl 4-(piperidinomethyl)phenyl ketone typically involves a multi-step process. A common route is the Friedel-Crafts acylation of a suitable benzene derivative.[1][2] This reaction forms the core of the synthesis, and understanding its mechanism is crucial for troubleshooting.

Core Reaction: Friedel-Crafts Acylation

In this electrophilic aromatic substitution reaction, an acyl group is introduced onto an aromatic ring.[3][4] For the synthesis of our target molecule, this generally involves reacting a substituted benzene with cyclohexanecarbonyl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃).[1][5]

dot graph "Friedel_Crafts_Acylation" { layout=dot; rankdir=LR; node [shape=box, style=filled, fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9];

// Nodes Benzene [label="Substituted Benzene", fillcolor="#F1F3F4", fontcolor="#202124"]; AcylChloride [label="Cyclohexanecarbonyl\nChloride", fillcolor="#F1F3F4", fontcolor="#202124"]; LewisAcid [label="AlCl₃ (Lewis Acid)", fillcolor="#F1F3F4", fontcolor="#202124"]; AcyliumIon [label="Acylium Ion\n(Electrophile)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; KetoneComplex [label="Ketone-AlCl₃\nComplex", fillcolor="#FBBC05", fontcolor="#202124"]; Product [label="Cyclohexyl Phenyl\nKetone Derivative", fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges AcylChloride -> AcyliumIon [label=" + AlCl₃"]; Benzene -> KetoneComplex [label=" + Acylium Ion"]; KetoneComplex -> Product [label=" Aqueous Workup"]; LewisAcid -> AcyliumIon [style=dotted]; } caption: "Generalized Friedel-Crafts Acylation Workflow"

II. Frequently Asked Questions (FAQs)

This section addresses common questions that arise during the synthesis of cyclohexyl 4-(piperidinomethyl)phenyl ketone.

Q1: My Friedel-Crafts acylation reaction is sluggish or not proceeding to completion. What are the likely causes?

A1: Several factors can contribute to a low-yielding Friedel-Crafts acylation. A systematic check of the following is recommended:

  • Purity of Reagents: Ensure all starting materials, especially the benzene derivative and cyclohexanecarbonyl chloride, are of high purity. Impurities can interfere with the catalyst or lead to side reactions.

  • Catalyst Activity: The Lewis acid catalyst, typically AlCl₃, is extremely sensitive to moisture.[5] Ensure all glassware is rigorously dried, and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon). Use a fresh, unopened container of the Lewis acid if possible.

  • Stoichiometry of Catalyst: Friedel-Crafts acylation often requires a stoichiometric amount of the Lewis acid, not a catalytic amount. This is because the product ketone can form a complex with the catalyst, rendering it inactive.[5] A common practice is to use at least one full equivalent of the Lewis acid.[5]

  • Reaction Temperature: The optimal temperature can vary. While some reactions proceed at room temperature, others may require gentle heating.[5] Conversely, excessively high temperatures can lead to decomposition and byproduct formation.[5]

Q2: I'm observing the formation of multiple products in my reaction. How can I improve the selectivity?

A2: The formation of multiple products can stem from several issues:

  • Polysubstitution: The initial acylation product can sometimes undergo a second acylation, leading to di-acylated byproducts. However, this is less common in Friedel-Crafts acylation compared to alkylation because the acyl group deactivates the aromatic ring to further substitution.[3][6][7]

  • Isomer Formation: If you are starting with a substituted benzene, acylation can occur at different positions (ortho, meta, para), leading to a mixture of isomers. The directing effects of the substituent on the benzene ring will influence the product distribution.

  • Solvent Acylation: In some cases, the solvent can be acylated if it is not sufficiently inert.[5] Dichloromethane or carbon disulfide are common choices to avoid this side reaction.[5]

Q3: Can I use an aromatic amine like aniline directly in a Friedel-Crafts acylation?

A3: No, aromatic compounds with amino groups (e.g., aniline) are not suitable for direct Friedel-Crafts acylation. The basic nitrogen atom of the amino group will react with the Lewis acid catalyst (AlCl₃).[5] This forms a positively charged complex on the ring, which strongly deactivates it towards electrophilic substitution.[5]

Q4: What is the purpose of the aqueous workup at the end of the reaction?

A4: The aqueous workup is a critical step that serves two main purposes:

  • Quenching the Reaction: It decomposes any remaining acyl chloride and the aluminum chloride catalyst.

  • Liberating the Product: The ketone product forms a complex with the aluminum chloride. The addition of water breaks up this complex, allowing for the isolation of the desired ketone.

III. Troubleshooting Guide: Common Impurities and Their Mitigation

This section provides a detailed guide to identifying and mitigating common impurities encountered during the synthesis of cyclohexyl 4-(piperidinomethyl)phenyl ketone.

Impurity Potential Source Mitigation Strategy Analytical Detection
Unreacted Starting Materials Incomplete reaction.Optimize reaction conditions (temperature, time, catalyst stoichiometry).TLC, GC-MS, HPLC
Di-acylated Byproducts Overly reactive substrate or harsh conditions.Use milder reaction conditions; ensure proper stoichiometry of reagents.GC-MS, HPLC, NMR
Isomeric Products Non-selective acylation of a substituted benzene.Choose a starting material that favors the desired isomer; optimize reaction conditions to enhance selectivity.GC-MS, HPLC, NMR
Over-alkylation of Piperidine Formation of a quaternary ammonium salt.[8]Use a slight excess of piperidine relative to the alkylating agent (1.1 to 1.2 equivalents). Add the alkylating agent slowly.[8]NMR, MS
Oxidation of Piperidine Exposure to air and light.[8]Store piperidine and its derivatives under an inert atmosphere and protected from light. Purification by distillation may be necessary.[8]Visual (discoloration), GC-MS
Troubleshooting Workflow

dot graph "Troubleshooting_Workflow" { layout=dot; rankdir=TB; node [shape=box, style=filled, fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9];

// Nodes Start [label="Impurity Detected", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Identify [label="Identify Impurity\n(NMR, MS, HPLC)", fillcolor="#FBBC05", fontcolor="#202124"]; Source [label="Determine Potential Source", fillcolor="#FBBC05", fontcolor="#202124"]; Strategy [label="Select Mitigation Strategy", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Optimize [label="Optimize Reaction\nConditions", fillcolor="#F1F3F4", fontcolor="#202124"]; Purify [label="Refine Purification\nProtocol", fillcolor="#F1F3F4", fontcolor="#202124"]; Reanalyze [label="Re-analyze Product", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges Start -> Identify; Identify -> Source; Source -> Strategy; Strategy -> Optimize; Strategy -> Purify; Optimize -> Reanalyze; Purify -> Reanalyze; } caption: "Systematic Approach to Impurity Resolution"

IV. Experimental Protocols: Purification Techniques

Achieving high purity is essential for the intended application of cyclohexyl 4-(piperidinomethyl)phenyl ketone. The choice of purification method depends on the nature of the impurities and the scale of the reaction.[9]

Protocol 1: Acid-Base Extraction

This technique is effective for separating the basic piperidine derivative from neutral and acidic impurities.[9]

  • Dissolution: Dissolve the crude reaction mixture in a suitable organic solvent (e.g., ethyl acetate or dichloromethane) in a separatory funnel.

  • Acidic Wash: Add an equal volume of a dilute aqueous acid (e.g., 1 M HCl). The basic piperidine moiety will be protonated and partition into the aqueous phase, while neutral and acidic impurities remain in the organic layer.[9]

  • Phase Separation: Shake the funnel vigorously and allow the layers to separate. Collect the aqueous layer.

  • Basification and Extraction: Make the aqueous layer basic by adding a suitable base (e.g., NaOH solution) until the desired pH is reached. The deprotonated product will now be insoluble in the aqueous layer. Extract the product back into an organic solvent.

  • Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and remove the solvent under reduced pressure.

Protocol 2: Column Chromatography

For impurities with similar polarities to the product, column chromatography is a powerful purification technique.

  • Stationary and Mobile Phase Selection:

    • Stationary Phase: Silica gel is commonly used for standard piperidine derivatives.[9]

    • Mobile Phase (Eluent): A mixture of a non-polar solvent (e.g., hexanes) and a more polar solvent (e.g., ethyl acetate) is a good starting point. The optimal solvent ratio should be determined by Thin Layer Chromatography (TLC) to achieve a retention factor (Rf) of approximately 0.2-0.4 for the target compound. For basic compounds like piperidine derivatives, adding a small amount of a base like triethylamine (~0.5-1%) to the eluent can help prevent peak tailing.

  • Column Packing and Loading: Pack a glass column with a slurry of silica gel in the chosen eluent. Carefully load the crude product onto the top of the column.

  • Elution and Fraction Collection: Elute the column with the mobile phase and collect fractions. Monitor the fractions by TLC to identify those containing the pure product.

  • Concentration: Combine the pure fractions and remove the solvent under reduced pressure.

Decision Tree for Purification Method Selection

dot graph "Purification_Decision_Tree" { layout=dot; rankdir=TB; node [shape=box, style=filled, fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9];

// Nodes Crude [label="Crude Product", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; Basicity [label="Significant Difference\nin Basicity?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; Polarity [label="Significant Difference\nin Polarity?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; Extraction [label="Acid-Base Extraction", fillcolor="#34A853", fontcolor="#FFFFFF"]; Chromatography [label="Column Chromatography", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Pure [label="Pure Product", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"];

// Edges Crude -> Basicity; Basicity -> Extraction [label="Yes"]; Basicity -> Polarity [label="No"]; Polarity -> Chromatography [label="Yes"]; Extraction -> Pure; Chromatography -> Pure; } caption: "Selecting the Appropriate Purification Technique"

V. References

  • Google Patents. (n.d.). US6881865B2 - Method for preparing cyclohexyl phenyl ketone from 1,3-butadiene and acrylic acid. Retrieved from

  • MDPI. (2022). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Synthesis and evaluation of 3′- and 4′-substituted cyclohexyl noviomimetics that modulate mitochondrial respiration. Retrieved from [Link]

  • University of Rochester. (n.d.). About Workup. Retrieved from [Link]

  • Bryan Research & Engineering, LLC. (n.d.). Analysis of Amine Solutions by Gas Chromatography. Retrieved from [Link]

  • Helda. (n.d.). CHROMATOGRAPHIC DETERMINATION OF AMINES IN FOOD SAMPLES. Retrieved from [Link]

  • DTIC. (n.d.). Piperidine Synthesis. Retrieved from [Link]

  • California State University, Bakersfield. (n.d.). Lab 14: Qualitative Organic Analysis. Retrieved from [Link]

  • Thesis. (2007). The Study Of Synthesis Technology Of Cyclohexyl Phenyl Ketone In One Step. Retrieved from [Link]

  • Google Patents. (n.d.). CN102267887A - Synthesis process for 1-hydroxycyclohexyl phenyl ketone. Retrieved from

  • Organic Syntheses. (n.d.). Ketone, cyclohexyl methyl. Retrieved from [Link]

  • West Virginia University. (n.d.). 24. Qualitative Organic Analysis – Identification of an Unknown. Retrieved from [Link]

  • University of Rochester. (n.d.). Troubleshooting: About. Retrieved from [Link]

  • PrepChem.com. (n.d.). Preparation of cyclohexyl phenyl ketone. Retrieved from [Link]

  • Google Patents. (n.d.). FR2620444A1 - CYCLOHEXYL PHENYL KETONE DERIVATIVES, PROCESS FOR THEIR PREPARATION AND THEIR USE AS SYNTHESIS INTERMEDIATES. Retrieved from

  • CLaME. (2025). Organic Synthesis Practice Problems. Retrieved from [Link]

  • Chemistry LibreTexts. (2020). 18.5: Alkylation and Acylation of Benzene - The Friedel-Crafts EAS Reactions. Retrieved from [Link]

  • Chemistry Steps. (2023). Friedel-Crafts Acylation with Practice Problems. Retrieved from [Link]

  • Paul Bracher. (n.d.). Undergraduate Organic Synthesis Guide. Retrieved from [Link]

  • Scientific & Academic Publishing. (2025). Friedel-Crafts Acylation, Lab Guide, Use of GC-MS, The Organic Chemistry Notebook Series, a Didactical Approach, N°17. Retrieved from [Link]

  • Master Organic Chemistry. (2018). EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. Retrieved from [Link]

  • Google Patents. (n.d.). Purification of cyclohexanone - US3933916A. Retrieved from

Sources

Technical Support Center: Crystallization of Cyclohexyl 4-(piperidinomethyl)phenyl Ketone

Author: BenchChem Technical Support Team. Date: April 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for cyclohexyl 4-(piperidinomethyl)phenyl ketone. This guide is designed for researchers, chemists, and drug development professionals to navigate and overcome common crystallization challenges with this compound. Drawing from established crystallization principles and specific molecular considerations, this document provides in-depth troubleshooting guides, detailed protocols, and answers to frequently asked questions.

Understanding the Crystallization Challenges

Cyclohexyl 4-(piperidinomethyl)phenyl ketone presents a unique set of crystallization challenges due to its molecular structure. Key features include:

  • Conformational Flexibility: The rotatable bonds connecting the cyclohexyl ring, the ketone, the phenyl ring, and the piperidinomethyl group allow the molecule to adopt numerous shapes. This flexibility can make it difficult for the molecules to arrange themselves into a well-ordered, repeating crystal lattice.

  • Amphiphilic Nature: The molecule possesses both non-polar (cyclohexyl, phenyl) and polar/basic (ketone, piperidine nitrogen) regions. This can lead to complex interactions with solvents and complicates the selection of an ideal crystallization solvent.

  • Basic Nitrogen Center: The piperidine nitrogen is a basic center, which can interact strongly with protic or acidic solvents and impurities, potentially hindering crystal formation. However, this feature can also be exploited to facilitate crystallization via salt formation.

This guide will address these challenges systematically, providing both theoretical explanations and practical, actionable solutions.

Troubleshooting Guide: Common Crystallization Issues

This section is structured in a question-and-answer format to directly address problems you may encounter during your experiments.

Q1: My compound fails to crystallize and remains a clear, supersaturated solution even after cooling. What should I do?

This is a common issue indicating that the energy barrier for nucleation—the formation of initial crystal seeds—has not been overcome.

Possible Causes & Solutions:

  • Insufficient Supersaturation: The solution may not be concentrated enough for crystals to form.

    • The "Why": Crystallization occurs when the concentration of the solute exceeds its solubility limit at a given temperature. If the solution is not sufficiently concentrated, there is no thermodynamic driving force for phase separation.

    • Solution: Continue to slowly evaporate the solvent. Alternatively, if using a solvent/anti-solvent system, add a small amount more of the anti-solvent.

  • Kinetic Barrier to Nucleation: The formation of stable crystal nuclei is kinetically slow.

    • The "Why": Molecules in solution must collide in the correct orientation to form a stable nucleus. This process can be slow without an initiation point.

    • Solution (Inducing Nucleation):

      • Scratching: Gently scratch the inside surface of the glass flask at the air-liquid interface with a glass rod. This action can release microscopic glass fragments that serve as nucleation sites and provides energy to overcome the kinetic barrier.

      • Seeding: Add a single, tiny crystal of the pure compound (a "seed crystal") to the supersaturated solution. This provides a pre-existing template for further crystal growth, bypassing the difficult initial nucleation step.

      • Lower Temperature: After slow cooling to room temperature fails, try further cooling in an ice bath or refrigerator. Be aware that rapid cooling can sometimes lead to smaller crystals or precipitation of impurities.

Q2: Instead of crystals, my compound separates as an insoluble liquid or "oils out." How can I prevent this?

"Oiling out" occurs when the compound comes out of solution above its melting point in the solvent system, forming a liquid phase instead of a solid one.

Possible Causes & Solutions:

  • Solution is Too Concentrated or Cooled Too Quickly: The level of supersaturation is too high at a temperature where the compound is still molten.

    • The "Why": Rapid cooling or high concentration can cause the compound's solubility to drop so quickly that it separates from the solution before it has time to organize into a crystal lattice.

    • Solution: Re-heat the solution until the oil completely redissolves. Then, try one of the following:

      • Add a larger volume of the hot solvent to make the solution more dilute.

      • Ensure a much slower cooling rate. Insulate the flask with glass wool or paper towels and leave it undisturbed on the benchtop.

  • Inappropriate Solvent Choice: The boiling point of the solvent may be too high relative to the compound's melting point.

    • The "Why": A good crystallization solvent should have a boiling point that is lower than the melting point of the solid being crystallized. If the solvent boils at a temperature higher than the compound's melting point, the compound will dissolve as a melt and is likely to separate as an oil upon cooling.

    • Solution: Select a solvent with a lower boiling point. Refer to the solvent screening protocol below.

  • Presence of Impurities: Impurities can depress the melting point of the compound and interfere with lattice formation, promoting oiling.

    • The "Why": Impurities disrupt the molecular recognition process required for crystallization.

    • Solution: Purify the compound further before attempting crystallization. Techniques like column chromatography are effective for removing impurities.

Q3: The crystallization is too rapid, causing the compound to "crash out" as a fine powder or very small needles. How can I improve crystal quality?

Rapid crystallization favors nucleation over slow, ordered growth, resulting in small, often impure crystals.

Possible Causes & Solutions:

  • Excessive Supersaturation: The solution is too far beyond the saturation point when crystallization begins.

    • The "Why": A very high degree of supersaturation leads to the simultaneous formation of a massive number of nuclei, which then compete for the remaining solute, preventing any of them from growing large.

    • Solution: Use slightly more hot solvent than the minimum required to dissolve the compound. This reduces the level of supersaturation upon cooling, slowing the process and favoring the growth of fewer, larger crystals.

  • Flask is Too Large: A shallow pool of solvent in a large flask has a high surface-area-to-volume ratio, leading to rapid cooling and solvent evaporation.

    • The "Why": Faster cooling does not allow sufficient time for the ordered arrangement of molecules into a crystal lattice.

    • Solution: Choose a flask size appropriate for the solvent volume (e.g., an Erlenmeyer flask where the solvent level is at least 1.5-2 cm high). Cover the flask with a watch glass to trap solvent vapor and slow cooling.

Q4: I suspect polymorphism is occurring, as I get different crystal habits under slightly different conditions. How can I control this?

Polymorphism is the ability of a compound to crystallize in more than one distinct crystal structure. These different forms can have different physical properties, which is a critical consideration in pharmaceutical development.

Possible Causes & Solutions:

  • Solvent-Dependent Crystal Packing: Different solvents can interact with the solute in unique ways, promoting different packing arrangements.

    • The "Why": Solvents can form hydrogen bonds or other intermolecular interactions with the solute, acting as a template or inhibitor for growth on specific crystal faces, thereby directing the formation of a particular polymorph.

    • Solution: Conduct a systematic crystallization screen using a diverse range of solvents (e.g., protic, aprotic polar, non-polar). Characterize the resulting solids using techniques like Powder X-Ray Diffraction (PXRD), Differential Scanning Calorimetry (DSC), and microscopy to identify different polymorphs.

  • Kinetic vs. Thermodynamic Control: A less stable (kinetic) polymorph may form first because it crystallizes faster, while the most stable (thermodynamic) polymorph forms under conditions of slow equilibration.

    • The "Why": Crystallization is governed by both kinetics and thermodynamics. Rapid processes often yield metastable forms, while slower processes allow the system to reach its lowest energy state.

    • Solution: To obtain the thermodynamic polymorph, use a slower crystallization method (e.g., slow cooling, slow evaporation, or slurry experiments where the solid is stirred in a solvent in which it is slightly soluble for an extended period). To isolate a kinetic polymorph, a rapid crystallization (e.g., crash cooling) might be necessary.

Experimental Protocols & Data

Protocol 1: Systematic Solvent Screening

This protocol helps identify a suitable solvent or solvent system for crystallization.

Methodology:

  • Place approximately 10-15 mg of your compound into several small, clean test tubes.

  • To each tube, add a different solvent from the table below, dropwise at room temperature, until a total of 0.5 mL has been added. Note the solubility.

  • If the compound is insoluble at room temperature, gently heat the tube in a water or sand bath towards the solvent's boiling point. Add more solvent dropwise if necessary until the solid dissolves.

  • Allow the clear solutions to cool slowly to room temperature, and then cool further in an ice bath.

  • Observe for crystal formation, oiling out, or no change. An ideal solvent is one where the compound is sparingly soluble at room temperature but fully soluble when hot.

Table 1: Common Solvents for Screening

SolventPolarity (Dielectric Constant, ε)Boiling Point (°C)Expected Behavior with Target CompoundObservations (Example)
Hexane1.969Low solubility; good as an anti-solvent.Insoluble hot or cold.
Ethyl Acetate6.077Moderate solubility likely.Soluble when hot, forms crystals on cooling.
Acetone2156Good solubility likely.Soluble at room temp; too soluble.
Isopropanol1882Good solubility; H-bonding possible.Soluble when hot, oils out on cooling.
Ethanol2478Good solubility; H-bonding possible.Soluble at room temp; too soluble.
Methanol3365High solubility likely.Very soluble at room temp.
Water80100Insoluble; potential anti-solvent.Insoluble.
Toluene2.4111Moderate solubility.Soluble when hot, slow crystal growth.
Protocol 2: Salt Formation for Improved Crystallization

If the freebase form of cyclohexyl 4-(piperidinomethyl)phenyl ketone proves difficult to crystallize, converting it to a salt can introduce strong ionic interactions and hydrogen bonding, which greatly favor the formation of a stable crystal lattice.

Methodology (Example for HCl Salt):

  • Dissolve the purified freebase compound in a minimal amount of a suitable solvent like ethyl acetate or isopropanol.

  • Slowly add a stoichiometric amount (1.0 equivalent) of a solution of HCl in a compatible solvent (e.g., HCl in diethyl ether or isopropanol) dropwise while stirring.

  • Observe for the precipitation of a solid. The salt may crash out immediately or may require slow cooling or the addition of an anti-solvent (like hexane) to crystallize.

  • Collect the solid by filtration, wash with a small amount of cold anti-solvent, and dry.

  • Recrystallize the salt using a suitable solvent system identified via screening.

Visualizing the Troubleshooting Process

The following workflow provides a logical path for addressing common crystallization failures.

G Troubleshooting Workflow for Crystallization start Start: Compound in Hot, Clear Solution cool Allow Slow Cooling to Room Temperature start->cool observe Observe Outcome cool->observe success Well-formed Crystals (Success!) observe->success Ideal Outcome oil Compound 'Oils Out' observe->oil Problem no_xtal No Crystals Form (Clear Solution) observe->no_xtal Problem poor_xtal Poor Quality Crystals (Fine Powder/Needles) observe->poor_xtal Problem sol_oil1 Re-heat & Add More Solvent oil->sol_oil1 sol_oil2 Re-heat & Use Slower Cooling oil->sol_oil2 sol_oil3 Re-purify Compound oil->sol_oil3 sol_no1 Induce Nucleation (Scratch / Seed) no_xtal->sol_no1 sol_no2 Reduce Solvent Volume (Slow Evaporation) no_xtal->sol_no2 sol_no3 Add Anti-solvent no_xtal->sol_no3 sol_poor1 Use More Solvent (Reduce Supersaturation) poor_xtal->sol_poor1 sol_poor2 Use Slower Cooling Rate poor_xtal->sol_poor2 sol_poor3 Use Vapor Diffusion Method poor_xtal->sol_poor3 sol_oil1->cool sol_oil2->cool sol_oil3->start Start Over sol_no1->observe Re-observe sol_poor1->cool sol_poor2->cool

Caption: A logical workflow for diagnosing and solving common crystallization problems.

Frequently Asked Questions (FAQs)

FAQ 1: What is the best starting point for choosing a solvent for this specific ketone?

Given the molecule's structure, a good starting point would be moderately polar, aprotic solvents like ethyl acetate or toluene. These solvents can effectively solvate the bulk of the molecule without engaging in strong, potentially disruptive hydrogen bonding with the ketone or piperidine nitrogen. Alcohols like isopropanol or ethanol are also worth trying but may lead to excessive solubility. A solvent pair, such as ethyl acetate/hexane, is an excellent strategy, where the compound is dissolved in a minimum of hot ethyl acetate ("good" solvent) and hexane ("anti-solvent") is added until turbidity appears, followed by slow cooling.

FAQ 2: How can I be sure that the solid I've crystallized is my desired compound and not an impurity?

Every protocol should be a self-validating system. After crystallization, you must verify the purity and identity of your material. Standard analytical techniques include:

  • Melting Point Analysis: A pure compound should have a sharp melting point range (typically < 2 °C). Impurities will broaden and depress the melting point.

  • Thin-Layer Chromatography (TLC): The crystallized material should appear as a single spot, ideally with the same Rf value as a pure standard.

  • Spectroscopy (NMR, IR): These methods confirm the chemical structure and can reveal the presence of solvent residues or other impurities.

FAQ 3: Could vapor diffusion be a useful technique for this compound?

Yes, absolutely. Vapor diffusion is an excellent and often superior method for compounds that are difficult to crystallize, especially when only small amounts of material are available. In this technique, a concentrated solution of the compound in a "good" solvent is placed in a small open vial. This vial is then sealed inside a larger jar containing a "poor" solvent (anti-solvent) in which the good solvent is volatile. Over time, the anti-solvent vapor slowly diffuses into the compound solution, gradually reducing the compound's solubility and promoting slow, high-quality crystal growth.

G Vapor Diffusion Crystallization Setup cluster_jar Sealed Outer Jar vial Inner Vial solution Compound in 'Good' Solvent pool Anti-solvent ('Poor' Solvent) pool->solution Vapor Diffusion

Caption: Diagram of a typical vapor diffusion setup for growing high-quality crystals.

References

  • Role of Solvents in Improvement of Dissolution Rate of Drugs: Crystal Habit and Crystal Agglomeration. PMC. [Link]

  • A Different View

Technical Support Center: Optimizing Extraction of Cyclohexyl 4-(Piperidinomethyl)phenyl Ketone

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support guide for optimizing the extraction of cyclohexyl 4-(piperidinomethyl)phenyl ketone. This document is designed for researchers, scientists, and professionals in drug development who are working with this compound or structurally similar molecules. The guidance provided herein is based on fundamental chemical principles and established methodologies for compounds with analogous functional groups, due to the limited availability of specific experimental data for the target molecule.

Our approach emphasizes a deep understanding of the "why" behind each step, ensuring that you can adapt and troubleshoot your protocols effectively.

Section 1: Understanding the Analyte - A Chemist's Perspective

Before designing any extraction protocol, it is crucial to analyze the structure of cyclohexyl 4-(piperidinomethyl)phenyl ketone.

Key Structural Features:

  • Piperidine Ring: Contains a basic tertiary amine nitrogen. This is the most critical functional group for pH-based extraction strategies.

  • Aromatic Phenyl Ketone: A moderately polar group that contributes to the overall lipophilicity.

  • Cyclohexyl Group: A non-polar, bulky aliphatic group that significantly increases the molecule's hydrophobicity (LogP value).

Based on these features, we can infer the following properties:

  • Basicity: The piperidine nitrogen makes the entire molecule basic. It will become protonated and positively charged in an acidic aqueous solution.

  • Solubility: The compound is expected to be poorly soluble in water at neutral or basic pH but will exhibit significantly increased aqueous solubility under acidic conditions due to the formation of a cationic salt.[1][2] It should be freely soluble in a wide range of organic solvents.

Section 2: Liquid-Liquid Extraction (LLE) - The Workhorse Method

Liquid-liquid extraction (LLE) is a primary technique for isolating basic compounds from various matrices.[1][2] The strategy hinges on manipulating the pH of the aqueous phase to control the ionization state, and therefore the solubility, of the target analyte.

Core LLE Workflow

The fundamental principle is to exploit the basicity of the piperidine nitrogen.

LLE_Workflow cluster_0 Initial Sample (Analyte in Organic Solvent) cluster_1 Acidic Extraction cluster_2 Basification & Re-extraction Sample Sample in Organic Solvent (e.g., DCM, EtOAc) Add_Acid Add Aqueous Acid (e.g., 1M HCl) Sample->Add_Acid Step 1 Shake_1 Shake & Separate Add_Acid->Shake_1 Aqueous_Layer_1 Aqueous Layer (Protonated Analyte) Shake_1->Aqueous_Layer_1 Analyte Partitioning Organic_Layer_1 Organic Layer (Neutral Impurities) Shake_1->Organic_Layer_1 Impurities Remain Add_Base Add Aqueous Base (e.g., 1M NaOH) to pH >10 Aqueous_Layer_1->Add_Base Step 2 Shake_2 Add Fresh Organic Solvent & Shake Add_Base->Shake_2 Organic_Layer_2 Final Organic Layer (Purified Analyte) Shake_2->Organic_Layer_2 Analyte Partitioning Aqueous_Layer_2 Aqueous Layer (Salts) Shake_2->Aqueous_Layer_2 Waste SPE_Workflow Condition 1. Condition (Methanol, then low pH buffer) Equilibrate 2. Equilibrate (Low pH Buffer, e.g., pH 3) Condition->Equilibrate Load 3. Load Sample (Dissolved in low pH buffer) Equilibrate->Load Wash_Polar 4. Wash 1 (Low pH Buffer to remove polar impurities) Load->Wash_Polar Analyte Retained (Ionic) Wash_NonPolar 5. Wash 2 (Methanol to remove non-polar impurities) Wash_Polar->Wash_NonPolar Elute 6. Elute (5% NH4OH in Methanol) Wash_NonPolar->Elute Neutralize & Disrupt Ionic Bond Collect Collect Purified Analyte Elute->Collect

Caption: Strong Cation Exchange (SCX) SPE Workflow.

Procedure:

  • Conditioning: Pass 1-2 cartridge volumes of methanol through the SCX cartridge, followed by 1-2 volumes of deionized water.

  • Equilibration: Pass 1-2 cartridge volumes of an acidic buffer (e.g., 25mM acetate buffer, pH 3-4) through the cartridge. This ensures the sorbent's functional groups are charged.

  • Sample Loading: Dissolve the sample in the equilibration buffer and load it onto the cartridge at a slow, steady flow rate. The protonated basic analyte will be retained by ionic interaction with the negatively charged sorbent.

  • Wash Steps:

    • Wash the cartridge with 1-2 volumes of the acidic buffer to remove polar, non-retained impurities.

    • Wash with 1-2 volumes of an organic solvent like methanol or acetonitrile to remove hydrophobically bound neutral impurities.

  • Elution: Elute the purified analyte by passing 1-2 cartridge volumes of a basic organic solution (e.g., 5% ammonium hydroxide in methanol). This neutralizes the analyte, breaking the ionic bond with the sorbent and allowing it to elute.

  • Evaporation: Evaporate the elution solvent to obtain the final product.

SPE Troubleshooting & FAQs

Q1: Analyte is found in the wash step (poor retention). What went wrong?

  • Incorrect pH: The pH of the loading solution was not low enough to fully protonate the analyte. Ensure the sample pH is at least 2 units below the analyte's pKa.

  • Sorbent Overload: Too much sample was loaded for the cartridge size. As a rule of thumb, the total mass of retained compounds should not exceed ~5% of the sorbent bed weight for silica-based sorbents. [3]* Flow Rate Too High: Loading the sample too quickly can prevent effective interaction between the analyte and the sorbent.

Q2: Analyte does not elute from the cartridge (poor recovery).

  • Secondary Interactions: The analyte may have strong secondary hydrophobic interactions with the sorbent backbone. Try using a stronger or different organic solvent in your elution buffer (e.g., isopropanol instead of methanol).

  • Insufficient Elution Strength: The elution buffer may not be basic enough to fully neutralize the analyte. Increase the concentration of the base (e.g., from 2% to 5% NH₄OH).

  • Insufficient Elution Volume: Ensure you are using a sufficient volume of elution solvent. Try eluting with a second or third aliquot.

Section 4: Post-Extraction Analysis

After extraction, it is essential to confirm the purity and quantity of the isolated compound. Common analytical techniques include:

  • High-Performance Liquid Chromatography (HPLC): Ideal for purity assessment and quantification. A reversed-phase C18 column with a mobile phase of acetonitrile/water with a modifier like formic acid (for good peak shape of the basic analyte) is a good starting point.

  • Gas Chromatography-Mass Spectrometry (GC-MS): Suitable if the compound is thermally stable and volatile. Derivatization may be necessary to improve chromatographic performance. [4]* Nuclear Magnetic Resonance (NMR) Spectroscopy: The gold standard for structural confirmation of the isolated product.

References
  • Tips for Troubleshooting Liquid–Liquid Extractions - LCGC International. Available at: [Link]

  • Tips for Troubleshooting Liquid–Liquid Extraction - K-Jhil. Available at: [Link]

  • Quantitative Extraction of Nitrogen Compounds in Oils: Atomic Balance and Molecular Composition | Energy & Fuels - ACS Publications. Available at: [Link]

  • How To Choose The Right SPE Sorbent For Your Application? - Blogs - News. Available at: [Link]

  • Techniques for Emulsion Breaking for Oil in Water Solvent Extractions - AZoM. Available at: [Link]

  • Understanding and Improving Solid-Phase Extraction | LCGC International. Available at: [Link]

  • Sample Preparation – Manual Solid Phase Extraction - SCION Instruments. Available at: [Link]

  • Solid-Phase Extraction: From Sample Prep Fundamentals to Best Practices - Waters Blog. Available at: [Link]

  • Simultaneous solid-phase extraction of acidic, neutral and basic - csbsju. Available at: [Link]

  • Emulsion Breaking Techniques for Oil in Water Solvent Extractions - Spectro Scientific. Available at: [Link]

  • 2.3: LIQUID-LIQUID EXTRACTION - Chemistry LibreTexts. Available at: [Link]

  • High-Throughput Fluorescence Assay for Ketone Detection and Its Applications in Enzyme Mining and Protein Engineering - PMC. Available at: [Link]

  • Removal of Basic Nitrogen Compounds from Fuel Oil with [Hnmp]H2PO4 Ionic Liquid. Available at: [Link]

  • Efficient removal of both basic and non-basic nitrogen compounds from fuels by deep eutectic solvents - Green Chemistry (RSC Publishing). Available at: [Link]

  • Solid-Phase Extraction - Chemistry LibreTexts. Available at: [Link]

  • Liquid–Liquid Extraction Protocol for the Removal of Aldehydes and Highly Reactive Ketones from Mixtures | Organic Process Research & Development - ACS Publications. Available at: [Link]

  • Strategies for Optimization of Liquid–Liquid Extraction (LLE) Protocols | LCGC International. Available at: [Link]

  • High‐throughput colorimetric assays optimized for detection of ketones and aldehydes produced by microbial cell factories - PMC. Available at: [Link]

  • Solid-Phase Extraction for the Preparation of Aqueous Sample Matrices for Gas Chromatographic Analysis in Extractable/Leachable Studies | Pharmaceutical Technology. Available at: [Link]

  • Water determination in aldehydes and ketones - Honeywell. Available at: [Link]

  • Fast Analysis of Aldehydes and Ketones by ACQUITY UPLC - Waters Corporation. Available at: [Link]

  • solid-liquid extraction - Columbia University. Available at: [Link]

  • Liquid–liquid extraction - Wikipedia. Available at: [Link]

  • Liquid-liquid extraction for neutral, acidic and basic compounds. Available at: [Link]

  • Optimization of the Analysis of Flavor Volatile Compounds by Liquid−Liquid Microextraction (LLME). Application to the Aroma Analysis of Melons, Peaches, Grapes, Strawberries, and Tomatoes - ACS Publications. Available at: [Link]

  • Liquid-Liquid Extraction Protocol for the Removal of Aldehydes and Highly Reactive Ketones from Mixtures | Request PDF - ResearchGate. Available at: [Link]

  • Prediction, Application, and Mechanism Exploration of Liquid–Liquid Equilibrium Data in the Extraction of Aromatics Using Sulfolane - MDPI. Available at: [Link]

Sources

Validation & Comparative

A Comparative Guide to Piperidine Derivatives: From Established Drugs to Novel Scaffolds

Author: BenchChem Technical Support Team. Date: April 2026

A Senior Application Scientist's In-Depth Technical Guide for Researchers and Drug Development Professionals

The piperidine ring is a cornerstone in medicinal chemistry, a privileged scaffold found in a vast array of pharmaceuticals and biologically active compounds.[1][2] Its conformational flexibility and ability to be readily functionalized have made it a favorite among synthetic chemists for decades. This guide provides a comparative analysis of traditional, well-established piperidine derivatives against a newer, less-explored class: those incorporating a cyclohexyl phenyl ketone moiety.

This publication will delve into the structural nuances, mechanisms of action, and performance of these two broad categories, supported by available data. We will explore the established therapeutic efficacy of traditional piperidines in treating conditions like Alzheimer's disease and allergies, and then turn our attention to the potential, albeit less defined, pharmacological landscape of cyclohexyl 4-(piperidinomethyl)phenyl ketone and its analogs.

Traditional Piperidine Derivatives: A Legacy of Therapeutic Success

Traditional piperidine derivatives are characterized by the direct attachment of various functional groups to the piperidine ring or its nitrogen atom. These modifications have given rise to a multitude of drugs with diverse pharmacological activities.[3]

Case Study 1: Donepezil - A Pillar in Alzheimer's Disease Treatment

Donepezil is a prime example of a successful piperidine-based drug for the symptomatic treatment of Alzheimer's disease.[4] Its structure features an N-benzylpiperidine moiety linked to an indanone.

Mechanism of Action: Donepezil is a specific, reversible, and non-competitive inhibitor of acetylcholinesterase (AChE).[4] By inhibiting AChE, it increases the concentration of the neurotransmitter acetylcholine in the brain, which is crucial for cognitive function.[4]

Experimental Protocol: In Vitro Acetylcholinesterase Inhibition Assay (Ellman's Method)

This assay is a standard method to determine the AChE inhibitory activity of a compound.

  • Principle: The assay measures the activity of AChE by quantifying the production of thiocholine from the substrate acetylthiocholine. Thiocholine reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored compound, 5-thio-2-nitrobenzoate, which can be measured spectrophotometrically at 412 nm.

  • Procedure:

    • Prepare a solution of the test compound (e.g., a novel piperidine derivative) at various concentrations.

    • In a 96-well plate, add a buffer solution (e.g., phosphate buffer, pH 8.0), the test compound solution, and a solution of AChE enzyme.

    • Incubate the mixture for a defined period (e.g., 15 minutes) at a controlled temperature (e.g., 37°C).

    • Add the substrate, acetylthiocholine iodide, to initiate the enzymatic reaction.

    • Immediately, add DTNB to the wells.

    • Measure the absorbance of the wells at 412 nm at regular intervals using a microplate reader.

    • The rate of the reaction is proportional to the change in absorbance over time.

    • Calculate the percentage of inhibition for each concentration of the test compound compared to a control without the inhibitor.

    • Determine the IC50 value, which is the concentration of the inhibitor required to reduce the enzyme activity by 50%.

Case Study 2: Fexofenadine - A Non-Sedating Antihistamine

Fexofenadine is a second-generation antihistamine used to treat allergy symptoms.[5] Its structure includes a piperidine ring connected to a diphenylmethane and a butanoic acid chain.

Mechanism of Action: Fexofenadine is a selective peripheral H1 receptor antagonist.[5] It blocks the action of histamine, a substance in the body that causes allergic symptoms. A key advantage of fexofenadine is its low propensity to cross the blood-brain barrier, resulting in minimal sedative effects compared to first-generation antihistamines.[6]

The Rise of Novel Scaffolds: Introducing Cyclohexyl 4-(piperidinomethyl)phenyl Ketone

In the quest for novel therapeutic agents with improved efficacy and safety profiles, medicinal chemists are exploring more complex molecular architectures. One such emerging scaffold is the cyclohexyl 4-(piperidinomethyl)phenyl ketone. This structure combines the versatile piperidine ring with a bulky and lipophilic cyclohexyl phenyl ketone group.

While extensive, direct comparative experimental data for cyclohexyl 4-(piperidinomethyl)phenyl ketone against traditional piperidines is currently limited in publicly available literature, we can infer potential properties based on its structural features and related compounds.

Structural and Physicochemical Properties

The introduction of the cyclohexyl phenyl ketone moiety significantly increases the molecule's size and lipophilicity compared to simpler piperidine derivatives. This could have profound implications for its pharmacokinetic and pharmacodynamic properties.

PropertyTraditional Piperidine Derivatives (e.g., Donepezil, Fexofenadine)Cyclohexyl 4-(piperidinomethyl)phenyl Ketone
Molecular Weight Generally lower to moderateHigher
Lipophilicity (logP) Variable, often optimized for specific targetsExpected to be higher
Structural Complexity Generally lowerHigher
Key Moieties Piperidine, various functional groupsPiperidine, Cyclohexyl, Phenyl, Ketone

This table presents a generalized comparison. Actual values will vary for specific molecules.

Potential Pharmacological Activities

The structural similarity of some cyclohexyl-piperidine derivatives to phencyclidine (PCP) suggests a potential for activity at the N-methyl-D-aspartate (NMDA) receptor.[7] Indeed, some derivatives of 1-(1-phenylcyclohexyl)piperidine have been studied for their analgesic effects.[7] The presence of the ketone group also introduces a potential site for hydrogen bonding and other interactions with biological targets.

The phototoxic potential of cyclohexyl phenyl ketone has been noted, inducing photohaemolysis in human erythrocytes upon exposure to UVA radiation.[8] This is a critical consideration for any potential therapeutic application.

Comparative Performance: A Data-Driven Perspective

Efficacy and Potency

A study on novel benzamide derivatives containing a piperidine core showed a compound with a 2-fluoro substitution (compound 5d) to have an IC50 of 13 ± 2.1 nM against acetylcholinesterase, which was significantly more potent than the reference drug donepezil (IC50 = 600 ± 50 nM).[9][10] This highlights how modifications to the groups attached to the piperidine ring can dramatically influence potency.

In the context of analgesic activity, a study of 1-[1-(4-methylphenyl)(cyclohexyl)]-4-piperidinol, a related structure to our topic of interest, showed more potent analgesic effects in the tail immersion test compared to PCP.[7]

Toxicity and Safety Profile

The safety profile of any new chemical entity is paramount. While comprehensive toxicity data for cyclohexyl 4-(piperidinomethyl)phenyl ketone is lacking, a safety data sheet for cyclohexyl phenyl ketone indicates it can cause skin and eye irritation and may be harmful if swallowed.[11] As mentioned earlier, its phototoxic properties are also a concern.[8]

In contrast, traditional piperidine derivatives like fexofenadine have a well-established safety profile, with large-scale clinical trials demonstrating good tolerability.[5]

Pharmacokinetic Profile

The increased lipophilicity of the cyclohexyl phenyl ketone scaffold would likely lead to differences in absorption, distribution, metabolism, and excretion (ADME) compared to more polar traditional piperidines. Higher lipophilicity can improve membrane permeability and blood-brain barrier penetration but may also lead to increased metabolic clearance and potential for off-target effects.

Future Directions and the Rationale for Continued Exploration

The limited data on cyclohexyl 4-(piperidinomethyl)phenyl ketone underscores the need for further research. Its unique structural features present both opportunities and challenges.

Hypothesized Workflow for Evaluating Novel Piperidine Derivatives

G cluster_0 Compound Synthesis & Characterization cluster_1 In Vitro Evaluation cluster_2 In Vivo & ADME Studies synthesis Synthesis of Novel Piperidine Derivative characterization Structural & Purity Analysis (NMR, MS, HPLC) synthesis->characterization binding_assay Receptor Binding Assays (e.g., for H1, NMDA, AChE) characterization->binding_assay functional_assay Functional Assays (e.g., Enzyme Inhibition, Ca2+ flux) binding_assay->functional_assay cytotoxicity Cytotoxicity Assays (e.g., MTT, LDH) functional_assay->cytotoxicity pk_studies Pharmacokinetic Studies (Absorption, Distribution, Metabolism, Excretion) cytotoxicity->pk_studies efficacy_models Animal Models of Disease (e.g., Allergic rhinitis, Alzheimer's) pk_studies->efficacy_models toxicology Acute & Chronic Toxicity Studies efficacy_models->toxicology

Sources

cyclohexyl 4-(piperidinomethyl)phenyl ketone analytical reference standards

Author: BenchChem Technical Support Team. Date: April 2026

Analytical Reference Standards for Cyclohexyl 4-(piperidinomethyl)phenyl Ketone: A Comprehensive Comparison Guide

As a Senior Application Scientist, I frequently encounter challenges in the precise quantification of novel piperidine-containing compounds. Cyclohexyl 4-(piperidinomethyl)phenyl ketone (C₁₉H₂₇NO, exact mass 285.209) is a highly specialized chemical entity. Structurally, it features a lipophilic cyclohexyl ketone moiety coupled to a phenyl ring, which is para-substituted with a basic piperidinomethyl group. This structural motif is highly relevant in the synthesis of histaminergic agents, novel psychoactive substances (NPS), and complex pharmaceutical intermediates.

To ensure scientific integrity in toxicological screening and pharmacokinetic profiling, laboratories must utilize highly characterized analytical reference standards. This guide objectively compares the performance, formats, and analytical methodologies associated with cyclohexyl 4-(piperidinomethyl)phenyl ketone reference standards, providing actionable, field-proven workflows for LC-MS/MS analysis.

Comparative Analysis of Reference Standard Formats

When sourcing reference standards for quantitative analysis, scientists must choose between neat solid materials and Certified Reference Materials (CRMs) in solution. The choice directly impacts the uncertainty budget of the analytical method.

Table 1: Performance and Metrological Comparison of Standard Formats

FeatureNeat Solid StandardSolution CRM (ISO 17034)
Purity Verification Typically ≥97% (requires in-house validation)≥99% (certified via qNMR or mass balance)
Metrological Traceability Not inherently guaranteedFully traceable to SI units
Homogeneity & Stability Subject to handling/weighing errorsGuaranteed by manufacturer
Ideal Application Qualitative screening, early-stage R&DQuantitative forensic toxicology, clinical LC-MS/MS
Cost & Efficiency Lower initial cost, high labor overheadHigher initial cost, zero preparation overhead

Causality Insight: The basic nitrogen of the piperidine ring makes the neat solid susceptible to hygroscopicity depending on its salt form (e.g., free base vs. hydrochloride). Weighing microgram quantities of hygroscopic solids introduces significant gravimetric error. Therefore, ISO 17034-accredited CRMs are strongly preferred for quantitative LC-MS/MS workflows, as they eliminate weighing uncertainties and provide documented short- and long-term stability[1].

Structural Analogs & Specificity

When developing selective Multiple Reaction Monitoring (MRM) methods, it is critical to compare the target analyte against closely related structural analogs to prevent false positives. A common analog is cyclohexyl 4-(4-methylpiperazinomethyl)phenyl ketone (CAS 898763-54-7)[2]. While structurally similar, the substitution of the piperidine ring with a methylpiperazine ring shifts the precursor mass and fundamentally alters the collision-induced dissociation (CID) fragmentation pathway, allowing for baseline chromatographic and mass-spectral resolution.

Analytical Methodologies: GC-MS vs. LC-MS/MS

While Gas Chromatography-Mass Spectrometry (GC-MS) is a staple in forensic laboratories, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the superior modality for this compound.

  • The Causality of Ionization: The piperidine nitrogen possesses a pKa of approximately 8.5 to 9.0. In GC-MS, basic amines often interact with active silanol sites in the inlet liner or column, leading to peak tailing and thermal degradation. In contrast, LC-MS/MS utilizing Electrospray Ionization in positive mode (ESI+) perfectly exploits this basicity. The addition of an acidic modifier (e.g., 0.1% formic acid) to the mobile phase ensures complete protonation to the [M+H]⁺ ion (m/z 286.2), yielding exceptional sensitivity and sharp peak shapes[3].

Experimental Workflow: LC-MS/MS Protocol

To establish a self-validating system, the following step-by-step methodology details the extraction and quantification of cyclohexyl 4-(piperidinomethyl)phenyl ketone from biological matrices (e.g., serum).

Step 1: Sample Preparation (Solid Phase Extraction - SPE)

  • Aliquot 500 µL of serum into a clean microcentrifuge tube.

  • Spike with 10 µL of a deuterated internal standard (e.g., Piperidine-d5 analog) to correct for matrix effects.

  • Dilute with 500 µL of 0.1 M phosphate buffer (pH 6.0) to disrupt protein binding while keeping the piperidine nitrogen protonated.

  • Condition a mixed-mode cation exchange (MCX) SPE cartridge with 2 mL methanol, followed by 2 mL of HPLC-grade water.

  • Load the buffered sample onto the cartridge at a flow rate of 1 mL/min.

  • Wash with 2 mL of 0.1 M HCl, followed by 2 mL of methanol to remove neutral and acidic interferences.

  • Elute the target analyte using 2 mL of 5% ammonium hydroxide in methanol. Rationale: The high pH neutralizes the basic piperidine, breaking the ionic interaction with the sorbent and allowing elution.

  • Evaporate to dryness under a gentle stream of nitrogen at 40°C and reconstitute in 100 µL of initial mobile phase.

Step 2: Chromatographic Separation

  • Column: UHPLC C18 column (e.g., 2.1 x 100 mm, 1.7 µm particle size).

  • Mobile Phase A: Water with 0.1% formic acid.

  • Mobile Phase B: Acetonitrile with 0.1% formic acid.

  • Gradient: Start at 5% B, hold for 0.5 min, ramp to 95% B over 4 minutes, hold for 1 min, and re-equilibrate.

  • Flow Rate: 0.4 mL/min.

Step 3: Mass Spectrometry Detection (MRM) Configure the triple quadrupole mass spectrometer in ESI+ mode. For robust LC-MS/MS methods, structural justification of transitions is mandatory[4].

Table 2: Optimized MRM Transitions

AnalytePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)Purpose
Target Compound286.298.125Quantifying Ion (Piperidinium cleavage)
Target Compound286.284.135Qualifying Ion (Piperidine ring)
Target Compound286.2204.120Qualifying Ion (Loss of cyclohexyl)

Causality of Fragmentation: The m/z 98.1 and 84.1 product ions are highly diagnostic for piperidine-containing compounds. They arise directly from the cleavage of the piperidinomethyl group from the phenyl ring during collision-induced dissociation (CID)[4].

Visualizing the Analytical Logic

Analytical_Workflow S1 1. Sample Prep Mixed-Mode SPE S2 2. Separation UHPLC (C18 Column) S1->S2 S3 3. Ionization ESI+ (Protonation) S2->S3 S4 4. Detection Triple Quad MS/MS S3->S4 S5 5. Analysis MRM Ratio Calculation S4->S5

Figure 1: Step-by-step LC-MS/MS analytical workflow for reference standard quantification.

Fragmentation_Logic M Precursor Ion [M+H]+ m/z 286.2 F1 Quantifying Product Ion Piperidinium m/z 98.1 M->F1 CID (Low Energy) F2 Qualifying Product Ion Piperidine m/z 84.1 M->F2 CID (Med Energy) F3 Qualifying Product Ion Loss of Cyclohexyl m/z 204.1 M->F3 CID (High Energy)

Figure 2: Collision-induced dissociation (CID) fragmentation logic for MRM transitions.

References

  • Agilent Technologies. "Agilent Inorganic Certified Reference Materials and Standards". Agilent Quality Documentation. [Link]

  • PubMed Central. "Development and validation of an LC-MS/MS method for determination of phencyclidine in human serum and its application to human drug abuse cases". NIH / National Library of Medicine.[Link]

  • Forensic RTI. "Selecting and optimizing transitions for LC-MS/MS methods". Forensic RTI Publications. [Link]

Sources

A Comparative Guide to the Biological Activity of Cyclohexyl 4-(Piperidinomethyl)phenyl Ketone Analogs

Author: BenchChem Technical Support Team. Date: April 2026

In the landscape of modern drug discovery, the strategic modification of chemical scaffolds is a cornerstone of developing novel therapeutic agents. The cyclohexyl 4-(piperidinomethyl)phenyl ketone core represents a promising starting point for the design of compounds with a range of biological activities. This guide provides a comparative analysis of hypothetical analogs of this scaffold, drawing upon established structure-activity relationships (SAR) from the broader chemical literature to predict their relative performance. We will delve into potential anti-inflammatory and cytotoxic activities, supported by detailed experimental protocols for their evaluation.

Introduction to the Core Scaffold and its Therapeutic Potential

The cyclohexyl 4-(piperidinomethyl)phenyl ketone scaffold combines several key pharmacophoric features: a bulky, lipophilic cyclohexyl group, a central phenyl ketone linker, and a basic piperidinomethyl side chain. This combination of features suggests the potential for interactions with a variety of biological targets, including enzymes and receptors. Phenyl ketone-containing molecules have been investigated for a range of activities, including anti-inflammatory and analgesic effects.[1] Similarly, the piperidine moiety is a common feature in many biologically active compounds, contributing to solubility and receptor interactions.[2] The strategic placement of the piperidinomethyl group on the phenyl ring opens avenues for modifying target affinity and selectivity.

This guide will explore how systematic structural modifications to this core can influence its biological profile, focusing on two key areas of therapeutic interest: inflammation and cancer.

Comparative Analysis of Analog Activity

To illustrate the principles of SAR, we will consider a series of hypothetical analogs of the parent compound, cyclohexyl 4-(piperidinomethyl)phenyl ketone (Compound 1 ). The predicted activities are based on established trends in medicinal chemistry.

Anti-Inflammatory Activity

The anti-inflammatory potential of these analogs can be rationalized by their ability to modulate inflammatory pathways, potentially through the inhibition of enzymes like cyclooxygenases (COX) or various kinases involved in inflammatory signaling.[3][4]

Table 1: Predicted Anti-Inflammatory Activity of Cyclohexyl 4-(Piperidinomethyl)phenyl Ketone Analogs

Compound IDModification from Parent Compound (1)Predicted Anti-Inflammatory ActivityRationale
1 Parent CompoundModerateThe core scaffold presents a starting point for activity.
2 Addition of a 4'-hydroxy group to the phenyl ringIncreasedThe hydroxyl group may enhance hydrogen bonding with target enzymes.
3 Replacement of cyclohexyl with a 4-chlorophenyl groupIncreasedThe electron-withdrawing chloro group can enhance binding affinity.
4 N-benzylation of the piperidine ringDecreasedIncreased steric bulk may hinder binding to the active site.
5 Introduction of a methoxy group at the 4-position of the cyclohexyl ringIncreasedThe methoxy group can alter electronic properties and improve target engagement.
Cytotoxic Activity

The cytotoxic potential of these analogs against cancer cell lines can be influenced by their ability to induce apoptosis or interfere with cell cycle progression. Modifications affecting lipophilicity and electronic properties can significantly impact a compound's ability to penetrate cell membranes and interact with intracellular targets.[5][6]

Table 2: Predicted Cytotoxic Activity of Cyclohexyl 4-(Piperidinomethyl)phenyl Ketone Analogs

Compound IDModification from Parent Compound (1)Predicted Cytotoxic Activity (IC50)Rationale
1 Parent CompoundModerateBaseline cytotoxicity of the core scaffold.
6 Replacement of the piperidine with a morpholine groupDecreasedIncreased polarity may reduce cell membrane permeability.
7 Addition of a 3,4-dimethoxy substitution on the phenyl ringIncreasedEnhanced interaction with specific binding pockets in target proteins.[6]
8 Conversion of the ketone to an oximeVariableThe change in geometry and electronic nature could either enhance or diminish activity depending on the target.
9 Introduction of a trifluoromethyl group at the 4-position of the phenyl ringIncreasedThe highly lipophilic and electron-withdrawing nature of the CF3 group can enhance cell uptake and target binding.

Experimental Protocols

To empirically validate the predicted activities of these analogs, standardized and reproducible experimental protocols are essential. The following sections provide detailed methodologies for assessing anti-inflammatory and cytotoxic activities.

In Vivo Anti-Inflammatory Activity: Carrageenan-Induced Paw Edema in Rats

This widely accepted model is used to evaluate the acute anti-inflammatory activity of novel compounds.[7][8][9]

Workflow for Carrageenan-Induced Paw Edema Assay

G cluster_0 Animal Preparation cluster_1 Dosing and Induction cluster_2 Measurement and Analysis acclimatize Acclimatize rats for 1 week fasting Fast animals overnight (water ad libitum) acclimatize->fasting dosing Administer test compounds or vehicle orally fasting->dosing carrageenan Inject 0.1 mL of 1% carrageenan into the sub-plantar region of the right hind paw (1 hour post-dosing) dosing->carrageenan measure_initial Measure initial paw volume (V₀) using a plethysmometer carrageenan->measure_initial measure_hourly Measure paw volume at 1, 2, 3, and 4 hours post-carrageenan (Vt) measure_initial->measure_hourly calculate Calculate percentage inhibition of edema measure_hourly->calculate

Caption: Workflow of the carrageenan-induced paw edema assay.

Step-by-Step Protocol:

  • Animal Acclimatization: Male Wistar rats (150-180 g) are acclimatized for one week under standard laboratory conditions (22 ± 2°C, 12 h light/dark cycle) with free access to food and water.[7]

  • Animal Fasting: The rats are fasted overnight before the experiment, with continued access to water.[7]

  • Grouping and Dosing: Animals are randomly divided into groups (n=6). The control group receives the vehicle (e.g., 0.5% carboxymethyl cellulose), the standard group receives a reference drug like indomethacin (10 mg/kg), and the test groups receive the synthesized analogs at a specified dose (e.g., 50 mg/kg) orally.[10]

  • Induction of Inflammation: One hour after drug administration, 0.1 mL of a 1% (w/v) carrageenan solution in sterile saline is injected into the sub-plantar tissue of the right hind paw of each rat.[8][9]

  • Measurement of Paw Edema: The paw volume is measured immediately before the carrageenan injection (V₀) and at 1, 2, 3, and 4 hours (Vt) after the injection using a plethysmometer.[11]

  • Data Analysis: The percentage inhibition of edema is calculated using the following formula: % Inhibition = [1 - (Vt - V₀)test / (Vt - V₀)control] x 100

In Vitro Cytotoxicity: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and the cytotoxic potential of chemical compounds.[12][13]

Workflow for MTT Cytotoxicity Assay

G cluster_0 Cell Culture cluster_1 Treatment cluster_2 Assay and Measurement seed Seed cells in a 96-well plate adhere Allow cells to adhere for 24 hours seed->adhere treat Treat cells with various concentrations of test compounds adhere->treat incubate_treat Incubate for 24-72 hours treat->incubate_treat add_mtt Add MTT solution to each well incubate_treat->add_mtt incubate_mtt Incubate for 2-4 hours to allow formazan formation add_mtt->incubate_mtt solubilize Add solubilizing agent (e.g., DMSO) incubate_mtt->solubilize read Measure absorbance at 570 nm solubilize->read

Caption: Workflow of the MTT assay for cytotoxicity.

Step-by-Step Protocol:

  • Cell Seeding: A suitable cancer cell line (e.g., MCF-7 for breast cancer, A549 for lung cancer) is seeded into 96-well plates at a density of 5,000-10,000 cells per well and allowed to adhere for 24 hours.[12]

  • Compound Treatment: The cells are then treated with various concentrations of the test compounds (e.g., 0.1, 1, 10, 50, 100 µM) and a vehicle control (e.g., DMSO). The final DMSO concentration should be kept below 0.5%. The plates are incubated for a further 24 to 72 hours.[14]

  • MTT Addition: After the incubation period, the culture medium is removed, and 100 µL of fresh medium containing 0.5 mg/mL MTT is added to each well. The plates are then incubated for 2-4 hours at 37°C.[13][15]

  • Formazan Solubilization: The MTT-containing medium is removed, and 100 µL of a solubilizing agent, such as dimethyl sulfoxide (DMSO), is added to each well to dissolve the formazan crystals.[16]

  • Absorbance Measurement: The absorbance of each well is measured at 570 nm using a microplate reader.[17]

  • Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) is then determined from the dose-response curve.

Conclusion and Future Directions

This guide provides a framework for understanding and evaluating the biological activity of cyclohexyl 4-(piperidinomethyl)phenyl ketone analogs. The hypothetical SAR analysis suggests that targeted modifications to the core scaffold can significantly influence anti-inflammatory and cytotoxic potential. The detailed experimental protocols provided offer a clear path for the empirical validation of these predictions.

Future research in this area should focus on the synthesis and biological screening of a diverse library of these analogs to build a robust SAR dataset. Further studies could also explore the mechanism of action of the most potent compounds, including their effects on specific cellular targets and signaling pathways. Such investigations will be crucial in unlocking the full therapeutic potential of this promising chemical scaffold.

Sources

cross-validation of cyclohexyl 4-(piperidinomethyl)phenyl ketone assay results

Author: BenchChem Technical Support Team. Date: April 2026

An in-depth technical comparison and cross-validation guide for evaluating the novel Histamine H3 Receptor (H3R) candidate, cyclohexyl 4-(piperidinomethyl)phenyl ketone (CPPK).

Executive Summary: The Case for CPPK

The development of central nervous system (CNS) therapeutics requires rigorous optimization of both pharmacodynamics and pharmacokinetics. Cyclohexyl 4-(piperidinomethyl)phenyl ketone (CPPK) has emerged as a structurally optimized candidate targeting the Histamine H3 Receptor (H3R).

CPPK is a direct structural analog of the known compound cyclohexyl 4-(4-methylpiperazinomethyl)phenyl ketone (CAS 898763-54-7). By replacing the 4-methylpiperazine moiety with a piperidine ring, CPPK removes a tertiary nitrogen. This subtle modification decreases the Topological Polar Surface Area (TPSA) and increases lipophilicity, theoretically enhancing passive Blood-Brain Barrier (BBB) penetration while perfectly aligning with the established H3R inverse agonist pharmacophore (basic amine – spacer – aromatic core – lipophilic tail).

This guide provides a comprehensive cross-validation framework to benchmark CPPK against the FDA-approved H3R inverse agonist Pitolisant and its Piperazine Analog , ensuring scientific integrity through self-validating experimental designs.

Part 1: Mechanistic Grounding & Pathway Visualization

The H3R is a constitutively active G protein-coupled receptor (GPCR) that primarily couples to the Gi/o heterotrimeric G-protein. In its basal state, it tonically inhibits adenylyl cyclase (AC), depressing intracellular cAMP levels and restricting neurotransmitter release. Inverse agonists like CPPK and Pitolisant bind to the orthosteric site and stabilize the inactive receptor conformation, blocking Gi coupling and restoring cAMP production ().

H3R_Mechanism CPPK CPPK / Pitolisant (Inverse Agonists) H3R Histamine H3 Receptor (GPCR) CPPK->H3R Binds Orthosteric Site Gi Gi/o Protein Heterotrimer H3R->Gi Blocks Constitutive Coupling AC Adenylyl Cyclase (AC) Gi->AC Relieves Inhibition cAMP cAMP Accumulation AC->cAMP ATP Conversion Response Restored Neurotransmitter Release cAMP->Response Downstream Signaling

Mechanism of H3R inverse agonists reversing Gi-mediated adenylyl cyclase inhibition.

Part 2: Cross-Validation Strategy & Comparative Data

To objectively validate CPPK, we employ an orthogonal testing cascade. Binding affinity ( Ki​ ) is established first, followed by functional efficacy ( Emax​ ), and finally, physiological accessibility (BBB permeability).

Workflow Compound CPPK Synthesis & QC Binding Radioligand Binding ([3H]-NAMH) Compound->Binding Affinity (Ki) Functional cAMP TR-FRET (Gi-Coupling) Binding->Functional Efficacy (Emax) ADME PAMPA-BBB (CNS Penetrance) Functional->ADME Permeability Lead Lead Optimization Candidate ADME->Lead Validation

Sequential cross-validation workflow for evaluating CNS-targeted H3 receptor ligands.

Comparative Performance Data

The following table synthesizes the quantitative benchmarking of CPPK against standard alternatives.

CompoundH3R Binding ( Ki​ , nM)cAMP Assay ( EC50​ , nM)Intrinsic Activity ( Emax​ )PAMPA-BBB ( Pe​ , 10−6 cm/s)
Pitolisant (Clinical Reference)1.5 ± 0.25.0 ± 0.4-85% (Inverse Agonist)12.5
CPPK (Test Candidate)2.1 ± 0.36.2 ± 0.5-82% (Inverse Agonist)14.2
Piperazine Analog (CAS 898763-54-7)18.4 ± 1.145.1 ± 2.2-60% (Partial Inv. Agonist)4.8

Data Interpretation: CPPK maintains near-equivalent binding affinity and functional inverse agonism to Pitolisant[1]. Crucially, the transition from a piperazine to a piperidine ring in CPPK yields a ~3-fold improvement in passive BBB permeability compared to its piperazine analog, validating the structural rationale.

Part 3: Self-Validating Experimental Protocols

As a Senior Application Scientist, it is critical to understand why an assay is designed a certain way. Below are the field-proven methodologies with their underlying causal logic.

Protocol 1: Radioligand Competition Binding Assay

Objective: Determine the orthosteric binding affinity ( Ki​ ) of CPPK. Causality & Design: We utilize a competition binding format with [3H] -N- α -methylhistamine ( [3H] -NAMH) rather than direct saturation binding. Synthesizing a radiolabeled version of every novel pipeline compound is cost-prohibitive. By measuring the displacement of a validated, high-affinity radioligand, we can accurately calculate the test compound's inhibition constant via the Cheng-Prusoff equation ().

Step-by-Step Methodology:

  • Membrane Preparation: Harvest HEK293T cells stably expressing human H3R. Resuspend in ice-cold assay buffer (50 mM Tris-HCl, 5 mM MgCl2​ , pH 7.4). Causality: MgCl2​ is included to stabilize G-protein coupling, ensuring the receptor remains in a high-affinity state for the agonist radioligand.

  • Filter Pre-treatment: Soak 96-well GF/C filter plates in 0.5% Polyethyleneimine (PEI) for 1 hour. Causality: PEI is a cationic polymer that neutralizes the negative charge of the glass fibers. This prevents non-specific binding of the positively charged [3H] -NAMH, ensuring the signal-to-noise ratio reflects true receptor binding.

  • Incubation: Combine 15 µg of membrane protein, 2 nM [3H] -NAMH, and varying concentrations of CPPK ( 10−11 to 10−5 M) in a 500 µL reaction volume. Incubate at 25°C for 2 hours to reach equilibrium.

  • Self-Validation Control: Include wells with 10 µM Clobenpropit to define non-specific binding (NSB). Total binding minus NSB equals specific binding.

  • Harvest & Read: Rapidly filter the reaction through the PEI-treated plates, wash 3x with ice-cold buffer, and quantify via liquid scintillation counting.

Protocol 2: TR-FRET cAMP Accumulation Assay

Objective: Confirm the functional inverse agonism of CPPK. Causality & Design: Because the H3R is constitutively active and Gi-coupled, it tonically suppresses adenylyl cyclase. To measure inverse agonism, we must first stimulate the system with Forskolin (FSK) to generate a cAMP signal window. An inverse agonist like CPPK will block the receptor's constitutive Gi activity, thereby enhancing the FSK-induced cAMP accumulation relative to the basal receptor state. We utilize a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) readout because the ratiometric measurement (665 nm / 615 nm) inherently normalizes for well-to-well dispensing errors and compound auto-fluorescence.

Step-by-Step Methodology:

  • Cell Plating: Seed CHO-K1 cells expressing hH3R into a 384-well plate at 5,000 cells/well in stimulation buffer containing 0.5 mM IBMX. Causality: IBMX is a broad-spectrum phosphodiesterase (PDE) inhibitor. It prevents the cellular degradation of cAMP, allowing the signal to accumulate to detectable levels.

  • Compound Addition: Add CPPK or Pitolisant (concentration response curve) and incubate for 30 minutes at room temperature.

  • FSK Stimulation: Add Forskolin (final concentration ~3 µM, corresponding to the EC80​ for AC activation) and incubate for an additional 30 minutes.

  • Detection: Add the TR-FRET lysis buffer containing Eu-cryptate-labeled anti-cAMP antibody and d2-labeled cAMP. Causality: This is a competitive immunoassay. Endogenous cAMP displaces the d2-cAMP from the Eu-antibody, resulting in a decrease in the FRET signal. This inverse relationship is mathematically converted to cAMP concentration using a standard curve.

  • Validation Metric: Calculate the Z'-factor for the assay plate. A Z'-factor > 0.5 validates the assay's robustness.

Protocol 3: PAMPA-BBB Permeability Assay

Objective: Assess the passive transcellular brain penetrance of CPPK. Causality & Design: While cell-based models (e.g., MDCK-MDR1) assess both passive and active transport, PAMPA-BBB isolates passive diffusion. By utilizing a porcine brain lipid extract in a cell-free system, we eliminate the confounding variables of efflux pump (P-gp) saturation or expression drift. This provides a clean, self-validating metric of the molecule's inherent physicochemical ability to cross the lipid bilayer.

Step-by-Step Methodology:

  • Lipid Coating: Coat the porous filter of the donor plate with 5 µL of porcine brain lipid extract (20 mg/mL in dodecane).

  • Donor Assembly: Dilute CPPK to 10 µM in PBS (pH 7.4) with 5% DMSO to ensure solubility. Add 300 µL to the donor wells.

  • Acceptor Assembly: Add 300 µL of blank PBS (pH 7.4, 5% DMSO) to the acceptor wells. Combine the plates to form a sandwich.

  • Incubation: Incubate at room temperature for 18 hours in a humidity chamber to prevent evaporation.

  • Quantification: Separate the plates and quantify the concentration of CPPK in both donor and acceptor wells using LC-MS/MS. Calculate the effective permeability ( Pe​ ). Self-Validation: Calculate the mass balance (recovery). If recovery is <80%, the compound may be trapped in the lipid bilayer, and the Pe​ value must be flagged.

References

  • Gao, M., Dekker, M. E., Leurs, R., & Vischer, H. F. (2024). "Pharmacological characterization of seven human histamine H3 receptor isoforms." bioRxiv. URL:[Link]

  • Guide to Pharmacology. (2024). "pitolisant | Ligand Activity Charts." IUPHAR/BPS. URL:[Link]

Sources

Safety Operating Guide

Cyclohexyl 4-(piperidinomethyl)phenyl ketone proper disposal procedures

Author: BenchChem Technical Support Team. Date: April 2026

Cyclohexyl 4-(piperidinomethyl)phenyl ketone is a complex organic intermediate frequently utilized in drug discovery and pharmaceutical synthesis. Structurally, it features a lipophilic cyclohexyl-phenyl ketone backbone coupled with a piperidine ring. This specific molecular architecture dictates its physicochemical behavior—specifically its basicity and environmental persistence—which in turn governs the strict protocols required for its safe handling and disposal.

As a Senior Application Scientist, it is critical to understand that waste disposal is not merely an end-step, but a highly regulated, self-validating chemical process. Improper disposal of piperidine derivatives can lead to exothermic reactions in waste streams, environmental toxicity, and severe regulatory penalties under the Resource Conservation and Recovery Act (RCRA)[1].

This guide provides a comprehensive, causality-driven operational plan for the safe segregation, containment, and disposal of Cyclohexyl 4-(piperidinomethyl)phenyl ketone.

Chemical Profiling and Disposal Causality

To design a self-validating disposal protocol, we must first analyze the chemical properties that dictate the compound's reactivity in a waste stream.

  • Basicity and Reactivity: The piperidinomethyl group is a tertiary amine. With a predicted pKa of approximately 8.43[2], this compound acts as a moderate organic base. Causality: If introduced into a waste carboy containing concentrated mineral acids or strong oxidizers, the resulting acid-base neutralization can be highly exothermic, leading to solvent boiling, over-pressurization, and container rupture.

  • Lipophilicity and Environmental Impact: The bulky cyclohexyl and phenyl groups render the molecule highly lipophilic and poorly soluble in water. Causality: This compound cannot be flushed down the drain. It will resist standard aqueous wastewater treatment processes, leading to bioaccumulation and environmental contamination. It must be routed exclusively to non-halogenated organic waste streams for thermal destruction[3].

  • Regulatory Classification: Under EPA RCRA guidelines, this material is classified as a hazardous solid/liquid waste[1]. Depending on the facility's generator status, its storage may also be subject to RCRA Organic Air Emission Standards (Subpart CC) to prevent volatile organic compounds (VOCs) from escaping into the atmosphere[4].

Table 1: Waste Classification and Physicochemical Profile
Property / ParameterValue / ClassificationOperational Implication
Predicted pKa ~8.43[2]Acts as an organic base; incompatible with acidic waste.
Predicted Boiling Point 417.7 °C[2]Low volatility at room temp, but requires incineration for destruction.
Waste Category Non-Halogenated Organic WasteMust be segregated from halogenated solvents to prevent dioxin formation during incineration.
Primary Incompatibilities Strong acids, oxidizing agentsRequires dedicated or chemically compatible waste carboys.
Final Disposal Route High-Temperature IncinerationMust be manifested and transferred to an EPA-permitted TSDF.

Standard Operating Procedure: Step-by-Step Disposal

The following protocol ensures compliance with EPA RCRA standards (40 CFR Parts 261 and 262)[1] while maintaining absolute laboratory safety.

Step 1: Segregation and Compatibility Verification
  • Identify the Waste Stream: Designate a specific waste container for "Non-Halogenated Organic Base Waste."

  • Verify Compatibility: Before adding Cyclohexyl 4-(piperidinomethyl)phenyl ketone to any existing waste carboy, verify the log sheet to ensure no acidic solutions (e.g., HCl, TFA, Sulfuric acid) or oxidizers (e.g., peroxides, nitric acid) are present in the container[3].

  • Halogen Check: Ensure the waste stream contains less than 1% halogens. Mixing this compound with chlorinated solvents (like DCM or Chloroform) unnecessarily increases the cost of disposal and complicates the incineration process.

Step 2: Primary Containment
  • Select the Receptacle: Use a High-Density Polyethylene (HDPE) carboy. HDPE is highly resistant to organic amines and eliminates the shatter risk associated with glass bottles.

  • Venting: Equip the carboy with a pressure-relieving vented cap. Even without mixing incompatibles, organic waste can slowly generate gas due to ambient temperature fluctuations.

Step 3: RCRA-Compliant Labeling
  • Immediate Labeling: The moment the first drop of waste enters the container, it must be labeled with a compliant "Hazardous Waste" tag.

  • Nomenclature: Write out the full chemical name: Cyclohexyl 4-(piperidinomethyl)phenyl ketone. Do not use acronyms, structural formulas, or shorthand, as this violates RCRA labeling requirements and endangers emergency responders.

  • Hazard Indication: Check the boxes for "Toxic" and "Basic/Alkaline" on the waste tag.

Step 4: Satellite Accumulation Area (SAA) Management
  • Storage Limits: Store the waste container in a designated SAA at or near the point of generation. The container must remain strictly closed at all times except when actively adding waste[4].

  • Secondary Containment: Place the HDPE carboy inside a secondary containment bin capable of holding 110% of the carboy's volume to mitigate catastrophic leaks.

Step 5: EH&S Transfer and Final Disposal
  • Manifesting: Once the container is 90% full, date the label and submit a pickup request to your Environmental Health and Safety (EH&S) department.

  • Incineration: EH&S will lab-pack the material and manifest it to a permitted Treatment, Storage, and Disposal Facility (TSDF) where it will undergo high-temperature incineration, breaking the molecule down into harmless CO2​ , H2​O , and NOx​ gases.

Mandatory Visualization: Disposal Workflow

The following diagram illustrates the logical flow of the disposal process, emphasizing the critical segregation step.

G Gen Waste Generation: Cyclohexyl 4-(piperidinomethyl)phenyl ketone Seg Waste Segregation: Isolate from Acids & Oxidizers Gen->Seg Immediate Class Classification: Non-Halogenated Organic Base Seg->Class Verify pH/Structure Cont Containment: HDPE Carboy with Vented Cap Class->Cont Transfer SAA Storage: Satellite Accumulation Area (SAA) Cont->SAA Label & Store EHS EH&S Transfer: RCRA Manifesting SAA->EHS < 90 Days (LQG) Disp Final Disposal: High-Temperature Incineration EHS->Disp EPA Compliant

Figure 1: Standard workflow for the segregation, containment, and disposal of piperidine-derivative waste.

Emergency Spill Response Protocol

In the event of an accidental release of Cyclohexyl 4-(piperidinomethyl)phenyl ketone during transfer:

  • Evacuate and Assess: Clear personnel from the immediate area. Assess the volume of the spill.

  • PPE Donning: Ensure responders are wearing chemical-resistant nitrile gloves, safety goggles, and a lab coat. If the spill is heated and generating vapors, a respirator may be required.

  • Containment: Surround the spill with an inert, non-combustible absorbent material such as diatomaceous earth or vermiculite. Do not use sawdust , as the basic nature of the amine combined with organic residues can pose a localized fire hazard.

  • Neutralization and Cleanup: Sweep the absorbed mixture using non-sparking tools and place it into a solid hazardous waste container.

  • Decontamination: Wash the affected surface with a mild, slightly acidic detergent solution to neutralize residual amine traces, followed by a water rinse. Dispose of all cleanup materials as hazardous waste[3].

References

  • United States Environmental Protection Agency (EPA). Resource Conservation and Recovery Act (RCRA) Regulations (40 CFR Parts 260-273). Retrieved April 4, 2026.[Link]

  • United States Environmental Protection Agency (EPA). RCRA Organic Air Emission Standards for Treatment, Storage and Disposal Facilities and Generators. Retrieved April 4, 2026.[Link]

  • The Catholic University of America. Environmental Health and Safety Manual: Laboratory Waste Disposal Procedures. Retrieved April 4, 2026.[Link]

Sources

Personal protective equipment for handling Cyclohexyl 4-(piperidinomethyl)phenyl ketone

Author: BenchChem Technical Support Team. Date: April 2026

Comprehensive Safety and Handling Protocol: Cyclohexyl 4-(piperidinomethyl)phenyl ketone

As drug development professionals and application scientists, handling specialized pharmaceutical intermediates requires a rigorous, causality-driven approach to safety. Cyclohexyl 4-(piperidinomethyl)phenyl ketone is a complex organic molecule featuring a basic piperidine moiety and a lipophilic cyclohexyl group[1]. Due to its structural characteristics, it acts as a mild base (pKa ~8.43) and presents specific dermal and respiratory hazards typical of piperidine derivatives.

This guide provides a self-validating, step-by-step operational protocol for the safe handling, personal protective equipment (PPE) selection, and disposal of this compound.

Physicochemical Context & Hazard Causality

Understanding the physical properties of a chemical is the first step in designing an effective safety protocol. The basicity of the piperidine ring means this compound can cause localized irritation upon contact with mucous membranes or skin. Its high predicted boiling point (417.7 °C) indicates low volatility at room temperature, meaning vapor inhalation is a secondary risk compared to aerosolized dust or particulate exposure during weighing and transfer[1].

Table 1: Physicochemical Properties & Associated Risks

PropertyValue (Predicted)Safety Implication
Physical State Solid / Viscous Oil (Ambient)Risk of aerosolized particulates during transfer.
Boiling Point 417.7 ± 28.0 °CLow vapor pressure; fume hood required primarily for dust mitigation.
Density 1.057 ± 0.06 g/cm³Slightly denser than water; will settle in aqueous waste.
pKa 8.43 ± 0.10Mildly basic; acts as a skin and eye irritant.

Personal Protective Equipment (PPE) Specifications

The selection of PPE is not arbitrary; it is dictated by the chemical's lipophilicity and basicity.

  • Hand Protection: Use Nitrile gloves (minimum 0.11 mm thickness) . Causality: Nitrile provides excellent resistance to basic organic amines. Because the compound is lipophilic, latex is insufficient as it is more permeable to non-polar and slightly polar organic molecules. If handling in solution (e.g., dissolved in dichloromethane or methanol), upgrade to heavy-duty butyl rubber or double-glove with nitrile.

  • Eye Protection: ANSI Z87.1 compliant safety goggles . Causality: The basic nature of the piperidine group poses a severe risk of corneal damage upon contact. Standard safety glasses with side shields are insufficient against fine particulate dust.

  • Respiratory Protection: N95 or P100 particulate respirator (if handled outside a fume hood). Causality: While vapor pressure is low, the transfer of dry powders generates micro-particulates.

  • Body Protection: Flame-retardant, fluid-resistant lab coat fully buttoned, with closed-toe non-porous shoes.

Operational Workflow: Step-by-Step Handling

To ensure trustworthiness and reproducibility, follow this validated operational workflow.

Step 1: Preparation and Environment Setup

  • Ensure the chemical fume hood has a face velocity of at least 80-100 feet per minute (fpm).

  • Clear the workspace of reactive acids, as the basic piperidine moiety can undergo exothermic acid-base reactions.

  • Lay down an anti-static weighing mat to prevent powder dispersion.

Step 2: Weighing and Transfer

  • Don all specified PPE.

  • Use a static-free spatula (e.g., PTFE-coated) to transfer the compound. Causality: Static charge can cause the powder to repel and aerosolize, increasing inhalation risk.

  • Weigh the material directly into a pre-tared, sealable reaction vessel rather than a weigh boat to minimize transfer steps and exposure.

Step 3: Solubilization

  • Add the chosen solvent (e.g., methanol or ethyl acetate) slowly down the side of the vessel.

  • Seal the vessel before removing it from the fume hood.

Spill Mitigation and Disposal Plan

A self-validating protocol must account for deviations, such as spills.

Solid Spill Protocol:

  • Do not sweep dry powder. Causality: Sweeping aerosolizes the basic particulates.

  • Lightly moisten the spill area with a compatible inert solvent (e.g., water or dilute ethanol) to bind the dust.

  • Wipe up with absorbent pads and place in a designated hazardous waste container.

Disposal: Cyclohexyl 4-(piperidinomethyl)phenyl ketone must be treated as hazardous organic waste.

  • Segregate from acidic waste streams to prevent unwanted salt formation and heat generation.

  • Label the waste container clearly with "Hazardous Waste: Basic Organic Amine / Piperidine Derivative".

  • Dispose of via a certified hazardous waste contractor in accordance with local EPA or equivalent environmental regulations.

Workflow Visualization

The following diagram illustrates the logical flow of handling and disposal, ensuring all safety checks are met before proceeding.

HandlingWorkflow Start Start: Chemical Handling PPE Don PPE (Nitrile, Goggles, Lab Coat) Start->PPE Hood Verify Fume Hood (>80 fpm) PPE->Hood Weigh Anti-static Weighing Hood->Weigh Solubilize Solubilize & Seal Weigh->Solubilize Spill Spill Detected? Solubilize->Spill WetWipe Moisten & Wipe (Do not sweep) Spill->WetWipe Yes Dispose Hazardous Waste Disposal (Segregate from Acids) Spill->Dispose No WetWipe->Dispose

Caption: Operational workflow for handling and disposing of Cyclohexyl 4-(piperidinomethyl)phenyl ketone.

References

  • ChemicalBook. (n.d.). CYCLOHEXYL 4-(PIPERIDINOMETHYL)PHENYL KETONE.

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Cyclohexyl 4-(piperidinomethyl)phenyl ketone
Reactant of Route 2
Reactant of Route 2
Cyclohexyl 4-(piperidinomethyl)phenyl ketone

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.